Product packaging for 4-Chloro-6-methoxyquinolin-7-ol(Cat. No.:CAS No. 205448-31-3)

4-Chloro-6-methoxyquinolin-7-ol

Cat. No.: B1532151
CAS No.: 205448-31-3
M. Wt: 209.63 g/mol
InChI Key: NKWZPFHSWLSOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-6-methoxyquinolin-7-ol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B1532151 4-Chloro-6-methoxyquinolin-7-ol CAS No. 205448-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxyquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10-4-6-7(11)2-3-12-8(6)5-9(10)13/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWZPFHSWLSOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624053
Record name 4-Chloro-6-methoxyquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-31-3
Record name 4-Chloro-6-methoxyquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-6-methoxyquinolin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthetic routes, reactivity, and potential applications, particularly as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous FDA-approved therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. The diverse biological activities associated with quinoline derivatives, including anticancer and antimalarial properties, underscore the importance of this heterocyclic family.[1][2]

This compound, a substituted quinoline, is a valuable intermediate for creating more complex molecules. The specific arrangement of its functional groups—a reactive chlorine atom at the 4-position, a hydroxyl group at the 7-position, and a methoxy group at the 6-position—offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and optimization.

Chemical Structure and Identification

The fundamental identity of a chemical compound lies in its structure and unique identifiers.

Molecular Structure

The structure of this compound consists of a quinoline core with substituents at positions 4, 6, and 7. The IUPAC name for this compound is this compound.

Caption: Chemical Structure of this compound

Chemical Identifiers
IdentifierValue
CAS Number 205448-31-3[3]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 210.63 g/mol
IUPAC Name This compound

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental protocols and predicting its pharmacokinetic profile. While extensive experimental data for this specific molecule is not widely published, we can infer properties based on its structure and data from similar compounds.

PropertyValue (Calculated/Estimated)Source
Boiling Point 353.3 °C at 760 mmHg[4]
Density 1.4 g/cm³[4]
Flash Point 167.5 °C[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.-

Synthesis and Purification

The synthesis of substituted quinolines often involves multi-step sequences. A plausible and efficient synthetic route for this compound can be adapted from established methods for analogous 4-chloro-6,7-disubstituted quinolines.[5][6] The general strategy involves the construction of the quinolone ring system followed by chlorination.

Proposed Synthetic Pathway

A logical synthetic approach starts from a commercially available substituted acetophenone, proceeds through nitration, condensation, reductive cyclization to form the 4-hydroxyquinoline core, and concludes with a chlorination step.

Synthesis_Workflow cluster_0 Synthesis of 4-Hydroxy-6-methoxyquinolin-7-ol cluster_1 Final Chlorination Step A 3-Hydroxy-4-methoxyacetophenone (Starting Material) B Nitration (e.g., HNO3/H2SO4) A->B C 2-Nitro-5-hydroxy-4-methoxyacetophenone B->C D Condensation (e.g., DMF-DMA) C->D E Enaminone Intermediate D->E F Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C) E->F G 4,7-Dihydroxy-6-methoxyquinoline F->G H Chlorination (e.g., POCl3) G->H I This compound (Final Product) H->I

Caption: Proposed Synthetic Workflow for this compound

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar quinoline syntheses.[5][6][7] Causality: Each step is designed to progressively build the target molecule. Nitration introduces a key group for the subsequent cyclization. Condensation with DMF-DMA forms the enaminone necessary for ring closure. Reductive cyclization is a classic method for forming the quinoline ring from an ortho-nitro precursor. Finally, chlorination with a strong agent like POCl₃ replaces the hydroxyl group at the reactive 4-position.

Step 1: Nitration of 3-Hydroxy-4-methoxyacetophenone

  • Dissolve 3-hydroxy-4-methoxyacetophenone in concentrated sulfuric acid at 0°C.

  • Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

  • Stir for 2-3 hours, then pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until neutral, and dry to yield 2-nitro-5-hydroxy-4-methoxyacetophenone.

Step 2: Condensation to Enaminone

  • Reflux a mixture of the nitrated product and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent (e.g., toluene) for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude enaminone intermediate can often be used in the next step without further purification.

Step 3: Reductive Cyclization

  • Dissolve the crude enaminone in a mixture of acetic acid and ethanol.

  • Add iron powder portion-wise and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite to remove iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the crude 4,7-dihydroxy-6-methoxyquinoline by column chromatography or recrystallization.

Step 4: Chlorination

  • Heat a mixture of 4,7-dihydroxy-6-methoxyquinoline and phosphorus oxychloride (POCl₃) under reflux for 4-6 hours.[6]

  • Distill the excess POCl₃ under reduced pressure.

  • Carefully add the residue to crushed ice and neutralize with an aqueous base (e.g., NaOH or K₂CO₃ solution) to pH 8.[6]

  • Filter the resulting solid, wash with water, and dry.

  • Purify the final product, this compound, by column chromatography (e.g., silica gel with a petroleum ether/ethyl acetate gradient).[6]

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectra based on the structure and data from close analogs like 4-chloro-6,7-dimethoxyquinoline.[5][6]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~8.6 ppm (d, 1H): Proton at C2 of the quinoline ring, doublet due to coupling with C3-H.

    • δ ~7.5 ppm (d, 1H): Proton at C3 of the quinoline ring, doublet due to coupling with C2-H.

    • δ ~7.3 ppm (s, 1H): Proton at C5 or C8.

    • δ ~7.2 ppm (s, 1H): Proton at C8 or C5.

    • δ ~9.5-10.5 ppm (s, 1H): Phenolic proton of the hydroxyl group at C7 (this peak may be broad and is D₂O exchangeable).

    • δ ~3.9 ppm (s, 3H): Protons of the methoxy group at C6.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • Expected peaks in the aromatic region (100-160 ppm), including quaternary carbons for C4, C4a, C6, C7, and C8a.

    • A peak around 56 ppm corresponding to the methoxy carbon.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at m/z 211.0/213.0, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by its functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is highly activated towards nucleophilic substitution. This is the most synthetically valuable feature of the molecule, allowing for the introduction of various amines, alcohols, and thiols to build a library of derivatives. This reaction is a cornerstone in the synthesis of many kinase inhibitors.[1]

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group at C7 can be alkylated (e.g., Williamson ether synthesis) or acylated to introduce different side chains, which can modulate solubility, cell permeability, and target binding.[1]

  • Methoxy Group: The methoxy group is generally stable but can be demethylated under harsh conditions if required.

Role in Drug Discovery

This molecule is an excellent starting point for the development of targeted therapies. Its structural similarity to the core of known kinase inhibitors suggests its potential as an intermediate for novel anticancer agents. For example, the related compound 4-Chloro-6,7-dimethoxyquinoline is a key intermediate for the synthesis of the anticancer drug Cabozantinib.[5][8] The 4-chloro position allows for the introduction of an aniline side chain, a common feature in many tyrosine kinase inhibitors that targets the ATP-binding pocket of the enzyme. The 6-methoxy and 7-hydroxy groups can influence interactions with the solvent-exposed region of the kinase or improve pharmacokinetic properties.

Safety and Handling

As with any chlorinated aromatic compound, this compound should be handled with care.

  • Hazards: It is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation, as well as respiratory irritation.[9][10]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10]

  • Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry procedures and place the material in a sealed container for disposal.[9]

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its chloro and hydroxyl groups, makes it an attractive starting point for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitor development. This guide provides a foundational understanding of its properties and synthesis, offering a solid basis for its application in research and drug discovery programs.

References

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol (CAS: 205448-31-3)

The quinoline nucleus, a bicyclic heterocycle containing nitrogen, represents a cornerstone in the field of medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of compounds with a vast spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] Several clinically successful drugs, such as the tyrosine kinase inhibitor Bosutinib and the antimalarial agent Chloroquine, are built upon this privileged scaffold, underscoring its significance in drug discovery.[3][4]

This guide focuses on a specific, highly functionalized derivative: This compound (CAS Number: 205448-31-3). While direct, extensive biological studies on this particular molecule are not widely published, its structural features strongly suggest its role as a valuable intermediate and a key building block in the synthesis of targeted therapeutics, particularly in oncology. The presence of a chlorine atom at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 7-position provides multiple reactive handles for chemical modification and points toward potential interactions with biological targets. Structure-activity relationship (SAR) studies on related quinoline derivatives have often highlighted that substitutions at these positions are critical for potent biological activity.[1]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates known chemical and physical data, details a validated synthesis protocol, explores potential mechanisms of action by drawing logical parallels to well-characterized analogues, and provides actionable experimental workflows for its application in a research setting.

PART 1: Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety profile is the foundation of effective laboratory research.

Physicochemical Data

The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

PropertyValueSource(s)
CAS Number 205448-31-3[5][6]
Molecular Formula C₁₀H₈ClNO₂[7]
Molecular Weight 209.63 g/mol [7]
IUPAC Name This compound[5]
Synonym(s) 4-chloro-6-methoxy-7-quinolinol
Physical Form Solid[5]
Boiling Point 353.3 °C at 760 mmHg[8]
Flash Point 167.5 °C[8]
Density 1.387 g/cm³[8]
Storage Temperature 2-8°C, Inert atmosphere[5]
Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

  • GHS Pictograms: GHS07 (Harmful).

  • Signal Word: Warning.[5]

  • Precautions for Safe Handling: Avoid all personal contact, including inhalation of dust.[9] Wear protective gloves, clothing, and eye/face protection.[10] Wash hands thoroughly after handling.[9]

  • Storage Conditions: Store in a cool, dry place with the container tightly sealed.[10] Storage under an inert atmosphere is recommended.[5]

  • Spill Response: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[9] Wear a dust respirator.[9] Prevent spillage from entering drains or waterways.[9]

PART 2: Synthesis and Characterization

The availability of a reliable synthetic route is critical for enabling further research. A validated method for the preparation of this compound has been documented, proceeding from a protected precursor.

Synthetic Workflow: Debenzylation of a Precursor

The primary reported synthesis involves the deprotection of 7-(benzyloxy)-4-chloro-6-methoxyquinoline.[6] The benzyloxy group serves as a robust protecting group for the phenol, which is then cleaved under strong acidic conditions.

Synthesis_Workflow Start 7-(Benzyloxy)-4-chloro- 6-methoxyquinoline Reagents Trifluoroacetic Acid (TFA) + Methanesulfonic Acid Start->Reagents Add Reaction Reflux, 3 hours (Deprotection/Cleavage) Reagents->Reaction Workup 1. Evaporate Solvent 2. Neutralize with NaOH (pH 7) 3. Filter & Dry Reaction->Workup Product This compound (Target Compound) Workup->Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from a reported procedure.[6]

Objective: To synthesize 7-hydroxy-4-chloro-6-methoxyquinoline from 7-(benzyloxy)-4-chloro-6-methoxyquinoline.

Materials:

  • 7-(benzyloxy)-4-chloro-6-methoxyquinoline (16 g, 53.37 mmol)

  • Trifluoroacetic acid (TFA) (100 mL)

  • Methanesulfonic acid (6.1 mL, 93.94 mmol)

  • 2.5 N Sodium hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-(benzyloxy)-4-chloro-6-methoxyquinoline (16 g) in trifluoroacetic acid (100 mL).

  • Acid Addition: To the stirred solution, add methanesulfonic acid (6.1 mL) in a single portion.

    • Causality Note: A combination of strong acids like TFA and methanesulfonic acid is highly effective for cleaving stable ether linkages, such as benzyl ethers, to reveal the free hydroxyl group.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Solvent Removal: After cooling the mixture to room temperature, remove the trifluoroacetic acid by evaporation under reduced pressure.

  • Neutralization and Precipitation: Adjust the pH of the residue to ~7 using a 2.5 N NaOH solution. This step neutralizes the excess acid and causes the product to precipitate out of the aqueous solution.

  • Isolation: Stir the resulting mixture vigorously for 2 hours to ensure complete precipitation. Collect the solid product by filtration.

  • Drying: Dry the collected solid under high vacuum to yield 7-hydroxy-4-chloro-6-methoxyquinoline as a light brown solid (Expected yield: ~11.3 g, quantitative).[6]

Analytical Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct singlets for the methoxy protons (~4.0 ppm) and the aromatic protons on the quinoline core, as well as a characteristic doublet pattern for the protons at the 2- and 3-positions. The phenolic proton would likely appear as a broad singlet.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 210.63, with a characteristic isotopic pattern due to the presence of chlorine.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using reverse-phase HPLC. A high-purity sample (>98%) will show a single major peak.

PART 3: Potential Biological Activity and Applications

The true value of this compound lies in its potential as a scaffold for drug discovery, particularly in oncology. Its structure is highly analogous to key intermediates used in the synthesis of potent tyrosine kinase inhibitors (TKIs).

Structural Analogy to Tyrosine Kinase Inhibitor Intermediates

Many modern cancer therapies, such as Cabozantinib and Tivozanib, function by inhibiting receptor tyrosine kinases (RTKs) like c-Met and VEGFR.[13][14] These enzymes are critical components of signaling pathways that drive tumor growth, angiogenesis, and metastasis. A common synthetic precursor for these drugs is 4-chloro-6,7-dimethoxyquinoline .[13][15]

This compound shares the core 4-chloro-6-methoxyquinoline structure but features a 7-hydroxyl group instead of a 7-methoxy group. This hydroxyl group is significant for two reasons:

  • It can serve as a synthetic handle for further derivatization, allowing for the attachment of various side chains via ether linkages to explore the SAR of the 7-position.

  • The hydroxyl group itself can act as a crucial hydrogen bond donor or acceptor, potentially enhancing binding affinity to a target protein. SAR studies have shown that a hydroxyl or methoxy group at the 7-position can improve the antitumor activity of quinoline-based compounds.[1]

Hypothesized Mechanism of Action: Kinase Inhibition

Given its structure, it is highly probable that derivatives of this compound would function as ATP-competitive kinase inhibitors. These molecules typically occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

TKI_MoA cluster_0 Cell Membrane cluster_1 Intracellular RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) ATP_Pocket ATP-Binding Pocket P_Substrate Phosphorylated Substrate (Active) ATP_Pocket->P_Substrate Phosphorylates Block X ATP ATP ATP->ATP_Pocket Binds Substrate Substrate Protein Substrate->ATP_Pocket Signaling Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Signaling Block->P_Substrate TKI Quinoline Derivative (Potential Inhibitor) TKI->ATP_Pocket Competitively Binds

Caption: Hypothesized mechanism of action for quinoline-based TKIs.

Application in Drug Discovery Workflow

The primary application for this compound is as a versatile starting material for the generation of compound libraries for high-throughput screening.

Drug_Discovery_Workflow Core 4-Chloro-6-methoxy- quinolin-7-ol (Core Scaffold) Library Combinatorial Chemistry (Derivatization at 7-OH) Core->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound (Active Derivative) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow utilizing the core scaffold.

PART 4: Recommended Experimental Protocols

To facilitate the use of this compound in a research setting, the following is a generalized protocol for a key biological assay relevant to its hypothesized activity.

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol describes a generic, non-radioactive method to assess the inhibitory potential of a test compound against a specific tyrosine kinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a derivative of this compound against a target kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant active kinase enzyme

  • Biotinylated peptide substrate for the kinase

  • ATP

  • Assay buffer (e.g., TRIS-HCl, MgCl₂, DTT)

  • Europium-labeled anti-phosphotyrosine antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

  • Low-volume 384-well assay plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration across a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and the biotinylated peptide substrate in assay buffer. Add this mix to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to all wells to start the kinase reaction.

    • Self-Validating System: The concentration of ATP should be at or near its Km value for the specific enzyme to ensure competitive binding can be accurately measured.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature. The duration should be within the linear range of the reaction, determined during assay development.

  • Detection: Prepare a detection mix containing the Eu-labeled antibody and Streptavidin-APC in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the reaction). Add this mix to all wells.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant, albeit largely untapped, potential in medicinal chemistry. While direct biological data remains limited, its close structural relationship to intermediates of clinically approved tyrosine kinase inhibitors provides a strong, rational basis for its exploration in oncology drug discovery. Its versatile chemical handles make it an ideal starting scaffold for the synthesis of novel, targeted therapeutics. This guide provides the foundational knowledge—from synthesis and handling to a framework for biological evaluation—to empower researchers to effectively utilize this promising molecule in their quest for the next generation of medicines.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Chloro-6-methoxyquinolin-7-ol (CAS No. 205448-31-3), a quinoline derivative of interest in medicinal chemistry and drug development. This document synthesizes available data on its molecular structure, thermodynamic properties, and spectroscopic characteristics. While experimental data for this compound is limited in publicly accessible literature, this guide consolidates predicted values and outlines established methodologies for their empirical determination. The aim is to equip researchers with a foundational understanding of this compound's physical profile, enabling informed decisions in experimental design, synthesis, and formulation.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 7-position, presents a unique electronic and steric profile for potential molecular interactions. Understanding the fundamental physical properties of this molecule is a critical first step in its journey from a laboratory curiosity to a potential drug candidate. This guide serves as a central repository for this information, emphasizing both known data and the experimental pathways to elucidating the unknown.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is presented in Table 1. It is important to note that a significant portion of the available data is computationally derived.

PropertyValueSourceData Type
Molecular Formula C₁₀H₈ClNO₂--
Molecular Weight 209.63 g/mol Calculated
CAS Number 205448-31-3-
Appearance Light brown solid[1]Experimental
Boiling Point 353 °C[2]Calculated
Density 1.386 g/cm³[2]Calculated
Flash Point 168 °C[2]Calculated
Storage Temperature 2-8°C under inert gas[2][3]Recommendation

Thermodynamic Properties

Melting Point

Protocol for Melting Point Determination:

A standard and reliable method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for an initial determination. For an accurate measurement, a slower heating rate (1-2 °C/min) is crucial as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). A narrow melting range is indicative of a pure compound.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter for its synthesis, purification, formulation, and biological testing. The solubility of this compound in common laboratory solvents has not been extensively documented. However, its structure suggests it is likely to be soluble in polar organic solvents.

Protocol for Qualitative Solubility Assessment:

A systematic qualitative assessment can provide a valuable initial understanding of the solubility of this compound.

Objective: To determine the solubility of this compound in a range of common solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to a series of test tubes.

  • Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 0.1 mL).

  • Mixing: Vigorously mix the contents of each tube using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect each tube for the dissolution of the solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).

  • Classification: Classify the solubility in each solvent as freely soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the sample.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum: While an experimental spectrum is not available, a predicted ¹H NMR spectrum can offer insights into the expected chemical shifts and splitting patterns. The prediction suggests the presence of aromatic protons, a methoxy group, and a hydroxyl proton.

Protocol for ¹H and ¹³C NMR Spectroscopy:

The following protocol outlines the standard procedure for acquiring NMR spectra of a solid organic compound like this compound.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical and should be based on the compound's solubility.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquisition of ¹³C Spectrum: Following the ¹H spectrum, acquire a ¹³C NMR spectrum. This will likely require a greater number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the O-H stretch of the hydroxyl group, C-O stretches of the methoxy and hydroxyl groups, C=C and C=N stretches of the quinoline ring, and the C-Cl stretch are expected.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

ATR-FT-IR is a convenient method for obtaining the IR spectrum of a solid sample with minimal preparation.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • FT-IR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal using the instrument's pressure clamp.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI is a soft ionization technique suitable for polar molecules like this compound, which should readily form protonated molecules [M+H]⁺.

Objective: To determine the accurate mass of this compound.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an ESI source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has consolidated the currently available physical property data for this compound and provided standardized protocols for the experimental determination of key, yet currently unreported, characteristics. While a complete experimental profile is yet to be established in the public domain, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this promising quinoline derivative. The elucidation of its complete physical properties will undoubtedly facilitate its further investigation and potential application in the pharmaceutical sciences.

Visualization & Formatting

Logical Relationship Diagram

G cluster_0 Core Compound Information cluster_1 Physicochemical Properties cluster_2 Thermodynamic Properties (Calculated) cluster_3 Spectroscopic Identification A This compound (CAS: 205448-31-3) B Molecular Weight (209.63 g/mol) A->B C Appearance (Light brown solid) A->C D Boiling Point (353 °C) A->D E Density (1.386 g/cm³) A->E F Flash Point (168 °C) A->F G NMR Spectroscopy (¹H Predicted) A->G H IR Spectroscopy A->H I Mass Spectrometry A->I

Caption: Overview of the physical properties of this compound.

Experimental Workflow Diagram

G A Sample of This compound B Melting Point Determination A->B C Solubility Assessment A->C D NMR Spectroscopy (¹H and ¹³C) A->D E IR Spectroscopy (ATR) A->E F Mass Spectrometry (ESI) A->F G Data Analysis and Characterization B->G C->G D->G E->G F->G

Caption: Experimental workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinolin-7-ol, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. We will delve into its chemical and physical properties, outline a robust synthetic pathway, and explore its pivotal role as a versatile intermediate in the synthesis of pharmacologically active molecules. This document is intended to serve as a practical resource, grounded in scientific literature and established chemical principles.

Core Molecular Attributes

This compound, identified by the CAS Number 205448-31-3 , is a substituted quinoline. The quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, valued for its rigid structure and diverse biological activities. The specific substitutions on this particular molecule—a chloro group at the 4-position, a methoxy group at the 6-position, and a hydroxyl group at the 7-position—confer distinct reactivity and physicochemical properties that make it a valuable building block in organic synthesis.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are derived from computational predictions and should be considered as such.

PropertyValueSource(s)
Molecular Formula C₁₀H₈ClNO₂[2][3][4][5]
Molecular Weight 209.63 g/mol [2][3][5]
CAS Number 205448-31-3[2][3][4][6]
Appearance Solid[2]
Boiling Point 353.28 °C at 760 mmHg (Predicted)[7]
Density 1.387 g/cm³ (Predicted)[7]
Flash Point 167.46 °C (Predicted)[7]
Storage Temperature 2-8°C, under inert atmosphere[2][5]

Spectroscopic Characterization:

As of the date of this guide, experimental ¹H and ¹³C NMR spectra for this compound are not widely available in the surveyed literature. However, predicted ¹H NMR data provides a useful reference for researchers synthesizing this compound.

  • Predicted ¹H NMR Spectrum (DMSO-d₆): δ 7.54 (d, 1H), 7.39 (s, 1H), 7.36 (s, 1H), 3.99 (s, 3H).[7]

Synthesis and Purification Protocols

The synthesis of this compound can be approached through a multi-step sequence, often involving the construction of the quinoline core followed by functional group manipulations. A common strategy involves the dealkylation of a protected precursor. The following protocol is a representative method for the synthesis of the direct precursor, 4-chloro-6,7-dimethoxyquinoline, which can then be selectively demethylated to yield the target compound.

Synthesis of the Precursor: 4-Chloro-6,7-dimethoxyquinoline

The synthesis of this key precursor is a well-documented four-step process starting from 3,4-dimethoxyacetophenone.[8]

G cluster_0 Synthesis of 4-Chloro-6,7-dimethoxyquinoline 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 2-Nitro-4,5-dimethoxyacetophenone 3,4-Dimethoxyacetophenone->2-Nitro-4,5-dimethoxyacetophenone Nitration (HNO₃) Enaminone Intermediate Enaminone Intermediate 2-Nitro-4,5-dimethoxyacetophenone->Enaminone Intermediate Condensation (DMF-DMA) 4-Hydroxy-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline Enaminone Intermediate->4-Hydroxy-6,7-dimethoxyquinoline Reduction & Cyclization (H₂, Pd/C) 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline 4-Hydroxy-6,7-dimethoxyquinoline->4-Chloro-6,7-dimethoxyquinoline Chlorination (POCl₃)

Figure 1: Synthetic workflow for the precursor 4-Chloro-6,7-dimethoxyquinoline.

Experimental Protocol:

  • Nitration: 3,4-dimethoxyacetophenone is nitrated using nitric acid in a suitable solvent to yield 2-nitro-4,5-dimethoxyacetophenone.[9]

  • Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[9]

  • Reductive Cyclization: The enaminone is subjected to catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst), which reduces the nitro group and facilitates cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[10]

  • Chlorination: The hydroxyl group at the 4-position is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to give the desired precursor, 4-chloro-6,7-dimethoxyquinoline.[9][10]

    • Detailed Chlorination Step:

      • Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) and a suitable solvent like diethylene glycol dimethyl ether.[9]

      • With stirring, add phosphorus oxychloride (POCl₃).[9]

      • Heat the reaction mixture to 90-100°C for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

      • Upon completion, cool the mixture and quench it by pouring it into an aqueous solution of 10% potassium carbonate.[9]

      • Filter the resulting solid, wash with water, and dry to obtain the crude product.[9]

      • Purification can be achieved by recrystallization from a mixture of ethanol and ethyl acetate.[9]

Applications in Drug Discovery and Development

This compound and its close analogues are of high importance in medicinal chemistry, primarily serving as key intermediates in the synthesis of targeted therapies, particularly kinase inhibitors for oncology.

Role as a Precursor for Tyrosine Kinase Inhibitors

The structural motif of this compound is found within more complex molecules that have demonstrated significant biological activity. For instance, the closely related compound, 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, is a known starting material for the synthesis of Bosutinib .[11] Bosutinib is a dual inhibitor of Src and Bcr-Abl tyrosine kinases, approved for the treatment of chronic myelogenous leukemia (CML).[1][12]

The hydroxyl group at the 7-position of this compound is a key functional handle. It allows for O-alkylation, enabling the introduction of various side chains designed to interact with the target protein. This strategic modification is a cornerstone of modern drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

G cluster_1 Role in Kinase Inhibitor Synthesis This compound This compound Alkylated Intermediate Alkylated Intermediate This compound->Alkylated Intermediate O-Alkylation Final Drug Product\n(e.g., Kinase Inhibitor) Final Drug Product (e.g., Kinase Inhibitor) Alkylated Intermediate->Final Drug Product\n(e.g., Kinase Inhibitor) Further Synthetic Steps

Figure 2: Conceptual pathway illustrating the use of this compound as a pharmaceutical intermediate.

Potential in Antimalarial Research

Derivatives of the 6-chloro-7-methoxy-4(1H)-quinolone scaffold have shown potent antimalarial activity.[13] These compounds have been found to selectively inhibit the Plasmodium cytochrome bc₁ complex, a critical enzyme in the parasite's respiratory chain. While this compound itself is not the final active compound, its core structure is highly relevant to this area of research and could serve as a starting point for the development of new antimalarial agents.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[2][14]

    • H312: Harmful in contact with skin.[14]

    • H315: Causes skin irritation.[2][14]

    • H319: Causes serious eye irritation.[2][14]

    • H332: Harmful if inhaled.[14]

    • H335: May cause respiratory irritation.[2][14]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][14]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][14]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with a strategic arrangement of functional groups that make it highly useful in the synthesis of complex, biologically active molecules. Its primary application lies in the field of medicinal chemistry, where it serves as a foundational building block for the development of targeted therapies, most notably kinase inhibitors. The synthetic routes to its precursors are well-established, and its reactivity is well-suited for the construction of diverse chemical libraries for drug discovery. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-6-methoxyquinolin-7-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-6-methoxyquinolin-7-ol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in organic solvents. We will explore the molecular factors governing its solubility and provide detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter in the drug development pipeline, influencing everything from synthesis and purification to formulation and bioavailability. For an intermediate like this compound, understanding its solubility profile is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and ensuring efficient downstream processing. An unfavorable solubility profile can lead to significant challenges in achieving desired purity, yield, and ultimately, the viability of a synthetic route.

Physicochemical Properties and Predicted Solubility of this compound

To understand the solubility of this compound, we must first examine its molecular structure. The molecule possesses a quinoline core, a heterocyclic aromatic system, substituted with a chloro group, a methoxy group, and a hydroxyl group.

  • Polarity and Hydrogen Bonding: The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the nitrogen atom in the quinoline ring, introduces polarity and the capacity for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the quinoline nitrogen are hydrogen bond acceptors.

  • Chlorine's Influence: The chloro (-Cl) group is an electron-withdrawing group that contributes to the overall polarity of the molecule.

  • Aromatic System: The quinoline ring system is largely nonpolar and can engage in π-π stacking interactions.

Based on these features, we can predict that this compound will exhibit a degree of solubility in a range of organic solvents. The principle of "like dissolves like" suggests that its solubility will be favored in polar organic solvents that can engage in hydrogen bonding.[1][2] Solvents such as alcohols (e.g., methanol, ethanol), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) are likely to be effective. Conversely, its solubility in nonpolar solvents like hexane is expected to be limited. The general solubility of quinoline derivatives in organic solvents like alcohol and ether supports this prediction.[3][4]

Quantitative Solubility Data

Solvent ClassificationSolvent ExamplePredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the hydroxyl, methoxy, and quinoline nitrogen groups.
EthanolHighSimilar to methanol, with a slightly lower polarity.
IsopropanolModerateIncreased hydrocarbon character may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor and highly polar nature.
Dimethylformamide (DMF)HighA polar solvent with hydrogen bond accepting capabilities.
AcetonitrileModeratePolar, but a weaker hydrogen bond acceptor than DMSO and DMF.
AcetoneModerateA polar solvent that can act as a hydrogen bond acceptor.
Moderately Polar Dichloromethane (DCM)Moderate to LowCan interact with the polar regions of the molecule, but lacks hydrogen bonding capability.[6]
Ethyl AcetateModerate to LowPossesses some polarity and hydrogen bond accepting ability.
Nonpolar TolueneLowPrimarily nonpolar, with limited ability to solvate the polar functional groups.
HexaneVery LowA nonpolar solvent with minimal interaction with the polar solute.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of established data, empirical determination of solubility is essential. The following is a robust, step-by-step protocol for determining the solubility of this compound in a given organic solvent. This method is a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination experiment.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation A Weigh excess solute B Add known volume of solvent A->B to create a slurry C Agitate at constant temperature B->C D Allow to reach equilibrium C->D typically 24-72 hours E Centrifuge to separate solid D->E F Dilute supernatant E->F known dilution factor G Analyze by HPLC F->G H Determine concentration from calibration curve G->H I Calculate solubility (g/L or mol/L) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the supernatant with a known volume of a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted sample solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature, typically expressed in g/L or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be carefully controlled during experimental determination:

  • Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[5][8] This is because the dissolution process is often endothermic.

  • pH: For ionizable compounds, pH can have a significant effect on solubility.[5] As this compound has a phenolic hydroxyl group, its solubility in aqueous or protic organic solvents may be influenced by pH.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample of the compound and analytical grade solvents.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution to ensure consistency.

Conclusion

While specific solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides the theoretical framework and a detailed, practical protocol for the experimental determination of its solubility. By following these established methodologies, researchers and drug development professionals can generate the critical data needed to optimize synthetic processes, guide formulation development, and ultimately accelerate the journey from discovery to application.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Chloro-6-methoxyquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the promising therapeutic landscape of 4-Chloro-6-methoxyquinolin-7-ol derivatives. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a synthesized, expert-driven perspective on the core biological targets of this versatile chemical scaffold. We will explore the mechanistic rationale behind their activity, detail robust experimental protocols for target validation, and present a clear roadmap for future drug discovery efforts.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2] Its rigid, planar structure and ability to engage in a variety of non-covalent interactions have made it a favored scaffold for the design of enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, predisposing its derivatives to interact with a range of biological macromolecules. This guide will primarily focus on the most extensively documented and promising therapeutic area for these compounds: kinase inhibition in oncology , while also exploring their potential in antimicrobial and anti-inflammatory applications.

The Kinase Superfamily: A Primary Target for Anticancer Therapy

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5] Quinoline-based compounds have emerged as a particularly successful class of kinase inhibitors, with several derivatives already approved for clinical use.[4][5] The 4-anilinoquinoline scaffold, which can be readily synthesized from 4-chloroquinoline precursors, is a well-established pharmacophore for ATP-competitive kinase inhibition.

Key Kinase Targets for this compound Derivatives

Based on the extensive literature on structurally related quinoline derivatives, the following kinase families represent high-priority targets for this compound derivatives:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1]

    • EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[1]

    • c-Met (Hepatocyte Growth Factor Receptor): Implicated in tumor cell invasion, metastasis, and resistance to therapy.[1]

    • PDGFR (Platelet-Derived Growth Factor Receptor): Plays a role in tumor growth, angiogenesis, and stromal recruitment.[6]

  • Non-Receptor Tyrosine Kinases:

    • Src (Sarcoma) Family Kinases: Involved in multiple signaling pathways that control cell proliferation, survival, and migration.[7]

    • Abl (Abelson) Kinase: A key driver in chronic myeloid leukemia (CML).

  • Serine/Threonine Kinases:

    • Pim-1 Kinase: A proto-oncogene that promotes cell survival and proliferation and is overexpressed in several hematological and solid tumors.[7]

The rationale for targeting these kinases stems from the established activity of numerous quinoline-based inhibitors. For instance, the FDA-approved drug Cabozantinib , a potent inhibitor of VEGFR, c-Met, and RET, is synthesized from a 4-chloro-6,7-dimethoxyquinoline intermediate, highlighting the therapeutic relevance of this core structure.[8][9] Similarly, Bosutinib , an inhibitor of Src and Abl kinases, utilizes a 4-chloro-6-methoxyquinoline derivative in its synthesis.[10]

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which quinoline derivatives inhibit kinases is through competition with ATP (adenosine triphosphate) for binding to the enzyme's active site. The quinoline scaffold acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The substituents on the quinoline ring then occupy adjacent hydrophobic pockets, conferring potency and selectivity.

G cluster_kinase Kinase Active Site cluster_inhibitor 4-Anilinoquinoline Inhibitor hinge Hinge Region hydrophobic_pocket_1 Hydrophobic Pocket I hydrophobic_pocket_2 Hydrophobic Pocket II gatekeeper Gatekeeper Residue gatekeeper->hydrophobic_pocket_1 quinoline Quinoline Scaffold quinoline->hinge H-bonds aniline Anilino Group aniline->hydrophobic_pocket_1 Hydrophobic Interactions substituent Substituents substituent->hydrophobic_pocket_2 Selectivity & Potency caption ATP-Competitive Kinase Inhibition

Caption: ATP-Competitive Kinase Inhibition by a 4-Anilinoquinoline Derivative.

Experimental Validation of Kinase Inhibition

A tiered approach is recommended for validating the inhibitory activity of novel this compound derivatives against their putative kinase targets.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Initial screening should be performed using in vitro biochemical assays to determine the direct inhibitory effect of the compounds on purified kinase enzymes.

Table 1: Overview of Biochemical Kinase Inhibition Assays

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.High sensitivity, "gold standard".Use of radioactivity, low throughput.
Luminescence-based Assay Measures the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system.High throughput, non-radioactive.Indirect measurement, potential for compound interference.
Fluorescence-based Assay Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.High throughput, sensitive.Potential for compound autofluorescence.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the proximity of a donor and acceptor fluorophore on a substrate and an anti-phospho-antibody.Homogeneous, high throughput, robust.Requires specific reagents, can be expensive.

Step-by-Step Protocol: TR-FRET Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the kinase, substrate (e.g., a biotinylated peptide), and ATP to their final concentrations in the assay buffer.

    • Prepare a detection mixture containing a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).

  • Assay Plate Preparation:

    • Dispense the test compound dilutions into a low-volume 384-well plate.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the plate at room temperature for the desired reaction time (typically 30-60 minutes).

  • Detection:

    • Stop the reaction by adding the detection mixture.

    • Incubate for a further 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the TR-FRET ratio and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

G start Prepare Reagents plate_prep Prepare Assay Plate start->plate_prep incubation Incubate plate_prep->incubation detection Add Detection Mix incubation->detection read Read Plate detection->read analysis Calculate IC50 read->analysis caption TR-FRET Kinase Assay Workflow

Caption: A streamlined workflow for a TR-FRET based kinase inhibition assay.

Cell-Based Assays: Assessing Target Engagement and Cellular Effects

Following biochemical validation, it is crucial to assess the activity of the compounds in a cellular context to confirm target engagement and evaluate their effects on cell signaling and viability.

Table 2: Key Cell-Based Assays for Kinase Inhibitor Profiling

Assay TypePurposeExample Method
Target Phosphorylation Assay To confirm that the compound inhibits the phosphorylation of the target kinase and its downstream substrates in cells.Western Blotting, ELISA, In-Cell Western
Cell Proliferation/Viability Assay To determine the cytotoxic or cytostatic effect of the compound on cancer cell lines.MTT, MTS, CellTiter-Glo
Apoptosis Assay To investigate if the compound induces programmed cell death.Caspase-Glo, Annexin V staining
Cell Cycle Analysis To determine if the compound causes cell cycle arrest.Propidium iodide staining and flow cytometry

Expanding the Therapeutic Horizon: Antimicrobial and Anti-inflammatory Potential

While oncology represents the most prominent application, the quinoline scaffold is also known for its antimicrobial and anti-inflammatory properties.[2][11]

Antimicrobial Targets

The precise molecular targets for the antimicrobial activity of many quinoline derivatives are not as well-defined as their kinase targets. However, several mechanisms have been proposed:

  • DNA Gyrase and Topoisomerase IV Inhibition: This is a well-established mechanism for fluoroquinolone antibiotics. While this compound derivatives are structurally distinct, the potential for interaction with these bacterial enzymes should not be discounted.

  • Inhibition of Bacterial Cell Division: Some quinoline compounds have been shown to interfere with the formation of the bacterial Z-ring, a key component of the cell division machinery.

  • Disruption of Biofilm Formation: Several studies have demonstrated the ability of quinoline derivatives to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance.[12]

Experimental Validation:

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays: To determine the potency of the compounds against a panel of pathogenic bacteria and fungi.

  • DNA Gyrase/Topoisomerase IV Inhibition Assays: Commercially available kits can be used to assess the direct inhibitory effect on these enzymes.

  • Biofilm Inhibition Assays: Crystal violet staining is a common method to quantify biofilm formation.

Anti-inflammatory Targets

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key inflammatory signaling pathways.[2] Potential targets include:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Some quinazoline derivatives, structurally related to quinolines, have shown COX inhibitory activity.[13]

  • Lipoxygenase (LOX) Enzymes: These enzymes are involved in the production of leukotrienes, which are potent inflammatory mediators.

  • Inhibition of Pro-inflammatory Cytokine Production: Compounds may act upstream to inhibit the production of cytokines such as TNF-α, IL-1β, and IL-6.

Experimental Validation:

  • COX/LOX Inhibition Assays: In vitro enzymatic assays are available to measure the inhibition of these enzymes.

  • Cytokine Release Assays: Cell-based assays using, for example, lipopolysaccharide (LPS)-stimulated macrophages can be used to measure the effect of compounds on cytokine production using ELISA or multiplex bead arrays.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer. The well-defined structure-activity relationships for quinoline-based kinase inhibitors provide a strong foundation for the rational design of novel derivatives with improved potency and selectivity. Furthermore, the exploration of their antimicrobial and anti-inflammatory activities could unveil new therapeutic applications.

Future research should focus on:

  • Synthesis of a focused library of this compound derivatives: To systematically explore the structure-activity relationships for the identified targets.

  • Comprehensive profiling against a broad panel of kinases: To determine the selectivity profile of lead compounds.

  • In vivo efficacy studies: To evaluate the therapeutic potential of promising candidates in relevant animal models of disease.

  • Mechanism of action studies for antimicrobial and anti-inflammatory activities: To identify the specific molecular targets and pathways involved.

By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the development of this compound derivatives from promising chemical scaffolds to novel therapeutic agents.

References

The Strategic Core: A Technical Guide to 4-Chloro-6-methoxyquinolin-7-ol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Modern Therapeutics

In the complex world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often owes its existence to a series of meticulously designed and executed chemical transformations. The intermediates in these pathways are the unsung heroes, the critical building blocks whose purity and reactivity dictate the success of the entire manufacturing process. Among these, 4-Chloro-6-methoxyquinolin-7-ol stands out as a pivotal precursor, particularly in the synthesis of targeted cancer therapies. Its quinoline scaffold, adorned with strategically placed functional groups, provides a versatile platform for constructing complex molecules that can precisely interact with biological targets. This guide offers an in-depth exploration of the synthesis, properties, and critical role of this compound, providing researchers and drug development professionals with a comprehensive understanding of its application. The primary focus will be its role as a key intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia[1].

Core Physicochemical & Structural Data

A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics influence reaction conditions, solvent selection, and purification strategies.

PropertyValueSource
CAS Number 205448-31-3[2]
Molecular Formula C₁₀H₈ClNO₂Calculated
Molecular Weight 210.63 g/mol Calculated
Appearance Light brown solid[2]
Storage Temperature Room Temperature[2]

Synthesis of the Core Intermediate: A Self-Validating Protocol

The reliable synthesis of this compound is paramount for its use in pharmaceutical manufacturing. The following protocol describes a common and robust method involving the debenzylation of a protected precursor. The choice of a benzyl protecting group for the hydroxyl function is strategic; it is stable under many reaction conditions but can be removed effectively without compromising the rest of the molecule.

Experimental Protocol: Synthesis via Debenzylation

This protocol is adapted from established synthetic procedures for quinoline derivatives[2].

Starting Material: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline

Objective: To cleave the benzyl ether to reveal the free hydroxyl group at the C7 position, yielding the target intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 7-(benzyloxy)-4-chloro-6-methoxyquinoline (1 equivalent) in trifluoroacetic acid (TFA). The use of a strong acid like TFA is essential for facilitating the cleavage of the benzyl ether.

  • Catalyst Addition: To the solution, add methanesulfonic acid (approx. 1.7 equivalents) in a single portion[2]. Methanesulfonic acid acts as a catalyst to promote the dealkylation reaction under these conditions.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material. Refluxing provides the necessary thermal energy to overcome the activation barrier of the debenzylation reaction.

  • Work-up & Neutralization: After cooling to room temperature, remove the trifluoroacetic acid under reduced pressure (evaporation). Carefully adjust the pH of the residue to 7 using a 2.5 N sodium hydroxide solution. This neutralization will cause the product to precipitate out of the solution[2].

  • Isolation & Purification: Collect the resulting solid by vacuum filtration. Crush the solid into a fine powder and stir vigorously for an additional 2 hours to ensure complete precipitation and washing.

  • Drying: Collect the final solid product by filtration and dry under high vacuum to yield 7-hydroxy-4-chloro-6-methoxyquinoline (this compound)[2]. This final drying step is crucial to remove any residual solvent, ensuring the purity required for subsequent pharmaceutical synthesis.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start 7-(Benzyloxy)-4-chloro- 6-methoxyquinoline reagents Trifluoroacetic Acid Methanesulfonic Acid start->reagents Dissolve reflux Reflux (3 hrs) reagents->reflux Heat workup Evaporation & Neutralization (NaOH) reflux->workup Cool product This compound workup->product Precipitate & Filter

Caption: Workflow for the synthesis of the target intermediate.

Application in API Synthesis: The Gateway to Bosutinib

This compound is a cornerstone intermediate in the synthesis of Bosutinib, a tyrosine kinase inhibitor. The molecule's structure is primed for the next crucial step: the introduction of a side chain via an etherification reaction at the C7 hydroxyl group. The chlorine atom at the C4 position remains as a reactive handle for a subsequent nucleophilic aromatic substitution reaction later in the synthetic sequence.

Experimental Protocol: Etherification for Bosutinib Precursor

This generalized protocol illustrates the subsequent transformation of this compound.

Objective: To alkylate the C7 hydroxyl group, forming a key ether linkage necessary for the final Bosutinib structure. This step leads to intermediates such as 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline[1].

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, suspend this compound (1 equivalent) in an appropriate polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the suspension. The base is critical for deprotonating the phenolic hydroxyl group, forming a more nucleophilic alkoxide.

  • Alkylating Agent: Add the alkylating agent, for example, 1-bromo-3-chloropropane (1.1 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture (e.g., to 60-80 °C) and stir until TLC analysis indicates the complete consumption of the starting material. The elevated temperature accelerates the rate of the Sₙ2 reaction between the alkoxide and the alkylating agent.

  • Quenching & Extraction: Cool the reaction to room temperature and quench by adding water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired etherified intermediate. This purification is essential to ensure the intermediate is of high enough quality for the final, crucial coupling reaction to form the API.

Reaction Pathway Diagram

G cluster_reaction Role in Bosutinib Synthesis start_intermediate This compound reagents 1-Bromo-3-chloropropane Base (e.g., K₂CO₃) start_intermediate->reagents Etherification (Sₙ2) next_intermediate 4-Chloro-7-(3-chloropropoxy)- 6-methoxyquinoline reagents->next_intermediate api Further Steps to Bosutinib next_intermediate->api

Caption: Transformation of the intermediate toward Bosutinib.

Conclusion

This compound exemplifies the critical nature of well-designed pharmaceutical intermediates. Its synthesis, while requiring careful control, is robust and yields a high-purity product. The molecule's true value is realized in its subsequent transformations, where the hydroxyl and chloro groups serve as versatile handles for constructing the complex architecture of modern tyrosine kinase inhibitors like Bosutinib. For drug development professionals, a deep understanding of the causality behind the synthesis and reactivity of such intermediates is not merely academic; it is fundamental to creating efficient, scalable, and reliable manufacturing processes for life-saving therapeutics.

References

Methodological & Application

step-by-step synthesis of Tivozanib using 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An application note on the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Tivozanib, is presented for an audience of researchers and drug development professionals. This guide provides a detailed, step-by-step protocol starting from the specified precursor, 4-Chloro-6-methoxyquinolin-7-ol. Full editorial control has been utilized to create a logical and scientifically robust narrative that emphasizes the rationale behind experimental choices, ensures procedural integrity, and is grounded in authoritative references.

Introduction to Tivozanib

Tivozanib, marketed under the brand name Fotivda®, is a potent and selective oral tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of all three vascular endothelial growth factor (VEGF) receptors—VEGFR-1, VEGFR-2, and VEGFR-3—at picomolar concentrations.[2][3] By suppressing the VEGF signaling pathway, Tivozanib effectively blocks angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis.[4] This targeted action makes it a valuable therapeutic agent, approved for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).[5]

The chemical structure of Tivozanib is 1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea.[5] This application note details a viable synthetic route to this molecule, providing comprehensive protocols for each key transformation.

Synthetic Strategy and Overview

The synthesis of Tivozanib is a multi-step process that involves the careful assembly of its core structural components: the 6,7-dimethoxyquinoline core, the diaryl ether linkage, and the isoxazolyl urea side chain.

The specified starting material for this protocol is This compound . A critical analysis of the target molecule, Tivozanib, reveals a dimethoxy substitution pattern at positions 6 and 7 of the quinoline ring. Therefore, the first essential step in this synthesis is the methylation of the hydroxyl group at the 7-position of the starting material. This transformation yields the key intermediate, 4-chloro-6,7-dimethoxyquinoline (Intermediate I) , which is a widely documented precursor in various Tivozanib syntheses.[6]

The subsequent steps involve:

  • Ullmann Condensation: A copper-catalyzed C-O cross-coupling reaction between Intermediate I and 4-amino-3-chlorophenol to form the diaryl ether linkage, yielding 4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-chloroaniline (Intermediate II) .[7]

  • Urea Formation: The final construction of the urea moiety by reacting Intermediate II with a suitable carbonyl source and 3-amino-5-methylisoxazole to yield the final product, Tivozanib .[8][9]

This strategic approach ensures a logical and efficient pathway to the target molecule, leveraging well-established chemical transformations.

Tivozanib Synthesis Workflow cluster_0 Part A: Key Intermediate Preparation cluster_1 Part B: Tivozanib Assembly Start This compound Intermediate1 Intermediate I 4-chloro-6,7-dimethoxyquinoline Start->Intermediate1 Protocol 1: Williamson Ether Synthesis (Methylation) Intermediate2 Intermediate II 4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-chloroaniline Intermediate1->Intermediate2 Protocol 2: Ullmann Condensation Tivozanib Tivozanib Intermediate2->Tivozanib Protocol 3: Urea Formation reagent1 4-amino-3-chlorophenol reagent1->Intermediate2 reagent2 Phenyl Chloroformate & 3-amino-5-methylisoxazole reagent2->Tivozanib Ullmann_Condensation cluster_mechanism Ullmann Condensation Mechanism A Ar-OH + Base <=> Ar-O⁻ C Ar'-Cu(III)-Cl + Ar-O⁻ -> Ar'-Cu(III)-OAr B Ar'-Cl + Cu(I) -> Ar'-Cu(III)-Cl (Oxidative Addition) B->C D Ar'-Cu(III)-OAr -> Ar-O-Ar' + Cu(I) (Reductive Elimination) C->D D->B Catalyst Regeneration

References

Application Note and Protocol: Selective Chlorination of 6-Methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental conditions for the selective electrophilic chlorination of 6-methoxyquinolin-7-ol, a key transformation for synthesizing advanced intermediates in pharmaceutical research. We delve into the mechanistic underpinnings of the reaction, justify the selection of N-Chlorosuccinimide (NCS) as the optimal chlorinating agent, and present a detailed, step-by-step protocol for the synthesis of 8-chloro-6-methoxyquinolin-7-ol. The protocol includes critical safety information, reaction monitoring, purification techniques, and a troubleshooting guide to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction and Mechanistic Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, and their functionalization is crucial for the development of novel therapeutic agents.[1][2] 6-Methoxyquinolin-7-ol possesses a phenol-like hydroxyl group, which makes its aromatic ring highly activated and amenable to electrophilic substitution.[3] Understanding the directing effects of the resident functional groups is paramount for predicting the regioselectivity of the chlorination.

The Chemistry of Electrophilic Aromatic Substitution

The chlorination of 6-methoxyquinolin-7-ol proceeds via an electrophilic aromatic substitution mechanism.[3][4] The hydroxyl (-OH) group at the C-7 position is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[3][5] Similarly, the methoxy (-OCH₃) group at C-6 is also an activating ortho, para-director.

Considering the structure:

  • The position ortho to the C-7 hydroxyl group is C-8.

  • The position para to the C-6 methoxy group is C-3 (not on the same ring).

  • The position ortho to the C-6 methoxy group is C-5.

The C-7 hydroxyl group is a significantly stronger activating group than the C-6 methoxy group. Therefore, it will primarily dictate the position of electrophilic attack. The most electron-rich and sterically accessible position is C-8, making it the expected site of chlorination.

Reaction Mechanism Diagram

The diagram below illustrates the electrophilic attack of a chloronium ion equivalent (from NCS) on the activated quinoline ring, leading to the formation of a resonance-stabilized intermediate (sigma complex), followed by deprotonation to yield the final product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant 6-Methoxyquinolin-7-ol Sigma Resonance-Stabilized Sigma Complex Reactant->Sigma Electrophilic Attack (Rate-Determining Step) NCS N-Chlorosuccinimide (NCS) NCS->Sigma Product 8-Chloro-6-methoxyquinolin-7-ol Sigma->Product Deprotonation Biproduct Succinimide Sigma->Biproduct G A Setup Dissolve 6-methoxyquinolin-7-ol in anhydrous CH3CN B Reagent Addition Add N-Chlorosuccinimide (1.1 eq) at Room Temperature A->B C Reaction Monitoring Track progress by TLC until starting material is consumed B->C D Work-up Quench with Na2S2O3, extract with Ethyl Acetate C->D E Drying & Concentration Dry organic layer (MgSO4), remove solvent via rotovap D->E F Purification Silica Gel Column Chromatography E->F G Final Product Characterize pure 8-chloro-6-methoxyquinolin-7-ol F->G

References

Application Notes & Protocols: A Scalable and Efficient Synthesis of 4-Chloro-6-methoxyquinolin-7-ol for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-methoxyquinolin-7-ol is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly within the class of tyrosine kinase inhibitors used in targeted cancer therapies.[1][2][3] Its structural framework is a key building block for drugs designed to interact with specific biological targets, making its efficient and scalable production a matter of significant interest to the pharmaceutical industry.[4][5][6] This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust, two-stage process designed for reproducibility and high yield. The protocols herein are grounded in established chemical principles and have been optimized for industrial application, emphasizing safety, efficiency, and product purity.

The synthetic strategy is centered around the well-established Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a selective chlorination step.[7][8][9] This approach is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations involved.

PART 1: Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Stage 1: Construction of the Quinoline Core. This stage utilizes the Gould-Jacobs reaction, a powerful method for synthesizing 4-hydroxyquinoline derivatives.[9][10][11] Starting from 3-hydroxy-4-methoxyaniline, this multi-step sequence first involves condensation with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the heterocyclic ring. Subsequent saponification and decarboxylation yield the key intermediate, 6-methoxyquinolin-4,7-diol.

  • Stage 2: Selective Chlorination. The intermediate 6-methoxyquinolin-4,7-diol is then chlorinated at the 4-position. The hydroxyl group at C4 is more reactive than the one at C7, allowing for selective conversion using a suitable chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical for activating the molecule for subsequent nucleophilic substitution reactions in API synthesis.[12][13]

The complete workflow is illustrated below.

G cluster_0 Stage 1: Quinoline Core Synthesis (Gould-Jacobs Reaction) cluster_1 Stage 2: Selective Chlorination A 3-hydroxy-4-methoxyaniline + Diethyl ethoxymethylenemalonate (DEEM) B Condensation Intermediate A->B Condensation (120-140 °C) C Thermal Cyclization (4-hydroxy-6-methoxy-7-ol-quinoline-3-carboxylate) B->C High-Temp Cyclization (e.g., Diphenyl Ether, ~250 °C) D Saponification & Decarboxylation C->D 1. NaOH (aq) 2. Acidification 3. Heat E 6-methoxyquinolin-4,7-diol D->E F 6-methoxyquinolin-4,7-diol G This compound F->G POCl₃ (80-100 °C)

Figure 1: High-level workflow for the synthesis of this compound.

PART 2: Detailed Protocols and Methodologies

Stage 1: Synthesis of 6-methoxyquinolin-4,7-diol via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for constructing the quinoline ring system from anilines and malonic esters.[7][8] The reaction proceeds via an initial condensation, followed by a thermally induced 6-electron electrocyclization.[9][10]

G cluster_mechanism Gould-Jacobs Reaction Mechanism Reactants Aniline Derivative Intermediate Condensation Product Reactants->Intermediate Nucleophilic Attack (-EtOH) DEEM DEEM DEEM->Intermediate Cyclized Cyclized Intermediate (4-oxo-quinoline-3-carboxylate) Intermediate->Cyclized Thermal 6π Electrocyclization (-EtOH) FinalProduct 4-Hydroxyquinoline (after hydrolysis & decarboxylation) Cyclized->FinalProduct Hydrolysis & Decarboxylation

Figure 2: Simplified mechanism of the Gould-Jacobs reaction pathway.

Materials & Reagents

ReagentMolar Mass ( g/mol )PurityNotes
3-hydroxy-4-methoxyaniline139.15≥98%Starting Material
Diethyl ethoxymethylenemalonate (DEEM)216.23≥98%Acylating Agent[14]
Diphenyl ether170.21≥99%High-boiling solvent
Sodium Hydroxide (NaOH)40.00ACS GradeFor Saponification
Hydrochloric Acid (HCl), conc.36.46ACS GradeFor Neutralization

Step-by-Step Protocol

Step 1.1: Condensation to form Diethyl 2-(((3-hydroxy-4-methoxyphenyl)amino)methylene)malonate

  • To a suitable, mechanically stirred reactor equipped with a condenser and temperature probe, add 3-hydroxy-4-methoxyaniline (1.0 eq).

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

  • Heat the reaction mixture to 120-140 °C with continuous stirring. The reaction is accompanied by the evolution of ethanol, which can be monitored.

  • Maintain the temperature for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture slightly and apply a vacuum to remove any residual ethanol. The resulting crude intermediate is typically a viscous oil or semi-solid and can be used directly in the next step.

Causality: This step forms the key acyclic intermediate. Using a slight excess of DEEM ensures complete consumption of the aniline starting material. The removal of ethanol drives the equilibrium towards product formation.

Step 1.2: Thermal Cyclization, Saponification, and Decarboxylation

  • In a separate reactor suitable for high temperatures, heat diphenyl ether to 250-260 °C.

  • Slowly add the crude intermediate from Step 1.1 to the hot diphenyl ether with vigorous stirring. The addition should be controlled to manage the evolution of ethanol.

  • Maintain the reaction at 250-260 °C for 1-2 hours. The cyclization product will precipitate from the hot solvent.[10]

  • Cool the reaction mixture to below 100 °C and add toluene or cyclohexane to further precipitate the product and dilute the high-boiling solvent.

  • Filter the solid product, wash thoroughly with toluene and then hexane to remove residual diphenyl ether, and dry under vacuum. This yields the ethyl 4-hydroxy-6-methoxy-7-ol-quinoline-3-carboxylate.

  • For saponification, suspend the dried solid in a 10-15% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux (90-100 °C) for 2-4 hours until hydrolysis is complete (monitored by TLC/HPLC).

  • Cool the resulting solution to room temperature and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of ~2-3. This will precipitate the carboxylic acid intermediate.

  • Filter the solid, wash with cold water, and dry.

  • For decarboxylation, heat the dried carboxylic acid solid carefully above its melting point (typically 220-250 °C) until the evolution of CO₂ gas ceases.

  • The resulting solid is the crude 6-methoxyquinolin-4,7-diol.

Trustworthiness: Each sub-step (cyclization, hydrolysis, decarboxylation) can be monitored by TLC or HPLC to ensure completion before proceeding, creating a self-validating workflow. High-boiling inert solvents like diphenyl ether are crucial for providing the necessary thermal energy for the electrocyclization step.[8][10]

Stage 2: Selective Chlorination to this compound

This stage involves the conversion of the 4-hydroxyl group to a chloro group, a key transformation for activating the molecule for further synthesis. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this purpose.[15][16]

Materials & Reagents

ReagentMolar Mass ( g/mol )PurityNotes
6-methoxyquinolin-4,7-diol193.18≥97%Intermediate from Stage 1
Phosphorus oxychloride (POCl₃)153.33≥99%Chlorinating Agent
Toluene92.14AnhydrousSolvent
Sodium Bicarbonate (NaHCO₃)84.01ACS GradeFor Quenching/Neutralization

Step-by-Step Protocol

  • Safety First : This procedure must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a lab coat, is mandatory.

  • Charge a dry, inert-atmosphere reactor with the crude 6-methoxyquinolin-4,7-diol (1.0 eq) and anhydrous toluene (5-10 volumes).

  • Slowly add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the suspension at room temperature with stirring. The addition is exothermic and should be controlled.

  • Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction's completion by HPLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This must be done with extreme caution in a controlled manner to manage the exothermic reaction of excess POCl₃ with water.

  • Neutralize the acidic aqueous layer to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate or another suitable base.

  • The product will precipitate as a solid. Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the solid under vacuum at 50-60 °C to yield the crude this compound.

Expertise: The use of 2-3 equivalents of POCl₃ ensures complete chlorination. The 4-hydroxyl group is converted to a chlorophosphate ester intermediate, which is then displaced by a chloride ion. The 7-hydroxyl group is significantly less reactive under these conditions, leading to high selectivity.

Purification and Final Product Characterization

For large-scale manufacturing, recrystallization is the preferred method of purification.

  • Recrystallization : Dissolve the crude this compound in a minimal amount of a hot solvent system, such as ethanol/water or acetonitrile.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Expected Yield and Purity

StageProductExpected YieldPurity (HPLC)
Stage 16-methoxyquinolin-4,7-diol65-75%>97%
Stage 2This compound80-90%>99%

Characterization

The final product's identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity profile.

References

Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Quinoline-Based Intermediates

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] 4-Chloro-6-methoxyquinolin-7-ol is a key pharmaceutical intermediate, a building block in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). Its structural analogs are found in several targeted kinase inhibitors.[1][4] For instance, the closely related 4-anilinoquinoline core is central to drugs like Bosutinib, a potent inhibitor used in cancer therapy.[5][6]

Given its role as a precursor to a final drug product, the unequivocal identification, purity assessment, and stability evaluation of this compound are not merely procedural—they are fundamental to the safety and efficacy of the resulting API.[] Impurities or degradation products originating from an intermediate can carry through the synthetic process, potentially impacting the final drug's biological activity, toxicity, and stability.[]

This guide, designed for researchers and drug development professionals, outlines a comprehensive, multi-technique strategy for the thorough characterization of this compound. We move beyond simple data reporting to explain the rationale behind the choice of analytical techniques, providing robust, field-tested protocols that ensure data integrity and regulatory compliance. The methods detailed herein—spanning chromatography, mass spectrometry, NMR, and thermal analysis—form an orthogonal system for a complete and self-validating analytical profile.[8][9]

Foundational Physicochemical Profile

A prerequisite to any detailed analysis is the confirmation of the compound's basic physicochemical properties. This data serves as the initial identity check against the expected structure.

PropertyExpected ValueRationale & Significance
IUPAC Name This compoundStandardized nomenclature for unambiguous identification.
Molecular Formula C₁₀H₈ClNO₂Derived from the chemical structure; essential for molecular weight calculation and elemental analysis.
Molecular Weight 209.63 g/mol Critical for mass spectrometry and stoichiometric calculations in further synthesis.
Appearance Expected to be an off-white to pale yellow solidVisual inspection provides a rapid, albeit non-specific, quality check.
Solubility Soluble in DMSO, DMF, Methanol; Poorly soluble in waterKnowledge of solubility is crucial for preparing samples for NMR and HPLC analysis.

Chromatographic Method for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity.[][9] A reversed-phase method is the logical choice for a molecule of intermediate polarity like this compound.

Causality Behind Experimental Choices:

  • Column: An InertSustain C18 column is selected for its excellent resolving power and chemical stability. The C18 stationary phase provides the necessary hydrophobicity to retain the quinoline derivative.

  • Mobile Phase: A combination of water and acetonitrile creates a versatile polarity range. The addition of 0.1% formic acid serves two key purposes: it protonates the quinoline nitrogen, ensuring a single ionic state and sharp, symmetrical peak shapes, and it improves ionization efficiency for subsequent analysis by mass spectrometry (LC-MS).

  • Gradient Elution: A gradient elution (gradually increasing the organic solvent percentage) is chosen over an isocratic method. This is critical for ensuring that any potential impurities, which may have significantly different polarities (e.g., starting materials or dimeric byproducts), are effectively resolved and eluted from the column within a reasonable timeframe.

  • UV Detection: The quinoline core contains a strong chromophore. Scanning the UV spectrum of the main peak (using a Diode Array Detector, DAD) will reveal the wavelength of maximum absorbance (λmax), which should be used for quantification to ensure maximum sensitivity. Based on similar structures, a wavelength between 254 nm and 340 nm is expected to be optimal.

Protocol 1: Reversed-Phase HPLC Purity Assessment
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a DAD.

  • Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 0.5 mg/mL stock solution. Further dilute as needed.

  • HPLC Conditions:

ParameterMethod Specification
Column InertSustain C18 (250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Profile Gradient: 0-2 min: 10% B 2-15 min: 10% to 90% B 15-18 min: 90% B 18-19 min: 90% to 10% B 19-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined λmax)
Injection Volume 5 µL
Run Time 25 min
  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area should be < 2.0%. The tailing factor for the main peak should be < 1.5.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Report any impurity exceeding 0.10%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Accurately weigh ~5 mg of sample S2 Dissolve in 10 mL of Diluent (0.5 mg/mL) S1->S2 A2 Inject 5 µL of Sample S2->A2 S3 Prepare Mobile Phases A and B with 0.1% Formic Acid A1 Equilibrate HPLC System with 10% B S3->A1 A1->A2 A3 Run Gradient Elution (25 min) A2->A3 A4 Detect at λmax (e.g., 254 nm) A3->A4 D1 Integrate Chromatogram A4->D1 D2 Calculate Area % Purity D1->D2 D3 Identify and Quantify Impurities > 0.10% D2->D3 R1 R1 D3->R1 Final Report

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Structural Confirmation

While chromatography assesses purity, it does not confirm identity. A suite of spectroscopic techniques is required for unequivocal structural elucidation.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) provides the molecular weight of the compound, which is one of the most critical pieces of identifying information.

Protocol 2: ESI-MS Molecular Weight Confirmation

  • Instrumentation: A quadrupole mass spectrometer coupled to an ESI source. This can be run via direct infusion or, ideally, coupled with the HPLC system from Protocol 1 (LC-MS).

  • Sample Preparation: Use the diluted sample solution prepared for HPLC analysis (~10 µg/mL).

  • MS Parameters:

    • Ionization Mode: Positive ESI. The acidic mobile phase and the basic nitrogen on the quinoline ring make it highly amenable to protonation.

    • Scan Range: m/z 100-500. This range comfortably covers the expected molecular ion.

    • Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺. For C₁₀H₈ClNO₂, the expected monoisotopic mass is 209.02. Therefore, the target is m/z 210.03 .

  • Data Interpretation (Self-Validating System):

    • Molecular Ion: Confirm the presence of a base peak at m/z 210.

    • Isotopic Pattern: This is the key confirmatory element. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern for the [M+H]⁺ ion must be observed. Look for a peak at m/z 212 with an intensity that is approximately one-third (32%) of the peak at m/z 210. The presence of this A+2 peak is definitive proof of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, confirming the connectivity of atoms through the carbon-hydrogen framework.

Protocol 3: ¹H and ¹³C NMR Structural Elucidation

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for allowing the observation of the exchangeable hydroxyl proton.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR and, if necessary, 2D correlation spectra like COSY and HSQC for unambiguous assignments.

  • Expected ¹H NMR Data (in DMSO-d₆): The following table outlines the predicted signals based on the structure and data from similar quinoline derivatives. Actual values may vary slightly.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 10.0 - 11.0broad singlet1H-OHThe phenolic proton is acidic and its signal is often broad. Exchangeable with D₂O.
~ 8.6doublet1HH-2Proton adjacent to the ring nitrogen is highly deshielded. Coupled to H-3.
~ 7.6singlet1HH-5Aromatic proton on the benzene ring, isolated from other protons, appears as a singlet.
~ 7.5doublet1HH-3Coupled to H-2.
~ 7.3singlet1HH-8Aromatic proton on the benzene ring, isolated, appears as a singlet.
~ 4.0singlet3H-OCH₃Methoxy protons are shielded and appear as a sharp singlet.

Thermal Analysis for Solid-State Properties

The solid-state properties of an intermediate, such as its melting point and thermal stability, are critical parameters that can influence its handling, storage, and reactivity in subsequent synthetic steps.[10]

Protocol 4: DSC and TGA Thermal Analysis

  • Instrumentation: A Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan for both DSC and TGA.

  • DSC Method:

    • Atmosphere: Nitrogen (flow rate of 50 mL/min).

    • Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.

    • Data Interpretation: An endothermic peak will correspond to the melting point of the compound. The sharpness of the peak is an indicator of purity.

  • TGA Method:

    • Atmosphere: Nitrogen (flow rate of 50 mL/min).

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Data Interpretation: The TGA thermogram will show the temperature at which the compound begins to decompose (indicated by mass loss). A stable compound will show no significant mass loss until a high temperature.

Integrated Characterization Strategy

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of orthogonal methods. The HPLC method establishes purity, MS confirms the molecular weight and elemental composition (Cl), NMR elucidates the precise atomic connectivity, and thermal analysis defines the solid-state properties. Together, they provide a comprehensive and validated profile of this compound.

Integrated_Workflow cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_solid_state Solid-State Properties Sample Sample Batch of This compound HPLC HPLC-UV Analysis (Protocol 1) Sample->HPLC Is it pure? LCMS LC-MS Analysis (Protocol 2) Sample->LCMS What is the MW? Does it contain Cl? NMR NMR Spectroscopy (¹H, ¹³C) (Protocol 3) Sample->NMR What is the structure? Thermal DSC / TGA Analysis (Protocol 4) Sample->Thermal What is the melting point? Is it stable? Report Certificate of Analysis (Complete Profile) HPLC->Report LCMS->Report NMR->Report Thermal->Report

Caption: Integrated workflow for complete characterization.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Quinoline derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antimalarial properties.[3][4][5][6] The therapeutic efficacy of these compounds is often dictated by the nature and position of substituents on the quinoline ring system, which influences their interaction with biological targets.[7]

This guide focuses on the synthetic utility of a highly versatile, yet underexplored, building block: 4-Chloro-6-methoxyquinolin-7-ol . This trifunctionalized quinoline offers a unique combination of reactive sites, making it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The C4-chloro group is primed for nucleophilic aromatic substitution (SNAr), the C7-hydroxyl group provides a handle for O-alkylation and subsequent cyclization, and the C6-methoxy group modulates the electronic properties of the aromatic system.[8][9]

These application notes will provide researchers, scientists, and drug development professionals with detailed protocols for leveraging this compound in the synthesis of three important classes of fused heterocyclic compounds: furo[3,2-c]quinolines , pyrano[3,2-c]quinolines , and oxazolo[4,5-c]quinolines . The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical space in drug discovery.

Core Synthetic Strategies: A Multi-pronged Approach

The synthetic versatility of this compound allows for a multi-pronged approach to the construction of fused heterocyclic systems. The general workflow involves two key steps:

  • Functionalization of the C7-hydroxyl group: This initial step typically involves O-alkylation to introduce a side chain containing a suitable functional group for the subsequent cyclization.

  • Intramolecular cyclization: The newly introduced side chain undergoes a ring-closing reaction to form the desired heterocyclic ring fused to the quinoline core.

The C4-chloro group can either be retained in the final product for further diversification or be displaced by a nucleophile in a tandem or subsequent step.

G cluster_0 Core Synthetic Workflow Start This compound Step1 O-Alkylation of C7-Hydroxyl Start->Step1 Introduce side chain Intermediate 7-O-Alkylated Quinoline Derivative Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Ring formation Product Fused Heterocyclic Quinoline Step2->Product

Caption: General workflow for synthesizing fused heterocycles from this compound.

Protocol 1: Synthesis of Furo[3,2-c]quinolines

Furo[3,2-c]quinolone derivatives are a significant class of angularly fused tricyclic compounds that exhibit a range of biological activities, including antimicrobial and antimalarial properties.[10] The following protocol details a two-step synthesis of a furo[3,2-c]quinoline derivative from this compound.

Step 1: O-propargylation of this compound

This step involves the Williamson ether synthesis to introduce a propargyl group at the C7-hydroxyl position.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount
This compound1.0209.632.10 g
Propargyl bromide (80% in toluene)1.2118.961.78 mL
Potassium carbonate (K₂CO₃)2.0138.212.76 g
Acetone-58.0850 mL

Procedure:

  • To a stirred suspension of this compound and potassium carbonate in acetone in a round-bottom flask, add propargyl bromide dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-chloro-6-methoxy-7-(prop-2-yn-1-yloxy)quinoline.

Step 2: Intramolecular Cyclization to Furo[3,2-c]quinoline

This step utilizes a base-catalyzed intramolecular cyclization of the terminal alkyne onto the quinoline ring.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount
4-Chloro-6-methoxy-7-(prop-2-yn-1-yloxy)quinoline1.0247.682.48 g
Potassium tert-butoxide (t-BuOK)1.5112.211.68 g
N,N-Dimethylformamide (DMF)-73.0930 mL

Procedure:

  • Dissolve 4-chloro-6-methoxy-7-(prop-2-yn-1-yloxy)quinoline in DMF in a round-bottom flask.

  • Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC.

  • After completion (typically 2-3 hours), cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired 4-chloro-6-methoxy-2,3-dihydrofuro[3,2-c]quinoline.

G cluster_1 Furo[3,2-c]quinoline Synthesis Start_Furo This compound Step1_Furo O-propargylation Start_Furo->Step1_Furo Propargyl bromide, K₂CO₃ Intermediate_Furo 7-Propargyloxyquinoline Derivative Step1_Furo->Intermediate_Furo Step2_Furo Base-catalyzed Intramolecular Cyclization Intermediate_Furo->Step2_Furo t-BuOK, DMF Product_Furo Furo[3,2-c]quinoline Step2_Furo->Product_Furo

Caption: Workflow for the synthesis of furo[3,2-c]quinolines.

Protocol 2: Synthesis of Pyrano[3,2-c]quinolines

Pyrano[3,2-c]quinolone is a structural motif found in numerous natural products with a wide range of biological activities, including anticancer and anti-inflammatory properties.[3] The following protocol outlines the synthesis of a pyrano[3,2-c]quinoline derivative.

Step 1: O-alkylation with 3-chloro-1-propanol
Reactant/Reagent Molar Eq. MW ( g/mol ) Amount
This compound1.0209.632.10 g
3-Chloro-1-propanol1.294.541.01 mL
Cesium carbonate (Cs₂CO₃)2.0325.826.52 g
N,N-Dimethylformamide (DMF)-73.0940 mL

Procedure:

  • To a solution of this compound in DMF, add cesium carbonate and 3-chloro-1-propanol.

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitored by TLC).

  • Cool the mixture, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-((4-chloro-6-methoxyquinolin-7-yl)oxy)propan-1-ol.

Step 2: Intramolecular Friedel-Crafts type Cyclization

This step involves an acid-catalyzed intramolecular cyclization to form the pyran ring.

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount
3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propan-1-ol1.0267.712.68 g
Polyphosphoric acid (PPA)--10 g

Procedure:

  • Add 3-((4-chloro-6-methoxyquinolin-7-yl)oxy)propan-1-ol to polyphosphoric acid with vigorous stirring.

  • Heat the mixture to 120 °C for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash with water, and dry to afford the 4-chloro-6-methoxy-2,3-dihydro-1H-pyrano[3,2-c]quinoline.

G cluster_2 Pyrano[3,2-c]quinoline Synthesis Start_Pyrano This compound Step1_Pyrano O-alkylation with 3-chloro-1-propanol Start_Pyrano->Step1_Pyrano 3-Chloro-1-propanol, Cs₂CO₃ Intermediate_Pyrano 7-(3-Hydroxypropoxy)quinoline Derivative Step1_Pyrano->Intermediate_Pyrano Step2_Pyrano Acid-catalyzed Intramolecular Cyclization Intermediate_Pyrano->Step2_Pyrano Polyphosphoric Acid Product_Pyrano Pyrano[3,2-c]quinoline Step2_Pyrano->Product_Pyrano

Caption: Workflow for the synthesis of pyrano[3,2-c]quinolines.

Protocol 3: Synthesis of Oxazolo[4,5-c]quinolines

Oxazolo[4,5-c]quinoline derivatives are another important class of heterocyclic compounds with potential applications in medicinal chemistry. This protocol describes a synthetic route to this scaffold.

Step 1: Synthesis of 7-amino-4-chloro-6-methoxyquinoline

This involves a two-step process of nitration followed by reduction.

a) Nitration of this compound

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount
This compound1.0209.632.10 g
Nitric acid (70%)1.163.010.7 mL
Sulfuric acid (98%)-98.0810 mL

Procedure:

  • Dissolve this compound in concentrated sulfuric acid at 0 °C.

  • Add nitric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry to obtain 4-chloro-6-methoxy-8-nitroquinolin-7-ol.

b) Reduction of the nitro group

Reactant/Reagent Molar Eq. MW ( g/mol ) Amount
4-Chloro-6-methoxy-8-nitroquinolin-7-ol1.0254.632.55 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)5.0225.6311.28 g
Ethanol-46.0750 mL

Procedure:

  • Suspend 4-chloro-6-methoxy-8-nitroquinolin-7-ol in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction, pour it into water, and basify with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to get 8-amino-4-chloro-6-methoxyquinolin-7-ol.

Step 2: Formation of the Oxazole Ring
Reactant/Reagent Molar Eq. MW ( g/mol ) Amount
8-Amino-4-chloro-6-methoxyquinolin-7-ol1.0224.652.25 g
Triethyl orthoformate5.0148.197.4 mL
p-Toluenesulfonic acid (p-TsOH)0.1172.200.17 g

Procedure:

  • A mixture of 8-amino-4-chloro-6-methoxyquinolin-7-ol, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid is heated at 120 °C for 4-5 hours.

  • Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The residue is triturated with diethyl ether to afford the solid product.

  • Recrystallize from ethanol to obtain the pure 4-chloro-6-methoxyoxazolo[4,5-c]quinoline.

G cluster_3 Oxazolo[4,5-c]quinoline Synthesis Start_Oxazolo This compound Step1a_Oxazolo Nitration Start_Oxazolo->Step1a_Oxazolo HNO₃, H₂SO₄ Intermediate1_Oxazolo 8-Nitroquinolin-7-ol Derivative Step1a_Oxazolo->Intermediate1_Oxazolo Step1b_Oxazolo Reduction Intermediate1_Oxazolo->Step1b_Oxazolo SnCl₂, HCl Intermediate2_Oxazolo 8-Aminoquinolin-7-ol Derivative Step1b_Oxazolo->Intermediate2_Oxazolo Step2_Oxazolo Oxazole Ring Formation Intermediate2_Oxazolo->Step2_Oxazolo Triethyl orthoformate, p-TsOH Product_Oxazolo Oxazolo[4,5-c]quinoline Step2_Oxazolo->Product_Oxazolo

Caption: Workflow for the synthesis of oxazolo[4,5-c]quinolines.

Conclusion and Future Perspectives

The protocols detailed in these application notes demonstrate the significant potential of this compound as a versatile starting material for the synthesis of a variety of medicinally important fused heterocyclic compounds. The strategic combination of nucleophilic substitution at the C4 position and the derivatization of the C7-hydroxyl group opens up a vast chemical space for exploration. Researchers in drug discovery can utilize these methods to generate libraries of novel compounds for screening against a wide range of biological targets. The resulting furo-, pyrano-, and oxazolo- quinoline scaffolds are ripe for further functionalization, offering the potential to fine-tune their pharmacological profiles and develop next-generation therapeutics.

References

Application Notes: A Validated Synthetic Route to 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for the synthesis of 4-Chloro-6-methoxyquinolin-7-ol, a pivotal intermediate in pharmaceutical research and development. This document provides a robust, multi-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and practical troubleshooting advice.

Foreword: Strategic Importance and Synthetic Rationale

This compound is a highly valuable heterocyclic scaffold in medicinal chemistry, particularly as a key building block for the synthesis of potent Tyrosine Kinase Inhibitors (TKIs). Its structure is integral to several targeted cancer therapeutics. The strategic placement of the chloro, methoxy, and hydroxyl groups offers orthogonal handles for subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The synthetic strategy detailed herein has been selected for its reliability, scalability, and foundation in well-established organic reactions. We will proceed through a three-stage sequence:

  • Quinoline Core Formation: Construction of the 4-hydroxy-6,7-dimethoxyquinoline ring system via the Gould-Jacobs reaction.[1][2][3]

  • Chlorination: Conversion of the 4-hydroxyl group to the corresponding 4-chloro derivative using a Vilsmeier-Haack type reagent.[4]

  • Regioselective Demethylation: Selective cleavage of the C7-methyl ether to unmask the target C7-hydroxyl group.

This pathway provides high overall yields and results in a product of excellent purity suitable for downstream applications in pharmaceutical synthesis.

Synthetic Pathway Overview SM 3,4-Dimethoxyaniline + Diethyl ethoxymethylenemalonate INT1 Anilidomethylenemalonate Intermediate SM->INT1 Condensation INT2 4-Hydroxy-6,7-dimethoxyquinoline INT1->INT2 Thermal Cyclization (Gould-Jacobs) INT3 4-Chloro-6,7-dimethoxyquinoline INT2->INT3 Chlorination (POCl₃) FP This compound (Final Product) INT3->FP Selective Demethylation (Pyridine HCl)

Figure 1: High-level overview of the synthetic route to this compound.

Detailed Experimental Protocols

General Safety Note: All procedures must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemically resistant gloves, is mandatory. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.

This stage employs the Gould-Jacobs reaction, a robust method for quinoline synthesis.[1][5] The reaction begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[2]

Reagents & Materials:

  • 3,4-Dimethoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (solvent)

  • 10% (w/v) Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a 250 mL three-neck round-bottom flask fitted with a condenser and a thermometer, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130 °C for 2 hours. The reaction progress can be monitored by observing the collection of the ethanol byproduct.

  • Cyclization: To the resulting crude anilidomethylenemalonate intermediate, add diphenyl ether (approx. 10 volumes relative to the aniline). Heat the mixture to 250 °C and maintain this temperature for 30-45 minutes. Causality Note: The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization that forms the quinoline ring.[2]

  • Saponification & Decarboxylation: Cool the mixture to below 100 °C and carefully add 10% aqueous NaOH (5.0 eq). Heat to reflux for 1 hour to saponify the ester. Cool again to room temperature and acidify to pH ~2 with concentrated HCl. The resulting precipitate (4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid) is collected by vacuum filtration. This intermediate is then heated above its melting point (typically ~260-270 °C) in a separate flask until the evolution of CO₂ ceases.

  • Purification: The crude 4-hydroxy-6,7-dimethoxyquinoline is purified by recrystallization from hot ethanol to yield a crystalline solid.

This step converts the C4-hydroxyl group into a more reactive C4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

Reagents & Materials:

  • 4-Hydroxy-6,7-dimethoxyquinoline (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Suspend 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq) in anhydrous DCM (10 volumes) in a flask equipped with a reflux condenser and a dropping funnel. Add a catalytic amount of DMF (0.1 eq).

  • Chlorination: Cool the suspension to 0 °C using an ice bath. Add POCl₃ (3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality Note: The reaction is highly exothermic. Slow addition at low temperature prevents the formation of undesired byproducts.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 3-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and very carefully pour it onto a stirred mixture of crushed ice and saturated NaHCO₃ solution to quench the excess POCl₃. Safety Critical: This quenching step is highly exothermic and releases HCl gas. Perform slowly in an efficient fume hood.

  • Extraction & Purification: Extract the product into DCM (3 x 20 volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford 4-chloro-6,7-dimethoxyquinoline as a solid.[6][7]

The final step is a regioselective demethylation. The C7-methoxy group is preferentially cleaved over the C6-methoxy group due to electronic effects and potential chelation with the quinoline nitrogen.

Reagents & Materials:

  • 4-Chloro-6,7-dimethoxyquinoline (from Protocol 2)

  • Pyridine hydrochloride

  • Ethanol/Water mixture

Procedure:

  • Demethylation: Combine 4-chloro-6,7-dimethoxyquinoline (1.0 eq) and pyridine hydrochloride (4.0 eq) in a round-bottom flask.

  • Reaction: Heat the mixture to 180-190 °C for 3-5 hours. The reaction mixture will become a molten slurry. Monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mass to approximately 80 °C and add water to dissolve the solids. Continue cooling to room temperature. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water to remove any residual pyridine hydrochloride. The final product, this compound, is purified by recrystallization from an ethanol/water mixture.

Data & Characterization Summary

StepKey ReactantsProductKey ReagentsTypical Yield (%)
13,4-Dimethoxyaniline4-Hydroxy-6,7-dimethoxyquinolineDEEM, Diphenyl ether60 - 70
24-Hydroxy-6,7-dimethoxyquinoline4-Chloro-6,7-dimethoxyquinolinePOCl₃, DMF85 - 95
34-Chloro-6,7-dimethoxyquinolineThis compoundPyridine HCl75 - 85

Table 1. Summary of Synthetic Steps and Expected Yields.

Product Validation: The identity and purity of all intermediates and the final product must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structural integrity and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point (MP): As an indicator of purity.

Experimental Workflow & Troubleshooting

Experimental Workflow cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Demethylation A1 Condense Aniline & DEEM A2 High-Temp Cyclization A1->A2 A3 Saponify & Decarboxylate A2->A3 A4 Recrystallize Intermediate 1 A3->A4 B1 Suspend in DCM, add DMF A4->B1 B2 Cool to 0°C, Add POCl₃ B1->B2 B3 Reflux & Monitor (TLC) B2->B3 B4 Quench & Extract B3->B4 B5 Column Chromatography B4->B5 C1 Heat with Pyridine HCl B5->C1 C2 Monitor (TLC) C1->C2 C3 Aqueous Work-up C2->C3 C4 Recrystallize Final Product C3->C4

Figure 2: Detailed step-by-step laboratory workflow for the synthesis.

Field-Proven Troubleshooting:

  • Problem: Low yield in Stage 1 (Gould-Jacobs).

    • Cause: Insufficient temperature during cyclization. The reaction requires >240 °C.

    • Solution: Ensure the reaction temperature in the diphenyl ether is consistently held at 250 °C. Use a high-temperature thermometer and ensure even heating.

  • Problem: Incomplete reaction in Stage 2 (Chlorination).

    • Cause: Moisture in the reaction vessel or reagents. POCl₃ is highly water-sensitive.

    • Solution: Use oven-dried glassware. Use anhydrous grade solvents. Ensure the starting material is thoroughly dried before use.

  • Problem: Formation of a dark, tarry substance in Stage 3 (Demethylation).

    • Cause: Overheating or extended reaction time, leading to decomposition.

    • Solution: Carefully control the temperature to below 195 °C. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.

References

Application Notes and Protocols for the Multi-Step Synthesis of 4-Chloro-6-methoxyquinolin-7-ol: A Key Intermediate in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the multi-step synthesis of 4-Chloro-6-methoxyquinolin-7-ol, a pivotal intermediate in the development of targeted therapeutics, including tyrosine kinase inhibitors. This document outlines a robust and scalable synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is presented with a focus on causality, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the rationale behind each experimental choice. All protocols are designed to be self-validating, with in-process controls and characterization data to ensure the desired product quality.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Its rigid, planar structure and ability to be functionalized at various positions make it an ideal scaffold for designing molecules that can interact with specific biological targets. This compound, in particular, serves as a crucial building block in the synthesis of complex pharmaceutical compounds, such as the tyrosine kinase inhibitor Bosutinib.[4][5][6] The strategic placement of the chloro, methoxy, and hydroxyl groups on the quinoline ring allows for subsequent modifications and the introduction of pharmacophoric features necessary for therapeutic efficacy.

This guide details a logical and efficient synthetic route to this compound, designed for both laboratory-scale synthesis and potential scale-up operations.

Synthetic Strategy Overview

The multi-step synthesis of this compound is conceptually divided into two main stages: the construction of the core quinoline ring system followed by its functionalization. The chosen pathway emphasizes the use of readily available starting materials and robust chemical transformations to ensure high yields and purity.

Synthetic_Workflow Starting_Material 3-Methoxy-4-hydroxyaniline Intermediate_1 N-(4-hydroxy-3-methoxyphenyl)acetamide Starting_Material->Intermediate_1 Acetylation Intermediate_2 4-Hydroxy-6-methoxyquinolin-7-ol Intermediate_1->Intermediate_2 Cyclization (Gould-Jacobs Reaction) Target_Molecule This compound Intermediate_2->Target_Molecule Chlorination

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of the Quinoline Core

The initial stage focuses on the construction of the 4-hydroxy-6-methoxyquinolin-7-ol intermediate. This is achieved through a protection step followed by a cyclization reaction.

Step 1.1: Acetylation of 3-Methoxy-4-hydroxyaniline

  • Objective: To protect the amino group of the starting material to direct the subsequent cyclization reaction.

  • Rationale: The acetylation of the aniline nitrogen prevents its participation in unwanted side reactions and facilitates the desired intramolecular cyclization in the next step.

Protocol:

  • To a stirred solution of 3-methoxy-4-hydroxyaniline (1 equivalent) in glacial acetic acid, add acetic anhydride (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum to afford N-(4-hydroxy-3-methoxyphenyl)acetamide.

Step 1.2: Cyclization to form 4-Hydroxy-6-methoxyquinolin-7-ol (Gould-Jacobs Reaction)

  • Objective: To construct the quinoline ring system via a thermal cyclization.

  • Rationale: The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME). The reaction proceeds through an initial nucleophilic substitution, followed by a thermally induced intramolecular cyclization and subsequent tautomerization to the more stable 4-quinolone.

Protocol:

  • A mixture of N-(4-hydroxy-3-methoxyphenyl)acetamide (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 140-150 °C for 2-3 hours.

  • The reaction mixture is then added to a high-boiling point solvent, such as Dowtherm A, and heated to 240-250 °C to effect cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add hexane to precipitate the crude product.

  • Filter the solid, wash with hexane, and recrystallize from ethanol to yield 4-hydroxy-6-methoxyquinolin-7-ol.

Stage 2: Chlorination of the Quinoline Core

This final stage introduces the key chlorine atom at the 4-position of the quinoline ring.

Step 2.1: Chlorination of 4-Hydroxy-6-methoxyquinolin-7-ol

  • Objective: To convert the hydroxyl group at the 4-position to a chlorine atom.

  • Rationale: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step for enabling subsequent nucleophilic substitution reactions at this position. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[7][8] The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion.

Protocol:

  • In a well-ventilated fume hood, carefully add 4-hydroxy-6-methoxyquinolin-7-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction progress by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary and Characterization

The following table summarizes the expected yields and key characterization data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Characterization Techniques
N-(4-hydroxy-3-methoxyphenyl)acetamideC₉H₁₁NO₃181.1990-95¹H NMR, ¹³C NMR, MS
4-Hydroxy-6-methoxyquinolin-7-olC₁₀H₉NO₃191.1875-85¹H NMR, ¹³C NMR, MS, IR
This compoundC₁₀H₈ClNO₂209.6380-90¹H NMR, ¹³C NMR, MS, Elemental Analysis

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in acetylationIncomplete reaction or loss during workup.Ensure complete dissolution in acetic acid. Increase reaction time or temperature slightly. Use a larger volume of ice water for precipitation to ensure complete product crashing out.
Incomplete cyclizationInsufficient temperature or reaction time.Ensure the reaction temperature reaches and is maintained at 240-250 °C. Monitor closely by TLC and extend the reaction time if necessary.
Low yield in chlorinationIncomplete reaction or degradation of the product during workup.Ensure an adequate excess of POCl₃ is used. Perform the quench and neutralization steps at a low temperature to minimize hydrolysis of the chloro-product.
Impurities in the final productUnreacted starting material or side products from the chlorination step.Optimize the recrystallization solvent system to effectively remove impurities. Column chromatography can be employed for higher purity if required.

Safety Precautions

  • Acetic Anhydride and Glacial Acetic Acid: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations involving POCl₃ must be conducted in a well-maintained fume hood. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure a quenching agent (e.g., dry sand, sodium bicarbonate) is readily available.

  • High Temperatures: The cyclization step involves high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks or defects.

Conclusion

The multi-step synthesis of this compound presented in these application notes provides a reliable and well-characterized route to this important pharmaceutical intermediate. By understanding the rationale behind each synthetic step and adhering to the detailed protocols, researchers can confidently produce this key building block for the development of novel therapeutics.

References

Troubleshooting & Optimization

optimizing reaction yield for 4-Chloro-6-methoxyquinolin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Chloro-6-methoxyquinolin-7-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical principles and field-proven methodologies to ensure both scientific accuracy and practical utility.

Overview of Synthetic Strategy

The synthesis of this compound is not a trivial one-step process. It typically involves a multi-stage approach, commencing with the construction of the core quinoline ring system, followed by a critical chlorination step. A common and logical pathway involves the cyclization of a suitably substituted aniline precursor to form a 4-hydroxy (or 4-quinolone) intermediate, which is subsequently chlorinated to yield the final product.

Synthetic_Pathway A Substituted Aniline (e.g., 4-Amino-2-methoxyphenol derivative) B 4-Hydroxy-6-methoxyquinolin-7-ol (Quinolone Intermediate) A->B Ring Cyclization (e.g., Gould-Jacobs or Conrad-Limpach Reaction) C This compound (Final Product) B->C Chlorination (e.g., with POCl₃)

Caption: General synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in synthesizing this compound?

A1: The most critical and often lowest-yielding step is the chlorination of the 4-hydroxy-6-methoxyquinolin-7-ol intermediate. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form, and the direct conversion of this hydroxyl group to a chloro group requires potent chlorinating agents and carefully controlled conditions. Issues such as incomplete conversion, product degradation, and difficult purification are common.[1]

Q2: My overall yield is consistently low. Where should I focus my optimization efforts?

A2: Low overall yield is typically traced back to one or two key stages.

  • Chlorination Step: As mentioned in Q1, this is the primary suspect. Even a modest improvement here will significantly impact the overall yield. Focus on reagent purity, anhydrous conditions, temperature, and reaction time.[1][2]

  • Ring Cyclization: The formation of the quinoline ring can be low-yielding if conditions are not optimal. Side reactions, such as polymerization or the formation of regioisomers, can consume starting material.[3]

  • Purification: Product loss during workup and purification can be substantial, especially if tarry byproducts are formed. Re-evaluating your extraction and chromatography or recrystallization procedures is crucial.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, absolutely. The chlorination step often employs reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][4]

  • Corrosivity and Toxicity: These reagents are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Quenching: The quenching of these reagents is highly exothermic and releases corrosive HCl gas. Always perform the quench slowly by adding the reaction mixture to crushed ice or a cold, stirred base solution. Never add water directly to the concentrated reagent.

Troubleshooting Guide: The Critical Chlorination Step

This section addresses specific issues encountered when converting 4-hydroxy-6-methoxyquinolin-7-ol to the target 4-chloro compound.

Issue 1: Low or no conversion to the 4-chloro product; starting material remains.

  • Possible Cause A: Ineffective Chlorinating Agent. The activity of your chlorinating agent may be compromised, often due to moisture. Phosphorus oxychloride (POCl₃) readily hydrolyzes to phosphoric acid, rendering it ineffective.[1]

    • Solution: Use a fresh bottle of the chlorinating agent or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

  • Possible Cause B: Suboptimal Reaction Temperature. The conversion of the 4-hydroxy group requires significant activation energy. If the temperature is too low, the reaction will be sluggish or stall completely.[2]

    • Solution: Gradually increase the reaction temperature. A typical range for chlorination with POCl₃ is 90-120°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) at various temperatures to identify the optimal point that balances reaction rate with product stability.

  • Possible Cause C: Insufficient Reagent Stoichiometry. An inadequate amount of the chlorinating agent will lead to an incomplete reaction.

    • Solution: Increase the molar equivalents of the chlorinating agent. It is often used in large excess, acting as both a reagent and a solvent.[2][5] A ratio of 1:3 to 1:8 (substrate to chlorinating agent) is a good starting point when a co-solvent is used.[2]

Issue 2: The reaction mixture turns black or forms a significant amount of tar.

  • Possible Cause A: Reaction Temperature is Too High. While heat is necessary, excessive temperatures can cause thermal degradation of the electron-rich quinoline ring system, leading to polymerization and tar formation.[3][6] This is a common issue in related quinoline syntheses.

    • Solution: Determine the minimum temperature required for a reasonable reaction rate (see Issue 1B). Avoid aggressive heating and aim for a gentle reflux. Using a high-boiling-point solvent like toluene or diethylene glycol dimethyl ether can help maintain better temperature control compared to using the chlorinating agent neat.[1][2]

  • Possible Cause B: Extended Reaction Time. Leaving the reaction to run for too long, especially at elevated temperatures, can promote the formation of degradation byproducts.

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, or when the spot for the desired product appears to be at its maximum intensity, proceed with the workup. Do not leave the reaction heating unnecessarily overnight unless prior optimization has shown it to be stable.

Issue 3: The crude product is an oil and will not crystallize, or is difficult to purify.

  • Possible Cause A: Presence of Phosphoric Acid Byproducts. If POCl₃ was used and the quench was inefficient, residual phosphoric acids can contaminate the product, giving it a syrupy or oily consistency.

    • Solution: During workup, after quenching on ice, carefully neutralize the acidic solution with a base (e.g., Na₂CO₃, K₂CO₃, or aqueous NaOH) until the pH is neutral or slightly basic (pH 7-8).[5] This will ensure all acidic species are neutralized. The product should then precipitate as a solid that can be filtered.

  • Possible Cause B: Mixture of Product and Starting Material. An incomplete reaction will result in a mixture that can be difficult to crystallize (eutectic mixture).

    • Solution: If the reaction was incomplete, purification by column chromatography is the best approach. A silica gel column using a gradient of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) can effectively separate the less polar 4-chloro product from the highly polar 4-hydroxy starting material.

Troubleshooting_Chlorination cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield of This compound cause1 Incomplete Reaction (TLC shows starting material) start->cause1 cause2 Product Degradation (Dark/Tarry Mixture) start->cause2 cause3 Purification Issues (Oily Product) start->cause3 sol1a Use Anhydrous Conditions & Fresh/Distilled Reagent cause1->sol1a Moisture? sol1b Optimize Temperature (Screen 90-120°C) cause1->sol1b Temp? sol1c Increase Molar Ratio of Chlorinating Agent cause1->sol1c Stoichiometry? sol2a Reduce Reaction Temperature Avoid Excessive Heat cause2->sol2a Overheating? sol2b Monitor by TLC Do Not Overrun Reaction cause2->sol2b Time? sol3a Ensure Complete Neutralization (Workup to pH 7-8) cause3->sol3a Acidic Impurities? sol3b Purify via Column Chromatography cause3->sol3b Mixture?

Caption: Troubleshooting workflow for the chlorination step.

Data Summary & Key Parameters

The following table summarizes critical parameters for the chlorination of 4-hydroxyquinolines, based on analogous syntheses.[1][2][5][7] Researchers should use these as a starting point for their own optimization.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective and commonly used. Can also serve as the solvent.[2]
Thionyl Chloride (SOCl₂)An alternative, may require catalytic DMF (Vilsmeier-Haack conditions).[8]
Solvent POCl₃ (neat)Simplifies the reaction but can be difficult to control temperature.[5]
Toluene, Diethylene Glycol Dimethyl EtherHigh-boiling inert solvents that allow for better temperature moderation.[2]
Temperature 90 - 120 °CBalances the need for high activation energy with the risk of thermal degradation. Must be optimized empirically.[2]
Reaction Time 1 - 12 hoursHighly dependent on substrate, temperature, and scale. Must be monitored by TLC. [2]
Catalyst (optional) N,N-Dimethylformamide (DMF)A few drops can catalyze the reaction by forming the Vilsmeier reagent in situ, which is a more potent electrophile.[9]
Workup Quench on crushed ice, then neutralize with base (e.g., K₂CO₃, NaOH) to pH 7-8.Critical for safely destroying excess reagent and precipitating the product free of acidic impurities.[5]

Experimental Protocol: Chlorination of 4-Hydroxy-6-methoxyquinolin-7-ol

This protocol is a representative starting point. Researchers must adapt it based on their specific substrate and available equipment.

Materials:

  • 4-Hydroxy-6-methoxyquinolin-7-ol (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (at least 3.0 eq, or as solvent)

  • Toluene (anhydrous, if used as a co-solvent)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) or 10% Potassium Carbonate (K₂CO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: To the flask, add the 4-hydroxy-6-methoxyquinolin-7-ol (1.0 eq). If using a co-solvent, add anhydrous toluene.

  • Chlorinating Agent: Under a steady flow of nitrogen, carefully add phosphorus oxychloride (3.5 equivalents) dropwise via a syringe or dropping funnel at room temperature.[1] The mixture may become a thick slurry.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100-110°C) using an oil bath.[2]

  • Monitoring: Stir the mixture vigorously at this temperature. Monitor the reaction's progress by taking small aliquots, quenching them carefully, and analyzing by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The product spot should be less polar (higher Rf) than the starting material.

  • Workup - Quenching: Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice. Slowly and carefully , pour the reaction mixture onto the crushed ice. This step is highly exothermic and will release HCl gas; perform it in a fume hood.

  • Neutralization: Continue stirring the quenched mixture. Slowly add a saturated base solution (e.g., K₂CO₃) until the pH of the aqueous layer is between 7 and 8. A solid precipitate of the crude product should form.

  • Isolation: Stir the neutralized slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization (e.g., from an Ethanol/Ethyl Acetate mixture) or by column chromatography on silica gel.[2]

References

Technical Support Center: Synthesis of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxyquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during the synthesis of this important quinoline derivative. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction to synthesize this compound from 6-methoxyquinolin-4,7-diol using phosphorus oxychloride (POCl₃) shows a low yield of the desired product. What are the potential causes and how can I improve it?

Low yield is a frequent challenge in this synthesis, often stemming from incomplete reaction or the formation of multiple byproducts. Let's break down the likely culprits.

Causality of Low Yield:

The primary cause of low yield is often incomplete chlorination of the starting material, 6-methoxyquinolin-4,7-diol. The hydroxyl group at the 4-position is generally more reactive towards chlorination with reagents like phosphorus oxychloride than the hydroxyl group at the 7-position. However, achieving selective chlorination can be challenging.

Another significant factor is the potential for over-chlorination, leading to the formation of the di-chloro byproduct, 4,7-dichloro-6-methoxyquinoline. The reaction conditions, particularly temperature and reaction time, play a crucial role in balancing the formation of the desired mono-chloro product against the di-chloro byproduct and unreacted starting material.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Excessively high temperatures can favor the formation of the di-chloro byproduct and other degradation products. Conversely, a temperature that is too low will result in an incomplete reaction. It is advisable to start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC).

  • Control Reaction Time: Prolonged reaction times can also lead to an increase in the di-chloro byproduct. Regular monitoring of the reaction by TLC is essential to quench the reaction once the formation of the desired product is maximized.

  • Stoichiometry of the Chlorinating Agent: The molar ratio of phosphorus oxychloride to the starting material is a critical parameter. An excess of POCl₃ can drive the reaction towards the di-chloro product. A systematic optimization of the POCl₃ stoichiometry is recommended, starting from a slight excess and adjusting based on the observed product distribution.

  • Moisture Control: Phosphorus oxychloride reacts vigorously with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of the chlorinating agent.[1]

FAQ 2: My TLC plate shows multiple spots after the chlorination reaction. How can I identify the major byproducts?

The presence of multiple spots on a TLC plate is a clear indication of a complex reaction mixture. The main components are likely the starting material, the desired product, and the di-chloro byproduct.

Identifying the Byproducts:

  • Starting Material (6-methoxyquinolin-4,7-diol): This compound is the most polar and will have the lowest Rf value on a normal phase silica gel TLC plate.

  • Desired Product (this compound): Being less polar than the starting material due to the replacement of a hydroxyl group with a chlorine atom, this product will have a higher Rf value.

  • Di-chloro Byproduct (4,7-dichloro-6-methoxyquinoline): This is the least polar of the three main components and will exhibit the highest Rf value.

You can confirm the identity of these spots by running co-spots with authentic samples if available, or by isolating each spot and characterizing it using techniques like ¹H NMR and Mass Spectrometry.

Visualizing the Reaction Pathway and Byproducts:

Byproduct_Formation SM 6-methoxyquinolin-4,7-diol (Starting Material) DP This compound (Desired Product) SM->DP POCl₃ (Controlled) BP 4,7-dichloro-6-methoxyquinoline (Di-chloro Byproduct) SM->BP POCl₃ (Excess/High Temp) DP->BP POCl₃ (Excess/High Temp) Protected_Synthesis cluster_protection Protection cluster_chlorination Chlorination cluster_deprotection Deprotection Start 6-methoxyquinolin-4,7-diol Protected 7-(benzyloxy)-6-methoxyquinolin-4-ol Start->Protected Benzyl Bromide, Base Chlorinated 7-(benzyloxy)-4-chloro-6-methoxyquinoline Protected->Chlorinated POCl₃ Final This compound Chlorinated->Final H₂, Pd/C or TFA/MeSO₃H

References

troubleshooting guide for the chlorination of hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis and Troubleshooting

Welcome to the technical support guide for the chlorination of hydroxyquinolines. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The synthesis of chlorinated hydroxyquinolines is a critical step in the development of numerous pharmaceuticals and agrochemicals, yet it presents unique challenges related to regioselectivity, reaction control, and product purification.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to not only execute these reactions successfully but also to intelligently troubleshoot the issues that inevitably arise in the lab.

Part 1: Critical Safety Precautions for Chlorination Reactions

Before initiating any experiment, a thorough understanding and implementation of safety protocols is paramount. Chlorination reactions can involve highly toxic, corrosive, and reactive chemicals.[1]

Frequently Asked Questions: Safety

Q1: What are the primary hazards associated with chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)?

A1: The primary hazards are toxicity and corrosivity. Chlorine gas is extremely toxic upon inhalation and can cause severe respiratory damage.[1] Both Cl₂ and SO₂Cl₂ are highly corrosive and can cause severe burns upon contact with skin or eyes.[1] Furthermore, reactions can be exothermic, leading to a potential for runaway reactions if not properly controlled. It's also crucial to prevent the entry of moisture into pipelines and equipment when using chlorine gas, as wet chlorine is highly corrosive to many metals.[2]

Q2: What essential engineering controls must be in place?

A2: All manipulations involving chlorinating agents must be performed in a certified, high-performance chemical fume hood with robust ventilation to prevent the accumulation of toxic gases.[1] The use of corrosion-resistant materials for reactors and tubing, such as glass, Teflon, or Hastelloy, is essential to maintain equipment integrity.[1]

Q3: What personal protective equipment (PPE) is mandatory?

A3: A comprehensive PPE ensemble is non-negotiable. This includes:

  • Eye Protection: Chemical splash goggles and a full-face shield.

  • Gloves: Use gloves rated for the specific chemicals being handled. Neoprene or nitrile gloves of sufficient thickness are often recommended, but always check the manufacturer's compatibility chart.[3]

  • Body Protection: A flame-resistant lab coat and, for larger-scale reactions, a chemical-resistant apron.

  • Respiratory Protection: In case of ventilation failure or spills, have appropriate respiratory protection, such as a self-contained breathing apparatus (SCBA) or a chemical cartridge respirator with cartridges rated for chlorine, readily available.[3]

Q4: How should I properly quench a chlorination reaction and handle waste?

A4: Excess chlorinating agent must be neutralized before workup. A common method is to slowly add a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, while monitoring the temperature. This should be done in the fume hood. The resulting waste should be treated as hazardous and disposed of according to your institution's environmental health and safety guidelines. Chlorine spills can be neutralized with caustic soda or soda ash, but be aware that this reaction can be exothermic.[3]

Part 2: Core Principles & Reaction Mechanism

Understanding the mechanism of electrophilic aromatic substitution (EAS) on the hydroxyquinoline scaffold is the key to controlling the reaction outcome.

Frequently Asked Questions: Mechanism & Regioselectivity

Q1: Why does chlorination typically occur on the benzene ring (positions 5 and 7) of 8-hydroxyquinoline and not the pyridine ring?

A1: This is a classic example of directing group effects in a heterocyclic system. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards attack by electrophiles (like Cl⁺).[4][5] Conversely, the benzene ring is activated by the powerful electron-donating hydroxyl group (-OH). The -OH group directs electrophilic attack to the ortho and para positions relative to itself. In 8-hydroxyquinoline, these are positions 7 (ortho) and 5 (para), making them the most favorable sites for chlorination.[6]

Q2: What is the active electrophile in most chlorination reactions?

A2: The active electrophile is typically the chloronium ion (Cl⁺) or a species with a significant partial positive charge on a chlorine atom. This is generated from the chlorinating agent. For example:

  • Chlorine (Cl₂): Often used with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the Cl-Cl bond and generate Cl⁺. In strongly acidic media, the protonated form of the quinoline is the species undergoing substitution.[6]

  • Sulfuryl Chloride (SO₂Cl₂): Can act as a source of chlorine, often via a radical mechanism or, in the presence of a catalyst, an electrophilic pathway.[7]

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent that provides a controlled source of electrophilic chlorine, often used to prevent over-chlorination.

Q3: How does reaction solvent and temperature affect the outcome?

A3: Solvent choice is critical. Solvents like chloroform, acetic acid, or concentrated sulfuric acid are commonly used.[6][8] The solvent must be inert to the chlorinating agent and capable of dissolving the hydroxyquinoline substrate. Temperature directly influences the reaction rate. Higher temperatures can increase the rate but may also lead to a loss of selectivity and the formation of undesired byproducts, such as dichloro-derivatives.[9] For selective monochlorination, reactions are often run at or below room temperature.

Diagram 1: Regioselectivity in the Chlorination of 8-Hydroxyquinoline

A    

Caption: Activated sites on 8-hydroxyquinoline for electrophilic attack.

Part 3: Troubleshooting Guide

This section addresses common problems encountered during the chlorination of hydroxyquinolines in a practical, question-and-answer format.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow cluster_yield Yield Issues cluster_purity Purity & Selectivity Issues start Problem Observed low_yield Low or No Yield start->low_yield over_chlorination Over-chlorination (e.g., Dichloro product) start->over_chlorination isomer_mix Mixture of Isomers start->isomer_mix other_impurities Other Impurities (e.g., N-oxide) start->other_impurities incomplete_rxn Incomplete Reaction: - Starting material remains low_yield->incomplete_rxn Check TLC/HPLC side_products Multiple Side Products low_yield->side_products Check TLC/HPLC workup_loss Loss During Workup low_yield->workup_loss sol1 Verify Reagent Activity sol2 Increase Temperature or Time sol3 Check Solvent/Solubility sol4 Reduce Stoichiometry of Chlorinating Agent sol5 Lower Reaction Temperature sol6 Use Milder Reagent (e.g., NCS) sol7 Optimize Temperature/Catalyst sol8 Consider Protecting Groups sol9 Protect Nitrogen Atom sol10 Degas Solvents

Caption: A logical workflow for diagnosing experimental problems.

Frequently Asked Questions: Experimental Problems

Q1: My reaction shows very little conversion of the starting material, even after several hours. What could be the cause?

A1: This "stalled reaction" issue typically points to one of three areas:

  • Reagent Inactivity: Your chlorinating agent may have degraded. For example, solid reagents like N-Chlorosuccinimide (NCS) can decompose over time. It is advisable to use a freshly opened bottle or recrystallize the reagent. Gaseous reagents like chlorine should be sourced from a reliable cylinder.

  • Insufficient Activation: If using a catalyst (like a Lewis acid), it may be "poisoned" by trace amounts of water or other impurities in your starting material or solvent. Ensure all materials are anhydrous.

  • Low Temperature: While beneficial for selectivity, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. Consider a modest increase in temperature (e.g., from 0°C to room temperature) while carefully monitoring the reaction by TLC or HPLC.

Q2: I'm getting a significant amount of 5,7-dichloro-8-hydroxyquinoline when I only want the 5-chloro product. How can I improve selectivity?

A2: The formation of dichloro-products is a classic sign of over-chlorination.[9] The mono-chlorinated product is still an activated aromatic ring and can react a second time. To favor mono-chlorination:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents). This ensures the starting material is the excess reagent.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or even -10°C) and add the chlorinating agent slowly.[9] This slows the rate of the second chlorination more significantly than the first.

  • Use a Milder Reagent: Switch from a highly reactive agent like Cl₂/FeCl₃ to a milder one like N-Chlorosuccinimide (NCS).

Q3: My final product is difficult to purify. It seems to be an inseparable mixture of isomers. What are my options?

A3: While the 8-hydroxyl group is a strong director to positions 5 and 7, other substituents on the ring or specific reaction conditions can sometimes lead to mixtures.

  • Analytical Confirmation: First, confirm the presence of isomers using high-resolution techniques like HPLC and NMR.[10][11]

  • Chromatographic Optimization: Attempt separation using different column chromatography conditions (e.g., different solvent systems, different silica gel grades, or even reverse-phase chromatography).

  • Reaction Re-optimization: Revisit your reaction conditions. Sometimes, changing the solvent or catalyst can significantly improve the regioselectivity of the reaction.[12][13]

  • Derivatization/Recrystallization: In some cases, you can derivatize the mixture (e.g., form an ester or ether at the hydroxyl group), separate the derivatized isomers, and then cleave the protecting group. Fractional crystallization from different solvent systems can also be effective.

Q4: I've noticed the formation of a byproduct that I suspect is the quinoline N-oxide. How can this happen and how can I prevent it?

A4: Quinoline N-oxide formation occurs when the nitrogen atom of the quinoline ring is oxidized. Some chlorinating agents or reaction conditions can be sufficiently oxidizing to cause this side reaction.

  • Mechanism of Formation: The lone pair of electrons on the heterocyclic nitrogen can attack an electrophilic species, leading to oxidation.

  • Prevention:

    • Choose a Non-Oxidizing Reagent: Avoid chlorinating systems that have strong oxidizing potential. Reagents like PPh₃/C₂Cl₆ can be used for chlorination of N-oxides themselves, suggesting alternative pathways might be needed.[14]

    • Protect the Nitrogen: In strongly acidic media (e.g., concentrated H₂SO₄), the nitrogen is protonated to form the quinolinium ion. This protects the nitrogen from electrophilic attack and oxidation, while still allowing for substitution on the activated benzene ring.[6]

Part 4: Experimental Protocols

Protocol 1: General Procedure for the Dichlorination of 8-Hydroxyquinoline

This protocol is adapted from established methods and should be modified based on specific experimental goals and safety assessments.[8]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a neutralizing trap (e.g., a bubbler with NaOH solution), dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as chloroform.

  • Catalyst Addition (Optional): If a catalyst is required, such as iodine (0.01-0.05 eq), add it to the solution.[8]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 20-25°C) using an ice bath.

  • Chlorine Addition: Introduce chlorine gas (approx. 3-5 eq) into the reaction mixture at a controlled rate over a period of 2-3 hours, ensuring the temperature does not rise significantly.[8]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 3-5 hours.[8] Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add a solution of sodium bisulfite or sodium pyrosulfite to quench any excess chlorine.[8]

  • Workup: Add water and distill off the chloroform. The product will precipitate from the aqueous solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Table 1: Typical Reaction Parameters

ParameterValue/ConditionRationale
Substrate 8-HydroxyquinolineStarting material
Chlorinating Agent Chlorine GasProvides the electrophile for substitution
Solvent ChloroformInert solvent that dissolves the substrate
Catalyst Iodine (optional)Can facilitate the formation of the electrophile
Temperature 20-25 °CBalances reaction rate and selectivity
Monitoring TLC (e.g., 7:3 Hexane:EtOAc) / HPLCTo determine reaction completion

Protocol 2: HPLC Method for Reaction Monitoring

This is a general reverse-phase method and should be optimized for your specific compounds.[11][15]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient system of Acetonitrile and Water, with an acidic modifier to ensure sharp peaks for the basic quinoline nitrogen. For example, a starting point could be 65:35 (v/v) Acetonitrile:Water containing 0.1% phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where both starting material and product have strong absorbance (e.g., 254 nm or 273 nm).[11]

  • Sample Preparation: Quench a small aliquot of the reaction mixture, dilute it with the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: The starting 8-hydroxyquinoline will be more polar and thus have a shorter retention time than the more non-polar chlorinated products. The dichloro-product will typically have a longer retention time than the monochloro-product.

References

alternative reagents for the synthesis of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of 4-Chloro-6-methoxyquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this key pharmaceutical intermediate. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to overcome experimental challenges.

Introduction

This compound is a crucial building block in the synthesis of several targeted therapies, most notably the tyrosine kinase inhibitor Bosutinib. The reliable synthesis of this intermediate is therefore of significant interest. This guide will focus on the most common synthetic strategies, with a special emphasis on providing and troubleshooting alternative reagents to offer flexibility and address potential issues in your laboratory.

We will primarily explore a two-step approach:

  • Formation of the 4-hydroxyquinoline core: We will detail the Gould-Jacobs reaction, a classic and effective method for constructing the quinoline skeleton.

  • Chlorination of the 4-hydroxy group: We will discuss the standard use of phosphorus oxychloride (POCl₃) and provide guidance on alternative chlorinating agents.

Additionally, we will touch upon the Vilsmeier-Haack reaction as an alternative conceptual approach to quinoline synthesis.

Part 1: Synthesis of the 4-Hydroxyquinoline Precursor

The immediate precursor to our target molecule is 4-hydroxy-6-methoxyquinolin-7-ol. The most common and adaptable method for its synthesis is the Gould-Jacobs reaction.[1][2]

The Gould-Jacobs Reaction: A Reliable Path to the Quinoline Core

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][2] For the synthesis of 4-hydroxy-6-methoxyquinolin-7-ol, the logical starting aniline is 5-amino-2-methoxyphenol.

Frequently Asked Questions (FAQs): Gould-Jacobs Reaction

Question 1: My Gould-Jacobs cyclization is not proceeding to completion, and I'm isolating mainly the anilidomethylenemalonate intermediate. What's going wrong?

Answer: This is a common issue and almost always points to insufficient reaction temperature. The thermal cyclization step of the Gould-Jacobs reaction requires a significant energy input, typically in the range of 250 °C.[3] If you are using a standard laboratory setup, achieving and maintaining this temperature can be challenging.

Troubleshooting Steps:

  • High-Boiling Point Solvents: The traditional solution is to use a high-boiling point, inert solvent to ensure a consistent and high reaction temperature. Dowtherm A, a eutectic mixture of diphenyl ether and biphenyl, is a classic choice for this purpose, as it boils at approximately 257 °C.[3] Mineral oil is another, more economical, option.

  • Microwave-Assisted Synthesis: A modern and highly effective alternative is the use of a dedicated microwave reactor. Microwave heating can rapidly bring the reaction mixture to the required high temperatures (even up to 300 °C for short periods) in a sealed vessel, dramatically reducing reaction times and often improving yields.[4][5]

  • Solvent-Free Conditions: In some cases, particularly with microwave heating, the reaction can be run neat (solvent-free), which simplifies workup.[4]

Question 2: I'm observing significant charring and dark, tarry byproducts in my high-temperature cyclization. How can I minimize this?

Answer: Tar formation is indicative of decomposition at high temperatures. While a high temperature is necessary, prolonged exposure or localized overheating can degrade your starting materials and product.

Troubleshooting Steps:

  • Optimize Reaction Time: If using conventional heating, it is crucial to monitor the reaction closely (e.g., by TLC if possible, though challenging at this temperature) and stop the reaction as soon as the starting material is consumed.

  • Microwave Protocol Optimization: If using a microwave reactor, a systematic optimization of both temperature and time is essential. Often, a higher temperature for a shorter duration gives a cleaner reaction than a lower temperature for a longer time.[5]

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized overheating, especially when heating a viscous reaction mixture.

Question 3: The initial condensation of 5-amino-2-methoxyphenol with diethyl ethoxymethylenemalonate (DEEM) is sluggish. What can I do?

Answer: The nucleophilicity of the aniline is key here. While 5-amino-2-methoxyphenol is reasonably reactive, you can take steps to facilitate this condensation.

Troubleshooting Steps:

  • Temperature: This initial condensation step is typically run at a lower temperature than the cyclization, often in the range of 100-140 °C. Ensure your reaction is reaching this temperature.

  • Removal of Ethanol: The condensation produces ethanol as a byproduct. Removing it from the reaction mixture can help drive the equilibrium towards the product. This can be done by performing this step under a gentle stream of inert gas or by applying a vacuum after an initial reaction period.

Experimental Protocols: Synthesis of 4-Hydroxy-6-methoxyquinolin-7-ol

Protocol 1: Traditional Gould-Jacobs Synthesis (Proposed)

This protocol is based on established procedures for the Gould-Jacobs reaction with similar substrates.[3]

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-amino-2-methoxyphenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 130-140 °C for 2 hours. Ethanol will be evolved.

  • After 2 hours, allow the mixture to cool slightly and apply a vacuum to remove any remaining ethanol. The resulting crude diethyl 2-(((3-hydroxy-4-methoxyphenyl)amino)methylene)malonate can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling point solvent such as Dowtherm A (approximately 10-15 mL per gram of intermediate).

  • Heat the mixture with vigorous stirring to 250 °C and maintain this temperature for 30-60 minutes. Monitor the reaction progress by taking small aliquots, allowing them to cool, and analyzing by TLC (a suitable solvent system might be ethyl acetate/hexane with a small amount of acetic acid).

  • Once the cyclization is complete, allow the reaction mixture to cool to below 100 °C.

  • Carefully add hexane to the cooled mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with hexane to remove the high-boiling solvent, and then with a small amount of cold ethanol.

  • The crude 4-hydroxy-6-methoxyquinolin-7-ol can be further purified by recrystallization from ethanol or a mixture of DMF and water.

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

This method offers a significant acceleration of the reaction.[4][5]

  • In a suitable microwave reactor vial, combine 5-amino-2-methoxyphenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1-1.5 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-20 minutes. (Note: These conditions are a starting point and should be optimized for your specific instrument and scale).

  • After the reaction, cool the vial to room temperature. The product may crystallize directly in the vial.

  • Add a small amount of cold ethanol or acetonitrile to the vial, break up the solid, and collect the product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Gould-Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 5-Amino-2-methoxyphenol C Condensation Intermediate (Anilidomethylenemalonate) A->C 130-140 °C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization (250 °C, Dowtherm A or MW) C->D E 4-Hydroxy-6-methoxyquinolin-7-ol D->E

Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxy-6-methoxyquinolin-7-ol.

Part 2: Chlorination of 4-Hydroxy-6-methoxyquinolin-7-ol

The conversion of the 4-hydroxy group to a chloro group is a standard transformation, typically achieved with phosphorus oxychloride (POCl₃). However, other reagents can be employed, each with its own advantages and disadvantages.

Standard Chlorinating Agent: Phosphorus Oxychloride (POCl₃)

POCl₃ is an effective and widely used reagent for this transformation.[6] It acts as both the chlorinating agent and often as the solvent.

Frequently Asked Questions (FAQs): Chlorination

Question 4: My chlorination with POCl₃ is giving a low yield. What are the common pitfalls?

Answer: Low yields in this step can often be attributed to incomplete reaction, product degradation, or issues during workup.

Troubleshooting Steps:

  • Anhydrous Conditions: POCl₃ reacts violently with water. Ensure your starting material is dry and that you are using dry glassware. Any moisture will consume the reagent and generate phosphoric acid, complicating the reaction.[6]

  • Temperature and Time: The reaction typically requires heating, often to reflux (around 110 °C). Ensure the reaction is heated for a sufficient duration (typically 2-6 hours). Monitor the reaction by TLC (e.g., in ethyl acetate/hexane) until the starting material is consumed.

  • Workup Procedure: The workup is critical. The reaction mixture must be quenched by carefully and slowly adding it to ice water. This process is highly exothermic and generates HCl gas, so it must be done in a well-ventilated fume hood with appropriate personal protective equipment. After quenching, the acidic solution must be neutralized (e.g., with aqueous NaOH or NaHCO₃) to precipitate the product. If the pH is not sufficiently basic, the product may remain in solution as its hydrochloride salt.

Question 5: I am concerned about the hazards of using a large excess of POCl₃. Are there alternatives?

Answer: Yes, this is a valid concern. While POCl₃ is effective, it is highly corrosive and toxic. Several alternative reagents can be used, which may be preferable depending on your scale and safety considerations. We will discuss thionyl chloride and oxalyl chloride as alternatives.

Question 6: My final product is difficult to purify and appears as a dark oil or solid. What are the likely impurities?

Answer: Dark coloration can result from side reactions due to the electron-rich nature of the quinoline ring. Common impurities include:

  • Unreacted Starting Material: If the reaction did not go to completion.

  • Hydrolysis Product: The 4-chloro group can be hydrolyzed back to the 4-hydroxy group during workup if the conditions are not carefully controlled.

  • Phosphorous-containing byproducts: These can be difficult to remove and often require aqueous washes during extraction.

  • Side-chain Chlorination: While less common at the 4-position, aggressive chlorinating conditions can sometimes lead to chlorination at other positions on the ring, especially if there are other activating groups.

Purification Strategy:

  • Recrystallization: This is often the most effective method for purifying the final product. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexane is a good starting point for elution.[7]

Alternative Chlorinating Reagents

Alternative 1: Thionyl Chloride (SOCl₂)

Thionyl chloride is another common and effective chlorinating agent. It has the advantage that its byproducts (SO₂ and HCl) are gaseous, which can simplify workup.[8] However, a key consideration when using SOCl₂ with a molecule containing a phenolic hydroxyl group (like our quinolinol) is the potential for side reactions. The phenolic -OH is generally unreactive towards SOCl₂ under standard conditions for converting alcohols to alkyl chlorides.[9][10] However, at elevated temperatures or with prolonged reaction times, side reactions can occur. The use of a catalytic amount of dimethylformamide (DMF) is often employed to generate the Vilsmeier reagent in situ, which is the active chlorinating species.[11]

Alternative 2: Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder and often more selective chlorinating agent than POCl₃ or SOCl₂.[12][13] Like thionyl chloride, its byproducts (CO, CO₂, and HCl) are gases. It is often used with a catalytic amount of DMF. The reaction can typically be run at lower temperatures than those required for POCl₃, which can help to minimize side reactions. However, oxalyl chloride is more expensive.

ReagentAdvantagesDisadvantagesTypical Conditions
POCl₃ Inexpensive, effective, can act as solventHighly corrosive, hazardous workup, high temperaturesReflux (110 °C), 2-6 hours
SOCl₂/DMF Gaseous byproducts, effectiveCorrosive, potential for side reactionsReflux in an inert solvent (e.g., toluene), 2-4 hours
(COCl)₂/DMF Milder conditions, gaseous byproducts, high selectivityMore expensive, moisture sensitiveRoom temperature to gentle heating (40-60 °C) in an inert solvent (e.g., DCM, Toluene)

Experimental Protocols: Chlorination

Protocol 3: Standard Chlorination with POCl₃
  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dry 4-hydroxy-6-methoxyquinolin-7-ol (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq, can be used as the solvent).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring in a fume hood.

  • Once the initial exothermic reaction has subsided, slowly neutralize the acidic solution with 20% aqueous NaOH or solid NaHCO₃ until the pH is ~8-9.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from ethanol.

Protocol 4: Alternative Chlorination with Thionyl Chloride (SOCl₂)
  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend the dry 4-hydroxy-6-methoxyquinolin-7-ol (1.0 eq) in an anhydrous inert solvent such as toluene or dichloromethane.

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding it to ice water.

  • Neutralize with aqueous NaHCO₃ and extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Chlorination_Workflow cluster_0 Chlorination cluster_1 Workup & Purification A 4-Hydroxy-6-methoxyquinolin-7-ol C Chlorination Reaction A->C B Chlorinating Agent (POCl₃, SOCl₂, or (COCl)₂) B->C D This compound C->D Heating E Quenching & Neutralization D->E F Isolation (Filtration/Extraction) E->F G Purification (Recrystallization/Chromatography) F->G H Pure Product G->H

Caption: General workflow for the chlorination of 4-hydroxy-6-methoxyquinolin-7-ol.

Alternative Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers a different approach to constructing the quinoline ring system, often directly yielding a chlorinated product.[1][14] This reaction typically involves the cyclization of an N-arylacetamide in the presence of the Vilsmeier reagent (formed from POCl₃ and DMF).[1]

For the synthesis of a molecule like this compound, one could envision starting with N-(3-hydroxy-4-methoxyphenyl)acetamide. The Vilsmeier-Haack reaction could potentially lead to the formation of a 2-chloro-3-formylquinoline derivative. While this would not directly yield the target molecule, it represents an alternative disconnection approach for building the quinoline core and introducing a chlorine atom in a single transformation. Further functional group manipulations would be necessary to arrive at the final product. This strategy is generally more suited for producing 2-chloroquinolines.[1]

Conclusion

The synthesis of this compound is a manageable process for a skilled synthetic chemist. By understanding the key reaction parameters of the Gould-Jacobs reaction and the various options for the subsequent chlorination step, researchers can troubleshoot and optimize the synthesis to achieve reliable and high-yielding results. This guide provides a foundation for this process, encouraging a proactive and informed approach to overcoming the challenges that may arise in the laboratory.

References

Technical Support Center: Scale-Up Production of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical support resource for the synthesis and scale-up of 4-Chloro-6-methoxyquinolin-7-ol, a key intermediate in pharmaceutical development. We have structured this center to provide direct, actionable solutions to common challenges encountered in the laboratory and during pilot-plant production. Our focus is on the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic route.

Synthetic Strategy: A Two-Stage Approach

The industrial production of this compound is typically approached via a robust two-stage process. This involves the initial construction of the core heterocyclic structure to form the 4-hydroxyquinoline precursor, followed by a critical chlorination step to yield the final product. This strategy is favored due to the availability of starting materials and generally high yields.[1]

cluster_0 Stage 1: Quinoline Ring Formation cluster_1 Stage 2: Chlorination A Substituted Aniline (e.g., 3-Hydroxy-4-methoxyaniline) C 4-Hydroxy-6-methoxyquinolin-7-ol A->C Thermal Cyclization (e.g., Conrad-Limpach reaction) B Cyclizing Agent (e.g., Diethyl malonate) E This compound C->E Chlorination (Dehydroxychlorination) D Chlorinating Agent (e.g., POCl₃)

Caption: General two-stage synthetic workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound and its precursors.

Cyclization Stage (Formation of 4-Hydroxy-6-methoxyquinolin-7-ol)

Q1: My cyclization reaction is resulting in a low yield and significant tar formation. What are the likely causes and solutions?

A1: Low yields and tarring in quinoline syntheses, such as the Conrad-Limpach or Gould-Jacobs reactions, are common challenges, especially at scale.[2] The primary culprits are often harsh reaction conditions and side reactions.

  • Causality: High temperatures required for thermal cyclization can lead to the polymerization and degradation of starting materials and intermediates. Strongly acidic conditions, if used, can also promote charring.[2]

  • Troubleshooting Steps:

    • Temperature Optimization: The cyclization temperature is critical. While high heat is necessary, excessive temperatures (often >250°C in thermal cyclizations) can be detrimental. Experiment with slightly lower temperatures for longer durations. Using a high-boiling point solvent like Dowtherm A can provide precise temperature control.[3]

    • Catalyst Choice: For acid-catalyzed cyclizations, the choice and concentration of the acid are paramount. Polyphosphoric acid (PPA) can be a more effective and less harsh dehydrating agent than sulfuric acid, potentially reducing tar formation.[2]

    • Purification Strategy: It is often more practical to accept some tar formation and focus on an effective purification method. The crude product can be a dark, viscous material.[2] Purification can sometimes be achieved by dissolving the crude mixture in a basic aqueous solution and re-precipitating the desired 4-hydroxyquinoline product by adjusting the pH, leaving many tarry impurities behind.

Q2: I'm observing the formation of multiple regioisomers. How can I improve the selectivity?

A2: Regioselectivity is a classic challenge in heterocyclic chemistry, particularly when using substituted anilines where cyclization can occur at different positions.[4]

  • Causality: The outcome is dictated by the electronic and steric properties of the substituents on the aniline ring, which influence the nucleophilicity of the ortho positions.[2]

  • Troubleshooting Steps:

    • Steric Hindrance: If possible, choose starting materials where one ortho position is significantly more sterically hindered than the other to favor cyclization at the less hindered site.[4]

    • Catalyst Influence: The choice of acid catalyst can sometimes alter the ratio of regioisomers formed. It is worth screening different Lewis or Brønsted acids.[2][4]

    • Protecting Groups: In complex syntheses, temporarily installing a protecting group on one of the potential reaction sites can be an effective, albeit longer, strategy to ensure desired regioselectivity.

Chlorination Stage (Conversion to this compound)

Q3: The yield of my chlorination step using phosphorus oxychloride (POCl₃) is consistently low. What should I investigate?

A3: This is a critical and often problematic step. Low yields can stem from incomplete reaction, product degradation, or issues with the reagent itself.[5]

  • Causality: The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a nucleophilic substitution on the protonated hydroxyl group. The reaction's success hinges on the effective activation of the hydroxyl group by the chlorinating agent.

  • Troubleshooting Flow:

Start Low Chlorination Yield A Verify POCl₃ Quality & Molar Ratio Start->A B Ensure Anhydrous Conditions A->B Ratio is sufficient (e.g., 3-5 eq.) C Optimize Reaction Temperature & Time B->C Reagents are dry D Consider Co-solvent or Neat POCl₃ C->D TLC shows incomplete reaction End Yield Improved D->End Optimization successful

Caption: Troubleshooting flow for low chlorination yield.

  • Detailed Actions:

    • Reagent Quality and Stoichiometry: Phosphorus oxychloride is highly sensitive to moisture.[5] Use a fresh, unopened bottle or a properly stored reagent. An insufficient molar ratio is a common mistake; ensure at least 3-5 equivalents of POCl₃ are used relative to the 4-hydroxyquinoline precursor.[5][6]

    • Anhydrous Conditions: Any moisture present will rapidly decompose POCl₃ into phosphoric acid, consuming the reagent and complicating the reaction.[5] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature and Time: The reaction typically requires heating. A temperature range of 90-110°C is common.[5][6][7] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure full conversion of the starting material.[5]

    • Solvent Choice: The reaction can be run in a high-boiling inert solvent like diethylene glycol dimethyl ether (diglyme) or toluene.[5][6] Alternatively, using an excess of POCl₃ as both the reactant and the solvent can be very effective.[5][6][8]

Q4: The work-up of my POCl₃ reaction is very exothermic and difficult to control. How can I perform this safely, especially at a larger scale?

A4: The quenching of residual POCl₃ is one of the most significant safety hazards in this synthesis.[9] POCl₃ reacts violently with water in a highly exothermic reaction.[9]

  • Causality: The hydrolysis of the P-Cl bonds is extremely rapid and releases a large amount of thermal energy and corrosive HCl gas.

  • Safe Quenching Protocol:

    • Cooling: After the reaction is complete, cool the reaction mixture to room temperature or below.[5][6]

    • Controlled Reverse Addition: The safest method is to slowly and carefully add the reaction mixture to a separate, well-stirred vessel containing a large excess of crushed ice and a neutralizing base, such as an aqueous solution of potassium carbonate or sodium hydroxide.[6][8][10] Never add water or ice directly to the bulk reaction mixture.

    • Vigorous Stirring & Cooling: The quenching vessel must be efficiently stirred and externally cooled in an ice bath to manage the heat generated.

    • pH Monitoring: Monitor the pH of the quench mixture, adding more base as needed to keep it alkaline (pH > 8). This ensures the neutralization of acids and helps in the precipitation of the product.[10]

    • Precipitation: Stir the resulting slurry for a period (e.g., 1-2 hours) to allow for complete precipitation of the crude this compound.[5][6] The solid product can then be collected by filtration.

Purification and Analysis

Q5: My final product is off-color and contains impurities. What is the best method for purification?

A5: The crude product is often a gray, pink, or brownish solid.[6][10] Recrystallization is the most common and scalable method for purification.

  • Recommended Solvents: A mixture of ethanol and ethyl acetate (e.g., in a 1:1 volume ratio) has been reported to be effective for purifying similar chloroquinoline derivatives.[6] Other potential solvents include methanol or acetonitrile.

  • Alternative Method: For persistent impurities, column chromatography using silica gel with a solvent system like petroleum ether and ethyl acetate can be employed, although this is less practical for very large scales.[10]

  • Analytical Verification: The purity of the final product should be confirmed using analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.[6][10]

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific laboratory or pilot plant setup.

Protocol 1: Chlorination of 4-Hydroxy-6-methoxyquinolin-7-ol

This protocol details the conversion of the precursor to the final product using phosphorus oxychloride.

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • 4-Hydroxy-6-methoxyquinolin-7-ol (1 equivalent).

  • Phosphorus oxychloride (POCl₃) (at least 3.5 equivalents).[5]

  • Diethylene glycol dimethyl ether (diglyme), anhydrous (optional solvent).[6]

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, charge the oven-dried three-neck flask with 4-Hydroxy-6-methoxyquinolin-7-ol (1 eq.).

  • Reagent Addition: Under a positive pressure of nitrogen, add either the solvent (e.g., diglyme) or an excess of POCl₃ to act as the solvent.[5][6] With efficient stirring, slowly add the remaining phosphorus oxychloride (3.5 eq. if a co-solvent is used).[5]

  • Heating: Heat the reaction mixture to the target temperature (e.g., 100-110°C).[6][7]

  • Monitoring: Maintain the temperature and monitor the reaction's progress by TLC until the starting material is fully consumed (typically 4-12 hours).[5][6]

  • Work-up (See Safe Quenching Protocol Q4):

    • Cool the reaction mixture to ambient temperature.[6]

    • In a separate, large, well-stirred, and ice-cooled vessel, prepare a 10% aqueous solution of potassium carbonate.[6]

    • Slowly add the reaction mixture to the potassium carbonate solution.

    • Stir the resulting slurry vigorously for 2 hours to ensure complete precipitation.[6]

  • Isolation: Collect the precipitated solid by suction filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

Table: Chlorination Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
POCl₃ Stoichiometry 3.5 - 8 equivalents (or as solvent)Ensures complete reaction. Excess is required to drive the equilibrium.
Temperature 90 - 110 °CProvides sufficient energy for the reaction without significant degradation.[5][6][7]
Reaction Time 4 - 12 hoursHighly dependent on scale and temperature. Must be monitored by TLC or HPLC.[6]
Quenching Agent 10% aq. K₂CO₃ or NaOHNeutralizes acidic byproducts (HCl, H₃PO₄) and facilitates product precipitation.[6][10]
Typical Yield 75 - 85%Yields are highly dependent on the purity of starting materials and reaction control.

Safety & Handling Precautions

The scale-up of this process involves significant hazards that must be managed through rigorous safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.[9] May emit corrosive fumes.[11]

    • Handling: Always handle in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, and heavy-duty, chemical-resistant gloves.[12][13] Ensure an eyewash station and safety shower are immediately accessible.[12]

  • General Precautions:

    • Personal Contact: Avoid all personal contact with the chemical compounds, including inhalation of dusts or vapors.[11]

    • Ventilation: Use in a well-ventilated area to prevent the concentration of vapors.[11]

    • Spills: In case of a spill, evacuate the area. For minor dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[11]

    • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Do not flush into the sewer system.[12]

References

Technical Support Center: Synthesis & Purification of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-Chloro-6-methoxyquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges in obtaining this key intermediate with high purity. We will move beyond simple procedural lists to explore the chemical principles behind common pitfalls and their solutions, ensuring you can confidently troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the synthesis and purification workflow. We'll diagnose the problem, explore the underlying causes, and provide actionable, step-by-step solutions.

Problem 1: The Crude Product is a Complex Mixture with Significant Impurities by TLC/LC-MS Analysis.

Symptoms: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of your crude product shows multiple spots or peaks of significant intensity, indicating low conversion or the formation of multiple side products.

Possible Cause 1: Incomplete Cyclization or Chlorination

The synthesis of substituted quinolines often involves multi-step sequences, such as a cyclization to form the quinolinol core followed by a chlorination step.[1][2][3] Incomplete reaction at either stage is a primary source of impurities. The precursor, 6-methoxyquinolin-4,7-diol, is a common impurity if the chlorination step is not driven to completion.

Solution: Rigorous Reaction Monitoring and Optimization

  • Reaction Monitoring: Use TLC to meticulously track the consumption of the starting material. A suitable mobile phase for this class of compounds is a mixture of dichloromethane, methanol, and triethylamine (e.g., 10:1:0.1 v/v/v).[3] The reaction should not be quenched until the starting material spot has completely disappeared.

  • Chlorination Conditions: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is typically achieved with reagents like phosphorus oxychloride (POCl₃).[4]

    • Stoichiometry: Ensure an adequate excess of the chlorinating agent is used. A common ratio is 1g of the quinoline derivative to 5-50 mL of POCl₃, which often serves as both reagent and solvent.[3][4]

    • Temperature Control: These reactions often require elevated temperatures (e.g., 90-120°C) to proceed to completion.[3][4] Insufficient heat can lead to a sluggish and incomplete reaction.[1]

Possible Cause 2: Formation of Side Products

Quinoline syntheses, such as the Gould-Jacobs or Friedländer methods, can be prone to side reactions, including polymerization or the formation of regioisomers, especially under harsh acidic or thermal conditions.[5][6][7]

Solution: Precise Control of Reaction Parameters

  • Temperature Management: For highly exothermic steps, such as those seen in Skraup-type syntheses, slow addition of reagents and efficient cooling are critical to prevent tar formation.[6][8]

  • Reagent Purity: Verify the purity of your starting materials. Impurities in the initial aniline or carbonyl compounds can lead to a cascade of unwanted side products.[9]

  • Inert Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that often produce colored impurities.

Problem 2: Recrystallization Fails to Significantly Improve Purity or Results in "Oiling Out".

Symptoms: After performing a recrystallization, the purity of the product (assessed by melting point or spectroscopy) has not improved substantially, or the product separates from the solution as an oil rather than as solid crystals.

Possible Cause 1: Inappropriate Recrystallization Solvent

The cardinal rule of recrystallization is that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[10][11] If the solvent is too good at dissolving the compound, recovery will be low. If it's too poor, the compound won't dissolve sufficiently to allow for the removal of insoluble impurities.

Solution: Systematic Solvent Screening

  • Small-Scale Testing: Before committing your entire batch, test a range of solvents on a small scale (10-20 mg).[10]

  • Solvent Selection: For a polar, heteroaromatic compound like this compound, start with polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone.[10] A mixture of solvents, such as ethanol/ethyl acetate or ethanol/water, can also be effective.[3][12]

  • "Oiling Out": This occurs when the boiling point of the solvent is higher than the melting point of the solute.[10] If you observe oiling, switch to a lower-boiling point solvent or use a larger volume of the current solvent to ensure the compound remains dissolved at a temperature below its melting point.

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol78PolarA good starting point for many aromatic and heteroaromatic compounds.[10]
Isopropanol82PolarSimilar to ethanol, slightly higher boiling point.[10]
Ethyl Acetate77IntermediateEffective for compounds of intermediate polarity.[10]
Acetone56IntermediateA versatile solvent, but its low boiling point can limit its effectiveness for higher-melting solids.[10]
Toluene111NonpolarMay be useful in a two-solvent system as the "anti-solvent" for a more polar compound.
Ethanol/Ethyl AcetateVariableVariableA patent for a related compound specifies a 1:1 mixture for recrystallization, suggesting this is a promising system.[3]
Possible Cause 2: Impurities Co-crystallizing with the Product

If an impurity has a very similar structure and polarity to the desired product, it can be incorporated into the crystal lattice, making purification by recrystallization difficult.

Solution: Alternative Purification Methods

  • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal (Norit) to the hot solution before filtration can adsorb these impurities. Use sparingly, as it can also adsorb the product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. Use a silica gel stationary phase and a gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity by adding ethyl acetate or another more polar solvent. Monitor the fractions by TLC to isolate the pure product.

Workflow & Troubleshooting Logic

The following diagrams illustrate the general synthesis and purification workflow and a decision tree for troubleshooting common purity issues.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A Starting Materials (e.g., Substituted Aniline) B Cyclization Reaction (e.g., Gould-Jacobs) A->B Condensation C Chlorination (e.g., with POCl3) B->C Formation of 4-hydroxy intermediate D Crude Product Isolation (Quenching & Filtration) C->D E Primary Purification (Recrystallization) D->E F Secondary Purification (Column Chromatography) E->F Purity < 98% G Final Product (High Purity) E->G Purity > 98% F->G

Caption: General workflow for synthesis and purification.

G Start Analyze Crude Product (TLC/LC-MS) Impure High Level of Impurities? Start->Impure CheckReaction Check Reaction Completion (TLC of crude vs. starting material) Impure->CheckReaction Yes Recrystallize Proceed to Recrystallization Impure->Recrystallize No (Low Impurities) Incomplete Reaction Incomplete? CheckReaction->Incomplete SideProducts Evidence of Side Products? ControlParams Optimize Conditions: - Control temperature - Use inert atmosphere - Check reagent purity SideProducts->ControlParams Yes SideProducts->Recrystallize No Incomplete->SideProducts No Optimize Optimize Reaction: - Increase temperature/time - Check reagent stoichiometry Incomplete->Optimize Yes Optimize->Recrystallize ControlParams->Recrystallize PurityOK Purity Acceptable? Recrystallize->PurityOK Done Finished Product PurityOK->Done Yes Chromatography Perform Column Chromatography PurityOK->Chromatography No Chromatography->Done

Caption: Decision tree for troubleshooting purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)? A1: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The quenching step is highly exothermic and must be done slowly by adding the reaction mixture to a large excess of ice with vigorous stirring.[4]

Q2: My final product has a persistent brown or yellow color. How can I remove it? A2: Aged quinoline samples can often appear yellow or brown due to minor impurities.[2] If recrystallization does not yield a colorless or off-white solid, a small amount of activated charcoal can be used during the recrystallization process. Alternatively, a final purification step via column chromatography is very effective at removing colored impurities.

Q3: Is there a specific pH I should target during the workup after chlorination? A3: Yes. After quenching the POCl₃ reaction mixture in ice, the solution will be strongly acidic. You need to carefully neutralize it with a base (e.g., concentrated ammonia solution or sodium hydroxide solution) to precipitate the quinoline product.[1][8] The target pH should be around 7-8. Monitor the pH with indicator paper or a pH meter to avoid making the solution too basic, which could potentially cause degradation of some substituted quinolines.

Q4: Can I use a different chlorinating agent instead of POCl₃? A4: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) have been used in quinoline synthesis.[3] However, their reactivity and optimal reaction conditions may differ, requiring re-optimization of the procedure. For converting a 4-hydroxyquinoline to a 4-chloroquinoline, POCl₃ is generally the reagent of choice.[4]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to a gentle boil with stirring (using a hot plate/stirrer). Continue adding small portions of hot solvent until the solid is completely dissolved.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

References

preventing side reactions in the synthesis of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-methoxyquinolin-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this valuable quinoline intermediate, providing in-depth, field-proven insights in a troubleshooting-focused Q&A format.

I. Overview of the Core Synthesis

The most common and direct route to this compound involves the chlorination of its precursor, 6-methoxyquinolin-4,7-diol. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). While seemingly straightforward, this step is critical and prone to several side reactions that can significantly impact yield and purity. The primary challenge lies in the selective chlorination of the C4-hydroxyl group without affecting the C7-hydroxyl group or other positions on the quinoline core.

Below is a diagram illustrating the main synthetic transformation and the key side reactions that this guide will address.

G cluster_reactions Chlorination Step cluster_workup Aqueous Workup Issues SM 6-methoxyquinolin-4,7-diol (Starting Material) Product This compound (Desired Product) SM->Product  POCl₃ or SOCl₂ (Controlled Conditions) SP1 Incomplete Reaction (SM Remains) SM->SP1 Insufficient Reagent/ Low Temp. SP2 4,7-Dichloro-6-methoxyquinoline (Over-chlorination) SM->SP2 Excess Reagent/ High Temp. SP3 Decomposition (Tar Formation) SM->SP3 Excessive Heat/ Time SP4 Phosphate Ester Formation (at C7-OH) SM->SP4 POCl₃ Reactivity SP5 Hydrolysis Product (Reverts to SM) Product->SP5 Presence of Water/ High pH

Caption: Synthetic pathway and common side reactions.

II. Troubleshooting Guide & FAQs

This section is structured to help you diagnose and solve specific issues you may encounter during the synthesis.

FAQ 1: Incomplete Chlorination

Question: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 6-methoxyquinolin-4,7-diol. How can I drive the reaction to completion?

Answer: This is a common issue stemming from insufficient reactivity or deactivation of the chlorinating agent. Here are the primary causes and solutions:

  • Causality: The conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloro group requires a potent chlorinating agent.[1] Moisture is highly detrimental as it rapidly quenches reagents like POCl₃ and SOCl₂. Sub-optimal temperature or insufficient reagent stoichiometry will result in a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled or high-purity anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

    • Optimize Reagent Stoichiometry: The molar ratio of the chlorinating agent to the substrate is critical. A common starting point is a 1:1 to 1:3 molar ratio of the quinoline to the chlorinating agent.[2] If the reaction is still incomplete, a moderate excess of the chlorinating agent can be used. Some procedures even use POCl₃ as both the reagent and the solvent.[3]

    • Increase Reaction Temperature: Chlorination reactions often require heating. A typical temperature range is 90-110°C. Gradually increase the reaction temperature in 10°C increments, monitoring for both the disappearance of starting material and the appearance of decomposition products by TLC.

    • Catalytic N,N-Dimethylformamide (DMF): A catalytic amount of DMF can significantly accelerate chlorinations involving POCl₃ or SOCl₂.[4][5] DMF reacts to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent chlorinating species.

ParameterRecommended RangeRationale
Reagent:Substrate Ratio 1.5:1 to 5:1 (mol/mol)Ensures sufficient reagent is available to drive the reaction to completion.
Temperature 90 - 110 °CProvides necessary activation energy for the reaction. Monitor closely.
Reaction Time 4 - 12 hoursAllow sufficient time for the reaction to proceed. Monitor by TLC/LC-MS.[2]
Catalyst (optional) 0.1 eq. DMFAccelerates the reaction via formation of the Vilsmeier reagent.
FAQ 2: Over-chlorination and Regioselectivity

Question: My mass spectrum shows a peak corresponding to a dichloro- species (C₁₀H₇Cl₂NO₂). How do I prevent the chlorination of the 7-hydroxyl group?

Answer: Formation of 4,7-dichloro-6-methoxyquinoline is a significant risk due to the presence of two hydroxyl groups. Controlling regioselectivity is paramount.

  • Causality: Phenolic hydroxyl groups can also be converted to chlorides by reagents like POCl₃, particularly at elevated temperatures or with prolonged reaction times. The C4-OH is generally more reactive due to its vinylogous amide character, but the C7-OH remains susceptible.

  • Troubleshooting Logic & Workflow:

G cluster_causes Potential Causes cluster_solutions Recommended Actions start Symptom: Dichloro byproduct detected cause1 Reaction temperature is too high start->cause1 cause2 Reaction time is too long start->cause2 cause3 Excessive chlorinating agent start->cause3 sol4 Advanced: Protect C7-OH (e.g., as a benzyl ether) prior to chlorination start->sol4 If primary solutions fail sol1 Reduce temperature to 80-90°C and monitor cause1->sol1 Primary Solution sol2 Stop reaction as soon as SM is consumed (TLC) cause2->sol2 Primary Solution sol3 Use 1.1 - 1.5 equivalents of chlorinating agent cause3->sol3 Primary Solution

Caption: Troubleshooting workflow for over-chlorination.

  • Detailed Protocol Adjustments:

    • Temperature Control: This is the most critical parameter. Maintain the reaction temperature strictly, avoiding hotspots. A range of 80-90°C is often sufficient for selective chlorination at C4 without significantly affecting C7.

    • Careful Monitoring: Monitor the reaction progress diligently every 30-60 minutes using a validated TLC or LC-MS method. Quench the reaction as soon as the starting material is consumed to prevent further reaction at the C7 position.

    • Protecting Group Strategy: For maximum selectivity, especially on a larger scale, consider protecting the 7-hydroxyl group before the chlorination step. A benzyl ether or a silyl ether are common choices that can be removed post-chlorination.

FAQ 3: Product Hydrolysis During Workup

Question: The reaction appears successful, but after my aqueous workup and purification, I've re-isolated the starting material, 6-methoxyquinolin-4,7-diol. What is happening?

Answer: This indicates that your desired product, this compound, is hydrolyzing back to the starting material.

  • Causality: The 4-chloro substituent on a quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr).[6][7] Water, especially under neutral or basic conditions, can act as a nucleophile, displacing the chloride and reforming the 4-hydroxy group. This process can be rapid, particularly if heat is generated during the quench.

  • Optimized Workup Protocol to Prevent Hydrolysis:

    • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature, and then preferably to 0-5°C in an ice bath.

    • Quench by Slow Addition to Ice: Very slowly pour the cooled reaction mixture into a vigorously stirred vessel containing a large amount of crushed ice. This method dissipates the heat of quenching effectively. Never add water or ice directly to the hot reaction mixture.

    • Maintain Low Temperature During Neutralization: While stirring the quenched mixture, slowly add a cold, dilute base (e.g., 10% aqueous sodium carbonate or a saturated sodium bicarbonate solution) to neutralize the excess acid.[8] Use a pH meter or pH paper to ensure you do not overshoot to strongly basic conditions (aim for pH 7-8).

    • Immediate Extraction: Once neutralized, immediately extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Do not let the aqueous mixture stand for extended periods.

    • Wash and Dry: Wash the combined organic layers with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).

FAQ 4: Formation of Phosphate Esters or Other Byproducts

Question: I see an unexpected, polar byproduct that doesn't correspond to starting material or the dichloro species. Could it be a reaction with POCl₃ at the 7-OH group?

Answer: Yes, this is a distinct possibility. When using phosphorus oxychloride, the phenolic 7-hydroxyl group can react to form a dichlorophosphate ester (-O-P(O)Cl₂) or related species.

  • Causality: POCl₃ is not only a chlorinating agent but can also phosphorylate hydroxyl groups. These phosphate ester byproducts are often highly polar and can complicate purification.

  • Detection and Prevention:

    • Detection: These byproducts can often be identified by ³¹P NMR spectroscopy (if isolated) or by their characteristic fragmentation patterns in mass spectrometry. They will typically appear as very polar spots on a TLC plate, often streaking from the baseline.

    • Prevention:

      • Use an Alternative Chlorinating Agent: Thionyl chloride (SOCl₂) in a non-reactive solvent like toluene or dioxane can be an effective alternative that avoids phosphate ester formation.

      • Hydrolyze During Workup: The phosphate esters are typically labile to hydrolysis. The carefully controlled aqueous workup described in FAQ 3 should cleave these esters, regenerating the 7-hydroxyl group. If the byproduct persists, a slightly more acidic or basic (but still cold) workup may be required, though this increases the risk of hydrolyzing the desired 4-chloro group.

      • Employ a Protecting Group: As mentioned in FAQ 2, protecting the 7-OH group is the most robust strategy to prevent any unwanted side reactions at this position.

III. References

  • Benchchem. (2025). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions. Benchchem.

  • El-Sayed, A. M., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

  • Chen, Y-L., et al. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.

  • ResearchGate. (2025). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate.

  • Benchchem. (2025). Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. Benchchem.

  • Benchchem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. Benchchem.

  • ChemicalBook. (n.d.). CHLOROQUINE synthesis. ChemicalBook.

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

  • Benchchem. (n.d.). 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | 214470-55-0. Benchchem.

  • ChemicalBook. (n.d.). 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis. ChemicalBook.

  • Zhang, L., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

  • Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing).

  • Kumar, P., et al. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications.

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.

  • ChemicalBook. (n.d.). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis. ChemicalBook.

  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines. Google Patents.

  • Ferreira, S. B., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.

  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.

  • FAQ. (n.d.). What are the applications and preparation methods of 4-CHLOROQUINOLINE?.

  • ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. ChemicalBook.

  • Chem Asian J. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. PubMed.

  • BOC Sciences. (2025). The Synthesis and Chemical Reactions of 4-Chloro-6-methoxyquinazoline. BOC Sciences.

References

stability issues of 4-Chloro-6-methoxyquinolin-7-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-6-methoxyquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a substituted quinolinol, its chemical integrity can be influenced by various experimental and storage conditions. This guide provides a framework for identifying, troubleshooting, and mitigating stability issues to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily dictated by its chemical structure, which includes a quinoline core, a phenolic hydroxyl group, a chloro substituent, and a methoxy ether group. Based on the reactivity of these moieties, the main factors of concern are:

  • pH: Quinoline derivatives often exhibit pH-dependent stability and solubility.[1][2][3] Both acidic and basic conditions can potentially accelerate degradation.[4]

  • Oxidation: The electron-rich phenol ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents in your system.[5]

  • Light: Many quinoline compounds are photosensitive and can degrade upon exposure to ambient or UV light.[4] This can lead to the formation of colored byproducts.[4]

  • Temperature: Elevated temperatures are a universal accelerator for chemical degradation reactions.[4][6]

Q2: What are the ideal storage conditions for solid and solvated this compound?

A2: For the solid compound, the manufacturer recommends storage at 2-8°C in a cool, dry area, protected from light and environmental extremes.[7] Containers should be kept securely sealed to prevent moisture and air exposure.[7][8] For solutions, it is highly recommended to prepare them fresh for each experiment. If storage is necessary, stock solutions should be stored in tightly sealed vials with minimal headspace, protected from light (e.g., in amber vials or wrapped in foil), and kept at low temperatures (≤ -20°C). The stability in your specific solvent system should be experimentally validated.

Q3: I've noticed my solution of this compound has turned yellow/brown. What does this signify?

A3: Discoloration is a common visual indicator of chemical degradation for quinoline and phenol-containing compounds.[4] This is often due to the formation of oxidized species or other chromophoric degradation products, which may arise from exposure to light, air (oxidation), or extreme pH.[4][5] If you observe a color change, the integrity of your compound is likely compromised, and the solution should be discarded. Preparing fresh solutions is critical for ensuring experimental accuracy.[4]

Q4: Can I expect instability during chemical reactions, such as nucleophilic substitution at the 4-position?

A4: Yes, the 4-chloro position on the quinoline ring is activated towards nucleophilic substitution.[9][10] While this reactivity is useful for synthesis, it also implies that the compound may be unstable in the presence of nucleophiles (e.g., amines, thiols, or even some buffer components) in your reaction mixture or formulation. Reaction conditions, particularly temperature and pH, must be carefully optimized. For instance, direct coupling with amines often requires elevated temperatures, which can also promote side reactions if not well-controlled.[10]

Troubleshooting Guide: Experimental Challenges

This guide provides structured advice for common experimental issues that may be linked to the instability of this compound.

Issue 1: Inconsistent Potency or Non-Reproducible Results in Biological Assays

If you are observing variable IC50 values, a progressive loss of activity from a single stock solution, or poor reproducibility between experiments, compound instability is a primary suspect.[4]

Troubleshooting Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL stock solution in ACN or suitable solvent B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose C Base Hydrolysis (0.1 M NaOH, RT) A->C Expose D Oxidation (3% H2O2, RT) A->D Expose E Thermal (80°C, Solid & Solution) A->E Expose F Photolytic (ICH Q1B light exposure) A->F Expose G Sample at time points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute G->H I Analyze by HPLC-UV/MS H->I J Calculate % Degradation. Identify Degradants. I->J DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂ / Air) cluster_photodegradation Photodegradation (UV/Light) parent This compound hydrolysis_product 4-Hydroxy-6-methoxyquinolin-7-ol parent->hydrolysis_product Nucleophilic Substitution of Cl oxidation_product Quinone-like species parent->oxidation_product Oxidation of Phenol Ring photo_product Hydroxylated or Ring-Opened Products parent->photo_product Photon Energy Absorption

References

identification and removal of impurities in Tivozanib synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Identification, Control, and Removal of Impurities

Welcome to the technical support center for Tivozanib synthesis. This guide is designed for researchers, chemists, and process development scientists to navigate the challenges associated with impurity management during the synthesis of Tivozanib, a potent VEGFR tyrosine kinase inhibitor. Ensuring the purity of the final Active Pharmaceutical Ingredient (API) is critical for its safety and efficacy. This resource provides in-depth, experience-driven answers to common issues encountered in the lab.

Section 1: Understanding Tivozanib Impurities - Frequently Asked Questions

This section addresses the fundamental questions regarding the types of impurities that can arise during the synthesis of Tivozanib.

Q1: What are the common classes of impurities I should expect during Tivozanib synthesis?

A: Impurities in Tivozanib synthesis, like in most multi-step pharmaceutical syntheses, can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances that are formed as by-products or side-products during the synthetic reactions. They can include isomers, products of incomplete reactions, or compounds formed from competing reaction pathways.[1]

  • Starting Material & Intermediate-Related Impurities: Unreacted starting materials or intermediates that carry through the synthetic sequence to the final product are a common source of impurities. The purity of your initial raw materials is a critical control point.[2][3]

  • Degradation Products: Tivozanib can degrade under certain stress conditions such as exposure to acid, base, oxidation, or light, forming degradation products.[4][5][6] These are particularly relevant during work-up, purification, and storage.

Q2: Can you provide an example of how a process-related impurity might form?

A: Certainly. The final step in many reported Tivozanib syntheses involves the condensation reaction between 4-chloro-6,7-dimethoxyquinoline and a substituted phenylurea derivative.[7][8][9] A common process-related impurity can arise from an incomplete reaction, leaving unreacted 4-chloro-6,7-dimethoxyquinoline in the final product. Another potential impurity is a positional isomer, where the quinoline moiety attaches to a different position on the phenylurea if the reaction conditions are not precisely controlled.

The diagram below illustrates the key final condensation step and highlights where these impurities can originate.

Caption: Formation of Tivozanib and potential process-related impurities.

Q3: What are the typical regulatory expectations for impurity control?

A: Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[10]

Impurity ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)
  • Reporting: Impurities above this level must be reported in regulatory filings.

  • Identification: Impurities at or above this level must have their structures identified.

  • Qualification: This is the process of acquiring and evaluating data to establish the biological safety of an individual impurity. If an impurity exceeds this threshold, its safety must be justified.

It is crucial to develop analytical methods with a Limit of Quantification (LOQ) below the reporting threshold.[11][12]

Section 2: Troubleshooting Impurity Identification

This section provides a practical, step-by-step guide to identifying unknown peaks that may appear during your analysis.

Q1: I've run an HPLC analysis of my crude Tivozanib, and I see an unexpected peak. What's my first step?

A: The first step is systematic investigation. Don't immediately assume it's a new, complex impurity.

  • Verify the Obvious:

    • Blank Injection: Inject your mobile phase/diluent to ensure the peak is not from the solvent or a system contaminant.

    • Placebo Injection: If analyzing a formulated product, inject the placebo to rule out excipient interference.

    • Spike with Starting Materials: Separately, spike your sample with known starting materials and intermediates from the synthesis. An increase in the peak area of your unknown corresponding to a spiked known material is a strong indicator of its identity.

  • Review the Process: Look at the reaction step that produced the sample. Were there any deviations in temperature, stoichiometry, or reaction time? This can provide clues about potential side reactions.

  • Proceed to Structural Elucidation: If the peak is not a known starting material or intermediate, you must proceed to structural characterization, typically starting with Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How can I use LC-MS to get a preliminary identification of an unknown impurity?

A: LC-MS is a powerful tool for preliminary identification. It provides the mass-to-charge ratio (m/z) of the impurity, which is a critical piece of the puzzle.

A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is highly recommended as it provides a highly accurate mass measurement, allowing you to predict the elemental formula.[4][5]

The workflow below outlines the process.

LCMS_Workflow A Run HPLC-UV and identify retention time (RT) of unknown peak B Inject sample into LC-HRMS system (e.g., Q-TOF) A->B C Extract ion chromatogram at the RT of the unknown peak B->C D Obtain high-resolution mass spectrum for the peak of interest C->D E Determine accurate mass and propose elemental formula D->E F Perform MS/MS fragmentation on the parent ion D->F H Compare proposed structure with known reactants and side products E->H Is it plausible? G Analyze fragmentation pattern and propose a chemical structure F->G G->H

Caption: Workflow for preliminary impurity identification using LC-HRMS.

Q3: My LC-MS data suggests a structure, but I need definitive proof. What's next?

A: For unambiguous structure confirmation, you must isolate the impurity and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

  • Isolation: Preparative HPLC is the most common method for isolating impurities.[5] The goal is to collect a sufficient quantity (typically >1 mg) of the purified impurity for NMR analysis.

  • NMR Analysis:

    • 1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms. For example, a COSY spectrum shows which protons are coupled to each other, while an HMBC spectrum reveals long-range correlations between protons and carbons, allowing you to piece the molecular structure together.[5]

Once the structure is confirmed, you can synthesize an authentic reference standard for that impurity. This standard is essential for validating your analytical method and accurately quantifying the impurity in future batches.[13]

Section 3: Troubleshooting Guide for Impurity Removal and Control

This section addresses specific scenarios and provides actionable solutions for controlling and removing impurities.

Problem 1: High levels of unreacted 4-chloro-6,7-dimethoxyquinoline in the final product.

  • Primary Cause: This typically points to an incomplete condensation reaction in the final synthetic step. The reaction may be kinetically slow or have reached equilibrium prematurely.

  • Troubleshooting & Control Strategy:

    • Reaction Optimization:

      • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to improve the reaction rate. Monitor for the formation of any new degradation impurities.

      • Stoichiometry: Ensure the phenylurea derivative is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.

      • Catalyst/Base: The choice and amount of base can be critical. If using a base like potassium carbonate, ensure it is anhydrous and of high purity.[2]

    • Purification Strategy: Recrystallization

      • Rationale: Tivozanib and the unreacted chloro-quinoline starting material have different polarity and structural profiles, which should result in different solubilities in various solvents. Recrystallization is an effective method to exploit these differences.

      • Protocol: Solvent Screening for Recrystallization

        • Place a small amount (~20 mg) of the impure crude product into several different vials.

        • Add a small volume (0.5 mL) of a test solvent (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile, toluene) to each vial.

        • Heat the vials to the boiling point of the solvent to dissolve the solid. If it doesn't dissolve, add more solvent dropwise until it does.

        • Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.

        • Observe which solvent system yields a good recovery of crystalline solid while leaving the impurity in the mother liquor. You can analyze the mother liquor by HPLC to confirm the impurity has been purged.

        • Once an effective single solvent or solvent/anti-solvent system is identified, scale up the recrystallization process.

Problem 2: Formation of degradation products, especially during work-up.

  • Primary Cause: Tivozanib has been shown to be susceptible to degradation under both acidic and basic hydrolytic conditions, as well as oxidative stress.[4][5][6] The urea linkage is a potential site for hydrolysis.

  • Troubleshooting & Control Strategy:

    • pH Control During Work-up: Avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature. Neutralize the solution promptly after the wash.

    • Inert Atmosphere: During the final isolation and drying steps, use an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation.

    • Light Protection: Some complex organic molecules are sensitive to light. Protect the reaction and the isolated product from direct light, especially if photolytic degradation is suspected.[5]

    • Storage Conditions: Store the final API and key intermediates in well-sealed containers, protected from light and moisture, at controlled temperatures.

References

work-up procedures to enhance the purity of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-6-methoxyquinolin-7-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we address common challenges and provide practical, experience-driven solutions to enhance the purity of your compound. Our focus is on the "why" behind each step, ensuring a deep understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue after synthesis. What is the best initial work-up step?

A1: A dark, oily crude product often indicates the presence of residual high-boiling solvents (like DMF or diphenyl ether used in cyclization steps) and polymeric byproducts.[1] A preliminary acid-base extraction is highly effective for initial cleanup.

Rationale: this compound possesses a phenolic hydroxyl group, making it acidic. This allows for its selective dissolution in an aqueous basic solution, leaving non-acidic impurities behind in the organic phase. Subsequent acidification of the aqueous layer will precipitate your desired product in a much cleaner form.

Recommended Protocol:

  • Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Extract the organic solution with a 1M sodium hydroxide (NaOH) solution. The product will move into the aqueous basic layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it with 1M hydrochloric acid (HCl) until the pH is approximately 7.

  • The purified product should precipitate as a solid. This solid can then be collected by filtration, washed with cold water, and dried.[2]

Q2: After the initial work-up, my product is a solid, but TLC analysis shows multiple spots. What are the likely impurities and how can I remove them?

A2: The common impurities depend on the synthetic route, but often include the starting material (e.g., 7-(benzyloxy)-4-chloro-6-methoxyquinoline if a debenzylation step was performed) or byproducts from the chlorination step (e.g., the corresponding 4-hydroxyquinolin-7-ol).[2]

Troubleshooting Strategy: The choice between recrystallization and column chromatography depends on the polarity difference between your product and the impurities.

  • Scenario 1: Impurities are significantly more or less polar. Recrystallization is often the most efficient method.

  • Scenario 2: Impurities have similar polarity. Flash column chromatography will be necessary for effective separation.

Q3: What is the best solvent system for recrystallizing this compound?

A3: Selecting an appropriate recrystallization solvent is critical and often requires some experimentation. The ideal solvent will dissolve the compound when hot but not when cold.

Experience-Based Recommendations: A mixture of polar and non-polar solvents often yields the best results. A good starting point is a mixture of ethanol and ethyl acetate.[3] Methanol has also been reported to be effective for obtaining crystals of similar quinoline derivatives.[4]

Systematic Approach to Solvent Selection:

  • Test the solubility of your crude product in a small amount of various solvents at room temperature and upon heating.

  • Look for a solvent that provides poor solubility at room temperature but good solubility at its boiling point.

  • If a single solvent is not ideal, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until turbidity appears. Reheat to dissolve and then allow to cool slowly.

Solvent SystemSuitabilityRationale
Ethanol/Ethyl AcetateHighGood for a range of polarities.[3]
MethanolModerate to HighEffective for many quinoline derivatives.[4]
Dichloromethane/HexaneModerateGood for less polar impurities.
Acetone/WaterModerateCan be effective but watch for oiling out.
Q4: I need to perform column chromatography. What stationary and mobile phases do you recommend?

A4: For silica gel chromatography, a gradient elution is typically most effective for separating closely related impurities.

Core Principles:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard choice.[5]

  • Mobile Phase: A mixture of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (like ethyl acetate) is a good starting point.[4][5] The ratio will need to be optimized based on TLC analysis.

Step-by-Step Protocol for Column Chromatography:

  • TLC Optimization: First, find a solvent system for your TLC that gives your product an Rf value of approximately 0.2-0.3. This will likely be a good starting mobile phase for your column.

  • Column Packing: Use the "slurry method" for packing the column to ensure a homogenous stationary phase and prevent air bubbles.[5]

  • Loading the Sample: For best resolution, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[5]

  • Elution: Start with a mobile phase containing a lower concentration of the polar solvent and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]

Visualizing the Workflow:

Caption: Dry Loading and Column Chromatography Workflow

Q5: My final product has a persistent color, even after chromatography and recrystallization. What could be the cause and how can I fix it?

A5: A persistent color often indicates the presence of trace, highly colored impurities, possibly arising from oxidation or polymerization. The phenolic hydroxyl group in your compound can be susceptible to oxidation.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.

  • Inert Atmosphere: If you suspect oxidation is an issue, perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Check for Metal Contamination: Trace metal catalysts from previous synthetic steps can sometimes cause coloration. An aqueous wash with a chelating agent like EDTA during the initial work-up might be beneficial.

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques should be used to confirm both the purity and the chemical structure of your this compound.

Recommended Analytical Methods:

TechniquePurposeExpected Results
¹H NMR Structural ConfirmationExpect characteristic peaks for the aromatic protons and the methoxy group.[1]
LC-MS Purity and Molecular WeightA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule.
Melting Point Purity AssessmentA sharp melting point range indicates high purity.
HPLC Quantitative PurityProvides a precise percentage of purity.[4]

Decision Tree for Purity Enhancement:

G start Crude Product Analysis (TLC) oily Is it an oily residue? start->oily multi_spot Multiple spots on TLC? oily->multi_spot No acid_base Perform Acid-Base Extraction oily->acid_base Yes recrystallize Recrystallization multi_spot->recrystallize Spots well separated chromatography Column Chromatography multi_spot->chromatography Spots close together color Persistent color? final_analysis Final Purity & Identity Check color->final_analysis No charcoal Charcoal Treatment color->charcoal Yes acid_base->multi_spot recrystallize->color chromatography->color charcoal->final_analysis

Caption: Troubleshooting Flowchart for Purification

References

Validation & Comparative

A Crystallographic and Spectroscopic Guide to the Structural Elucidation of 4-Chloro-6-methoxyquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapies, the precise molecular architecture of synthetic intermediates is of paramount importance. Quinoline derivatives, for instance, form the backbone of numerous tyrosine kinase inhibitors. This guide provides an in-depth technical comparison of crystallographic and other analytical techniques for validating the structure of 4-Chloro-6-methoxyquinolin-7-ol, a key precursor in the synthesis of various pharmaceuticals. While crystallographic data for this specific molecule is not publicly available, we will draw upon the comprehensively characterized structure of the closely related compound, 4-Chloro-6,7-dimethoxyquinoline, as a benchmark for a comparative analysis. This approach underscores a common challenge and a robust solution in chemical research, where the detailed analysis of a near structural analog provides invaluable insights.

The Imperative of Structural Validation in Drug Synthesis

The journey from a chemical blueprint to a viable drug candidate is paved with rigorous validation at every step. For a molecule like this compound, which serves as a building block for potent inhibitors of receptor tyrosine kinases such as c-Met and VEGFR, an unambiguous understanding of its three-dimensional structure is non-negotiable.[1] This knowledge is critical for the rational design of new and more effective kinase inhibitors, ensuring optimal binding affinity and pharmacological activity.[1]

Single-Crystal X-ray Diffraction: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall conformation of a molecule.

A Case Study: The Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline

The crystal structure of 4-Chloro-6,7-dimethoxyquinoline offers a prime example of the detailed insights achievable through SC-XRD.[2][3] This molecule is nearly planar, with the carbon atoms of the methoxy groups showing only slight deviations from the quinoline ring's least-squares plane.[2] A significant feature of its solid-state conformation is an intramolecular C—H⋯Cl hydrogen bond, which contributes to the planarity and stability of the molecular structure.[2][4]

Table 1: Crystallographic Data for 4-Chloro-6,7-dimethoxyquinoline [1][2][4]

ParameterValue
Chemical FormulaC₁₁H₁₀ClNO₂
Molecular Weight223.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.5530 (17) Å
b4.6499 (7) Å
c18.274 (3) Å
β105.786 (2)°
Volume (V)1026.4 (3) ų
Z4
Temperature296 K
R-factor0.037

Experimental Protocol for Crystallographic Validation

The following is a detailed, step-by-step methodology for the synthesis, crystallization, and crystallographic analysis of a quinoline derivative, based on established protocols for 4-Chloro-6,7-dimethoxyquinoline.[2][4][5]

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start Starting Material (e.g., 6,7-dimethoxynaphthalen-1-ol) react Reaction with POCl₃ start->react workup Aqueous Workup (Ice, NaOH) react->workup filter Filtration & Washing workup->filter crude Crude Product filter->crude column Column Chromatography crude->column pure Pure Product column->pure dissolve Dissolution in Methanol pure->dissolve evap Slow Evaporation dissolve->evap crystals Single Crystals evap->crystals xray Single-Crystal X-ray Diffraction crystals->xray solve Structure Solution (e.g., SHELXS) xray->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Analysis refine->validate

Caption: Workflow for Synthesis, Purification, and Crystallographic Analysis.

Step-by-Step Methodology:

  • Synthesis: A common route involves the reaction of a substituted naphthalenol with a chlorinating agent like phosphorus oxychloride (POCl₃). For instance, a mixture of 6,7-dimethoxynaphthalen-1-ol and POCl₃ is heated under reflux.[2][4]

  • Workup: After the reaction, excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with crushed ice, and the pH is adjusted to 8 with an aqueous NaOH solution to precipitate the crude product.[2][4][5]

  • Purification: The crude solid is collected by filtration, washed with water, and then purified by column chromatography.[2][4]

  • Crystallization: Crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in a suitable solvent, such as methanol, at room temperature.[2][4]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 296 K).[2][4]

  • Structure Solution and Refinement: The collected data is processed to solve and refine the crystal structure using specialized software like SHELXS and SHELXL.[2]

Complementary Analytical Techniques: A Comparative Overview

While SC-XRD provides the definitive solid-state structure, a combination of other analytical techniques is essential for a comprehensive characterization of a new compound.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, packing in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships in solution.Provides information about the structure in solution, non-destructive.Does not provide precise bond lengths or angles. Complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires very small sample amounts.Does not provide information on connectivity or stereochemistry.
Spectroscopic Data for 4-Chloro-6,7-dimethoxyquinoline
  • ¹H NMR (DMSO-d₆): δ 8.57 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 4.8 Hz, 1H), 7.37 (s, 1H), 7.32 (s, 1H), 4.04 (s, 3H), 4.03 (s, 3H).[2][4]

  • Mass Spectrometry (ESI): m/z: 224 (M+1).[2][4][5]

These spectroscopic data are in complete agreement with the structure determined by X-ray crystallography, providing a self-validating system of characterization.

Logical Framework for Structural Validation

The robust validation of a molecular structure relies on a logical and hierarchical application of analytical techniques.

G Synthesis Synthesis of Target Compound Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Connectivity & Solution Structure) Purification->NMR Crystallization Crystallization Purification->Crystallization Final Validated Structure MS->Final NMR->Final SCXRD Single-Crystal X-ray Diffraction (Definitive 3D Structure) Crystallization->SCXRD SCXRD->Final

References

A Comparative Guide to the Efficacy of Tivozanib Synthesized from Different Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the management of advanced renal cell carcinoma (RCC).[1] Its efficacy in inhibiting angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis, is well-established.[2] However, the efficacy of a drug is not solely dependent on its intrinsic pharmacological properties but is also intricately linked to its purity and impurity profile, which can be influenced by the synthetic route employed in its manufacture. This guide provides an in-depth comparison of the efficacy of Tivozanib synthesized from two primary precursors: 2-amino-4,5-dimethoxy acetophenone and 3,4-dimethoxyacetophenone. We will delve into the synthetic pathways, compare the resulting yield and purity, and explore the potential impact of different impurity profiles on the drug's overall therapeutic performance.

The Critical Role of Precursors in Tivozanib Synthesis

The choice of starting material in the synthesis of a pharmaceutical agent like Tivozanib is a critical decision that reverberates through the entire manufacturing process. It influences not only the efficiency and cost-effectiveness of the synthesis but also the impurity profile of the final active pharmaceutical ingredient (API). Different precursors lead to distinct synthetic intermediates and potential by-products, which, if not adequately removed, can impact the drug's stability, bioavailability, and even its safety and efficacy.

This guide will focus on two prominent synthetic routes to Tivozanib, each commencing from a different commercially available precursor.

Synthetic Route 1: Commencing with 2-amino-4,5-dimethoxy acetophenone

This synthetic pathway is a widely reported method for the production of Tivozanib.[3] The synthesis involves a multi-step process that includes cyclization, chlorination, and condensation reactions to construct the core quinoline structure and append the urea side chain.[3]

Experimental Protocol Overview

A general overview of the synthetic steps is as follows:

  • Cyclization: 2-amino-4,5-dimethoxy acetophenone is reacted with a suitable reagent, such as diethyl oxalate, to form the quinolinone ring system.

  • Chlorination: The resulting quinolinone is then chlorinated, typically using a chlorinating agent like phosphorus oxychloride, to yield the 4-chloro-6,7-dimethoxyquinoline intermediate.

  • Condensation: This intermediate is subsequently condensed with 4-amino-3-chlorophenol.

  • Urea Formation: Finally, the urea moiety is introduced by reacting the product from the previous step with 5-methyl-3-isoxazolyl isocyanate or a related reagent to yield Tivozanib.

Performance Metrics

Published data on this synthetic route report a total yield of approximately 47.5% and a final product purity exceeding 98.5% as determined by High-Performance Liquid Chromatography (HPLC).[3]

Synthetic Route 2: Starting from 3,4-dimethoxyacetophenone

An alternative and also well-documented synthetic approach utilizes 3,4-dimethoxyacetophenone as the initial precursor.[4][5] This route involves a sequence of reactions including nitration, reduction, cyclization, chlorination, condensation, and urea formation.[4][5]

Experimental Protocol Overview

The key transformations in this pathway are:

  • Nitration: 3,4-dimethoxyacetophenone is first nitrated to introduce a nitro group onto the aromatic ring.[6][7]

  • Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-4,5-dimethoxy acetophenone, a key intermediate that is the starting material for Route 1.[7]

  • Subsequent Steps: From this point, the synthesis proceeds through similar cyclization, chlorination, condensation, and urea formation steps as described in Route 1 to afford Tivozanib.[4]

Performance Metrics

This synthetic process is reported to have an overall yield of 35% .[4][5] While a specific purity is not always stated in the initial abstracts, the process is described as providing a stable yield with readily available raw materials.[4][5]

Comparative Analysis of the Synthetic Routes

The choice between these two synthetic pathways involves a trade-off between yield and the number of synthetic steps.

MetricRoute 1 (from 2-amino-4,5-dimethoxy acetophenone)Route 2 (from 3,4-dimethoxyacetophenone)
Starting Material 2-amino-4,5-dimethoxy acetophenone3,4-dimethoxyacetophenone
Key Steps Cyclization, Chlorination, Condensation, Urea FormationNitration, Reduction, Cyclization, Chlorination, Condensation, Urea Formation
Overall Yield ~47.5%[3]~35%[4][5]
Reported Purity >98.5%[3]Not explicitly stated in all sources, but implied to be high.

The Impact of Impurity Profiles on Efficacy

While both synthetic routes can produce high-purity Tivozanib, the nature of the potential impurities can differ. The presence of even trace amounts of impurities can potentially impact the drug's efficacy and safety.[8] For instance, structurally related impurities could potentially compete with Tivozanib for binding to VEGFR, thereby reducing its therapeutic effect. Other impurities might affect the drug's stability or lead to adverse reactions.

Regulatory bodies like the FDA require rigorous characterization and control of impurities in pharmaceutical products.[8] The manufacturing process for Tivozanib is designed to ensure that any potential impurities are well-controlled and within acceptable limits.[8]

Diagram: Generalized Synthetic Workflow for Tivozanib

Tivozanib_Synthesis cluster_route2 Route 2 3,4-dimethoxyacetophenone 3,4-dimethoxyacetophenone Nitration Nitration 3,4-dimethoxyacetophenone->Nitration Reduction Reduction Nitration->Reduction 2-amino-4,5-dimethoxy_acetophenone 2-amino-4,5-dimethoxy_acetophenone Reduction->2-amino-4,5-dimethoxy_acetophenone Cyclization Cyclization 2-amino-4,5-dimethoxy_acetophenone->Cyclization Chlorination Chlorination Cyclization->Chlorination Condensation Condensation Chlorination->Condensation Urea_Formation Urea_Formation Condensation->Urea_Formation Tivozanib Tivozanib Urea_Formation->Tivozanib

Caption: Generalized workflow for Tivozanib synthesis.

Mechanism of Action and Efficacy of Tivozanib

Tivozanib exerts its anti-cancer effects by potently and selectively inhibiting all three VEGFRs (VEGFR-1, -2, and -3).[2] This inhibition blocks the signaling pathways that lead to angiogenesis, thereby cutting off the tumor's blood supply and inhibiting its growth. Clinical trials have demonstrated the efficacy of Tivozanib in treating advanced RCC, showing improvements in progression-free survival.[9]

Diagram: Tivozanib's Mechanism of Action

Tivozanib_MoA VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR->Signaling_Cascade Activates Tivozanib Tivozanib Tivozanib->VEGFR Inhibits Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) Signaling_Cascade->Angiogenesis Promotes Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Supports

Caption: Tivozanib inhibits VEGFR signaling to block angiogenesis.

Conclusion

The synthesis of Tivozanib can be effectively achieved from both 2-amino-4,5-dimethoxy acetophenone and 3,4-dimethoxyacetophenone. The choice of precursor has a direct impact on the number of synthetic steps and the overall yield. The route commencing with 2-amino-4,5-dimethoxy acetophenone appears to be more efficient, offering a higher overall yield.

While both routes can produce Tivozanib of high purity, the potential for different impurity profiles underscores the importance of rigorous analytical control throughout the manufacturing process. The ultimate goal is to ensure the consistent production of a high-quality API that delivers the expected therapeutic efficacy and safety profile in patients with advanced renal cell carcinoma. Further research directly comparing the impurity profiles and corresponding biological activities of Tivozanib from these different synthetic pathways would be of significant value to the pharmaceutical and medicinal chemistry communities.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-6-methoxyquinolin-7-ol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Chloro-6-methoxyquinolin-7-ol analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of this compound have emerged as a promising class of compounds in the pursuit of targeted cancer therapies, primarily through the inhibition of receptor tyrosine kinases such as c-Met.[1][2]

The core structure, this compound, presents multiple avenues for chemical modification, allowing for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. This guide will dissect the key structural features and their influence on inhibitory potency, drawing comparisons from closely related analogs to elucidate the SAR of this important scaffold.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core is a versatile starting point for the synthesis of kinase inhibitors. The chlorine atom at the C4 position serves as a crucial reactive handle for introducing various substituents, most notably anilino and phenoxy groups, which are known to interact with the ATP-binding pocket of kinases.[3] The methoxy group at C6 and the hydroxyl group at C7 are key modulators of the molecule's electronic properties, solubility, and hydrogen bonding capabilities, all of which are critical for target engagement.

Structure-Activity Relationship (SAR) Insights

While direct and extensive SAR studies on a wide range of this compound analogs are not cohesively published in a single source, a comprehensive understanding can be built by examining the SAR of closely related 6,7-disubstituted quinoline derivatives. The following sections break down the key modification points and their impact on activity.

The Critical Role of C4 Substitution

The substitution of the 4-chloro group is a paramount step in transforming the quinoline scaffold into a potent kinase inhibitor. The introduction of substituted anilino or phenoxy moieties at this position is a well-established strategy to enhance binding affinity to the kinase active site.[3][4]

  • Anilino vs. Phenoxy Linkage: Both 4-anilino and 4-phenoxy quinolines have demonstrated significant kinase inhibitory activity. The choice between these linkers can influence the conformational flexibility and hydrogen bonding patterns within the ATP-binding pocket.

  • Substituents on the Anilino/Phenoxy Ring: The nature and position of substituents on the terminal phenyl ring dramatically impact potency.

    • Electron-withdrawing groups , such as chloro and fluoro, can enhance activity. For instance, a 3-chloro-4-fluoro anilino substituent has been shown to be highly effective in inhibiting kinases of the Ras-MAPK signaling cascade.[3]

    • Bulky substituents can also be well-tolerated and even beneficial. For example, the incorporation of a semicarbazone moiety on the phenoxy ring has led to the discovery of potent c-Met inhibitors.[5]

Modulation of Activity through C7-Substituents

The hydroxyl group at the C7 position offers a prime location for modification to improve potency, selectivity, and physicochemical properties such as solubility. While this guide focuses on the 7-ol scaffold, insights from 7-alkoxy analogs are highly informative. The introduction of various side chains at this position can allow for interaction with the solvent-exposed region of the kinase or provide vectors for improving drug-like properties.

  • Alkoxy Side Chains: The length and nature of an alkoxy chain at C7 are crucial. Often, the introduction of a solubilizing group at the terminus of this chain, such as a morpholine or piperidine, significantly enhances both potency and pharmacokinetic properties.[6] This is a common strategy in the design of c-Met inhibitors like Foretinib.[6]

  • Hydrogen Bonding: The native 7-hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the kinase active site. Derivatization of this group into ethers or esters would alter these interactions and could either enhance or diminish activity depending on the specific target kinase.

Comparative Biological Activity of Related Quinoline Analogs

The following table summarizes the in vitro biological activity of representative 4-substituted-6,7-dimethoxyquinoline analogs, which serve as valuable comparators for understanding the potential of this compound derivatives.

Compound IDC4-SubstituentC7-SubstituentTarget KinaseIC50 (nM)Cancer Cell LineGI50 (µM)Reference
1 3-chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)anilino-OCH3MEK1-LoVo-[3]
2 3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide-O(CH2)3-morpholinec-Met1.4A549, HT-29-[5]
3 3-fluoro-4-((6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-...-O(CH2)3-pyrrolidinec-Met1.63H460, MKN-450.055, 0.071[6]
4 anilino possessing benzimidazole moiety-OCH3c-Met30A549, MCF-77.3, 6.1[2][7]
5 4-anilino-7-pyridyl-HSrc---[4]

Note: The table presents data from various sources on related but not identical scaffolds to illustrate the principles of SAR. Direct comparison of absolute values should be made with caution.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of quinoline-based kinase inhibitors.

Synthesis of 4-Anilino-6-methoxyquinolin-7-ol Analogs

The synthesis of the target compounds can be achieved through a multi-step process, starting from a suitably substituted aniline.

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinolin-7-ol

A common route involves the Conrad-Limpach synthesis, where an aniline is reacted with a β-ketoester, followed by thermal cyclization.

Step 2: Chlorination of the 4-Hydroxy Group

The 4-hydroxyquinoline intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the 4-chloro derivative.

Step 3: Nucleophilic Aromatic Substitution at C4

The final step involves the reaction of the 4-chloroquinoline with a desired substituted aniline or phenol in the presence of a base to yield the target 4-anilino or 4-phenoxy quinoline analog.

dot

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Substituted Aniline Substituted Aniline 4-Hydroxyquinoline 4-Hydroxyquinoline Substituted Aniline->4-Hydroxyquinoline Conrad-Limpach beta-Ketoester beta-Ketoester beta-Ketoester->4-Hydroxyquinoline 4-Chloroquinoline 4-Chloroquinoline 4-Hydroxyquinoline->4-Chloroquinoline POCl3 Target Analog Target Analog 4-Chloroquinoline->Target Analog Nucleophilic Substitution

Caption: General synthetic workflow for 4-anilino/phenoxy-quinoline analogs.

In Vitro c-Met Kinase Inhibition Assay

This biochemical assay determines the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.[8][9]

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Reaction Setup: To the wells of a 384-well plate, add the test compound or vehicle (for controls).

  • Enzyme Addition: Add the diluted c-Met kinase to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's protocol.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

Kinase_Assay_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds setup_reaction Add Compounds/Vehicle to 384-well Plate prepare_compounds->setup_reaction add_enzyme Add c-Met Kinase setup_reaction->add_enzyme initiate_reaction Add Substrate & ATP add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_adp Stop Reaction & Measure ADP Production incubate->detect_adp analyze_data Calculate % Inhibition & Determine IC50 detect_adp->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro c-Met kinase inhibition assay.

Cellular Antiproliferative Assay (MTT Assay)

This cell-based assay measures the ability of a compound to inhibit the proliferation of cancer cells.[10][11]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MKN-45)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the compound concentration.[10]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships of related quinoline derivatives strongly suggest that strategic modifications at the C4 and C7 positions are key to achieving high potency and favorable pharmacological profiles. Substitution of the C4-chloro group with appropriately substituted anilino or phenoxy moieties is essential for high-affinity binding to the kinase active site. Furthermore, derivatization of the C7-hydroxyl group, guided by the principles observed in C7-alkoxy analogs, can be exploited to enhance solubility, potency, and overall drug-like properties. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel analogs, facilitating the discovery of next-generation targeted cancer therapeutics.

References

A Comparative Guide to the Biological Evaluation of Quinoline-Based Anticancer Agents: A Focus on 4-Substituted Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] In oncology, quinoline derivatives have been extensively developed as potent therapeutic agents, largely owing to their ability to inhibit key signaling pathways involved in cancer progression.[2][3] This guide provides a comprehensive framework for the biological evaluation of novel quinoline-based compounds, using the clinically relevant 4-substituted-6,7-dimethoxyquinoline scaffold as a primary exemplar. While the specific derivative 4-chloro-6-methoxyquinolin-7-ol is a novel structure with limited public data, the principles and protocols detailed herein offer a robust, validated pathway for its evaluation and comparison against established analogs.

Derivatives of 4-chloro-6,7-dimethoxyquinoline serve as critical intermediates in the synthesis of approved antineoplastic drugs, including Cabozantinib and Tivozanib, underscoring the scaffold's therapeutic importance.[1][4] Our focus will be on the causality behind experimental choices, providing not just protocols but the scientific rationale required for rigorous drug development.

Part 1: Mechanism of Action and Targeted Signaling Pathways

The predominant mechanism of action for this class of compounds is the competitive inhibition of protein kinases at the ATP-binding site within the enzyme's catalytic domain.[5] The quinoline core acts as a scaffold that, when appropriately substituted, can achieve high affinity and selectivity for specific kinase targets.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A primary target in many cancers, its inhibition blocks downstream signaling crucial for cell growth and survival.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Critical for angiogenesis, the formation of new blood vessels that supply tumors.[6]

  • c-Met (HGF Receptor): Its signaling pathway is vital in the development and progression of many cancers.[1]

By blocking the autophosphorylation of these receptors, the quinoline derivatives prevent the activation of downstream cascades like the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced cell proliferation and survival.[5]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation ERK->Proliferation Ligand EGF (Ligand) Ligand->EGFR Binds Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by quinoline analogs.

Part 2: Comparative Analysis of Anticancer Potency

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. Modifications at the C4 position, often involving the replacement of the chloro group with various anilino moieties, are particularly critical for tuning potency and selectivity.[5][7] The table below summarizes the antiproliferative activity of selected quinoline derivatives against various human cancer cell lines, quantified by the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Selected Quinoline Derivatives

Compound ID Core Scaffold C4-Substitution Cancer Cell Line IC₅₀ (µM) Reference
1f 7-Fluoroquinoline 3'-Chloro-4'-fluoroanilino HeLa (Cervical) 0.21 [7]
1f 7-Fluoroquinoline 3'-Chloro-4'-fluoroanilino BGC823 (Gastric) 0.15 [7]
2i 8-Methoxyquinoline 3'-Ethynyl-4'-methylanilino HeLa (Cervical) 0.18 [7]
2i 8-Methoxyquinoline 3'-Ethynyl-4'-methylanilino BGC823 (Gastric) 0.14 [7]
Gefitinib Quinazoline 3'-Chloro-4'-fluoroanilino HeLa (Cervical) 0.45 [7]
Gefitinib Quinazoline 3'-Chloro-4'-fluoroanilino BGC823 (Gastric) 0.49 [7]
Compound 23 Quinoline-Chalcone Varied Panel 0.009 - 0.016 [8]
Compound 37 Quinoline Varied EGFR TK Assay 3.46 [8]
Compound 39 Quinoline-Chalcone Varied A549 (Lung) 1.91 [8]

| Compound 40 | Quinoline-Chalcone | Varied | K-562 (Leukemia) | 5.29 |[8] |

Structure-Activity Relationship (SAR) Insights:

The data consistently demonstrate that specific substitutions on the anilino ring at the C4 position significantly influence cytotoxic potency.[7] For instance, compounds 1f and 2i show superior activity against HeLa and BGC823 cell lines compared to the established EGFR inhibitor Gefitinib, highlighting the potential for novel quinoline scaffolds.[7] The presence of small, electron-withdrawing groups (like chloro and fluoro) or small lipophilic groups (like ethynyl) on the aniline ring often enhances inhibitory activity by optimizing interactions within the kinase ATP-binding pocket.[5] Furthermore, the methoxy group at C6 or C7 is known to contribute to antimetastatic and antiangiogenic properties, making it a valuable feature in drug design.[6]

Part 3: Standardized Protocols for Comprehensive Biological Evaluation

A multi-assay, hierarchical approach is essential for a thorough evaluation of novel compounds. This ensures that data is self-validating and provides a complete picture of the compound's biological effects.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a foundational colorimetric assay to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

MTT_Workflow A 1. Seed Cells in 96-well plate (5x10³ cells/well) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Quinoline Derivatives (serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent (10 µL, 5 mg/mL) D->E F 6. Incubate (4h, until formazan forms) E->F G 7. Solubilize Formazan (100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5 x 10³ cells per well and incubate overnight in a humidified atmosphere with 5% CO₂ at 37°C.[10]

  • Compound Treatment: The following day, replace the medium with fresh medium containing the this compound derivatives at various concentrations (typically from 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from replicating.[11] Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[11]

CellCycle_Workflow A 1. Seed & Treat Cells in 6-well plates (24h) B 2. Harvest Cells (Trypsinization) A->B C 3. Fix Cells (Cold 70% Ethanol) B->C D 4. Wash with PBS C->D E 5. Stain with PI & RNase A D->E F 6. Incubate (30 min, dark) E->F G 7. Analyze with Flow Cytometer F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Methodology:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection (Annexin V/PI Assay)

Rationale: Distinguishing between apoptosis (programmed cell death) and necrosis is crucial for understanding the mechanism of cell death induced by a compound.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic or necrotic cells with compromised membrane integrity.[9][11]

Apoptosis_Workflow A 1. Seed & Treat Cells (e.g., 24h) B 2. Harvest Cells (Adherent + Floating) A->B C 3. Wash with Cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with FITC-Annexin V & PI D->E F 6. Incubate (15 min, dark, RT) E->F G 7. Analyze by Flow Cytometry (within 1h) F->G

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Detailed Methodology:

  • Cell Treatment: Treat cells with the quinoline derivative as described for the cell cycle analysis.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[9]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[9] The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Conclusion

The biological evaluation of novel anticancer agents like this compound derivatives requires a systematic and multi-faceted approach. By starting with broad cytotoxicity screening and progressing to more mechanistic assays such as cell cycle and apoptosis analysis, researchers can build a comprehensive profile of a compound's activity. The comparative data on related 4-substituted-6,7-dimethoxyquinolines demonstrate that subtle structural modifications can lead to significant improvements in potency and selectivity. The protocols and frameworks provided in this guide offer a validated pathway for researchers to rigorously assess the therapeutic potential of new chemical entities in the quinoline class, ensuring that experimental choices are driven by scientific rationale and contribute to the development of next-generation cancer therapies.

References

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology for their potent cytotoxic effects against a wide array of cancer cell lines.[1][3] This guide provides a comparative analysis of the cytotoxic profiles of several novel quinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights to facilitate the advancement of next-generation anticancer therapeutics.

Introduction: The Quinoline Scaffold in Cancer Research

Quinoline, a heterocyclic aromatic compound, is a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets.[2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.[1][4][5] The versatility of the quinoline ring allows for extensive chemical modification, enabling the synthesis of novel compounds with improved potency, selectivity, and reduced toxicity.[1][6] This guide focuses on elucidating the comparative cytotoxicity of these emerging derivatives to inform rational drug design and identify promising candidates for further preclinical and clinical development.

Methodologies for Assessing Cytotoxicity: A Practical Overview

Evaluating the cytotoxic potential of a novel compound is a critical first step in its development as an anticancer agent. The choice of assay is paramount and depends on the compound's expected mechanism of action and the specific research question.

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced, which is quantified by measuring the absorbance, is directly proportional to the number of viable, metabolically active cells.[7]

Causality Behind Experimental Choice: The MTT assay is often chosen for initial high-throughput screening due to its simplicity, cost-effectiveness, and reproducibility.[7] It provides a robust measure of a compound's overall effect on cell population health, which is an excellent proxy for cytotoxicity. However, it's important to recognize that this assay measures metabolic activity, not cell death directly. A compound could be cytostatic (inhibit proliferation) rather than cytotoxic (kill cells), and both would result in a reduced MTT signal. Therefore, results from this assay often necessitate confirmation with more direct measures of cell death.

Apoptosis Assays: Detecting Programmed Cell Death

Many quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][8][9] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.

  • Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

  • Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate late apoptotic and necrotic cells whose membranes have been compromised.

This dual-staining method allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Causality Behind Experimental Choice: This assay provides crucial mechanistic insight. If a compound shows potency in a viability assay like MTT, the Annexin V/PI assay can confirm whether the observed effect is due to the induction of apoptosis, a highly desirable mechanism for anticancer drugs. Several studies have confirmed that various quinoline derivatives induce apoptosis via caspase activation and modulation of apoptotic genes like BAX and p53.[6][9][10]

Comparative Cytotoxicity Analysis of Novel Quinoline Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table summarizes the IC50 values for a selection of recently developed quinoline derivatives against various human cancer cell lines.

Disclaimer: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times, cell densities, and specific assay protocols.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Key Mechanistic Finding(s)Reference
Styrylquinoline (SA Series) HeLa (Cervical Cancer)2.52 - 4.69Presence of -OH on quinoline ring and -Br on styryl ring enhanced cytotoxicity.[11]
Pyrazolo[4,3-f]quinoline (2E) Multiple (e.g., NUGC-3, NCI-H23)< 30 (GI%)Strong inhibition of topoisomerase IIα activity.[12]
2,4-Disubstituted Quinoline MCF-7 (Breast Cancer)VariesInduces cell cycle arrest and apoptosis.[1]
Quinoline-Chalcone Hybrid (54) SKOV3 (Ovarian Cancer)Not specifiedInduces apoptosis and arrests cell cycle in S and G2/M phases.[4]
Amino-Quinoline (40a) P. falciparum (Illustrative)0.25High selectivity index (172.84) against normal HUVEC cells.[13]
Quinoline-Carboxylic Acid (3j) MCF-7 (Breast Cancer)Not specified (82.9% growth reduction)Selective towards cancer cell lines.[14]
Bis-quinoline (2a) U937 (Leukemia)Potent (sub-G1 induction up to 62%)Potent inducer of apoptosis via caspase-3 activation.[10]
Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Substituents Matter: The type and position of functional groups on the quinoline ring significantly impact cytotoxicity. For instance, electron-withdrawing groups like halogens (-Br, -Cl, -F) and nitro groups often enhance cytotoxic effects.[11][13][15]

  • Hybridization Strategy: Hybridizing the quinoline scaffold with other pharmacologically active moieties, such as chalcones or imidazoles, can lead to compounds with potent and sometimes novel mechanisms of action.[4][15]

  • Positional Isomerism: The arrangement of linkages between different parts of a molecule can drastically alter its biological activity, as seen in the case of bis-quinoline derivatives where specific regioisomers showed the highest potency.[10]

Mechanism of Action: Induction of Apoptosis

A common and highly effective mechanism of action for quinoline derivatives is the induction of apoptosis. This process is tightly regulated by a complex network of signaling proteins. Many derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.[6] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (like Bax and Bad) and the inhibition of anti-apoptotic proteins (like Bcl-2). This shift causes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9, caspase-3), ultimately leading to controlled cell death.[6][9]

Apoptosis_Pathway cluster_0 Quinoline Derivative Action cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Quinoline Quinoline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Quinoline->Bax Activates Mito Mitochondrion Bcl2->Mito Blocks MOMP Bax->Mito Induces MOMP CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by a hypothetical quinoline derivative.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed protocols are essential. Below is a standard operating procedure for the MTT cytotoxicity assay.

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the IC50 value of a novel quinoline derivative on an adherent cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom tissue culture plates[16]

  • Novel quinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader (absorbance at 570 nm, reference at 630-650 nm)[16]

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium.[17]

    • Include wells for 'medium only' (blank) and 'cells + vehicle' (negative control).

    • Incubate the plate overnight (or for at least 6-12 hours) at 37°C, 5% CO₂ to allow cells to attach.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivative in culture medium. The final DMSO concentration should be consistent across all wells and typically <0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations (or vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After incubation, add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[7][16]

    • Return the plate to the incubator for 2-4 hours. During this time, viable cells will form visible purple formazan crystals.[7][17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[7]

    • Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[7]

    • Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background absorbance.[16]

    • The plate should be read within 1 hour of adding the solvent.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

The quinoline scaffold remains a highly fertile ground for the discovery of novel anticancer agents. The comparative data clearly indicates that strategic chemical modifications can yield derivatives with high potency and diverse mechanisms of action, including the highly desirable induction of apoptosis.[1][6] Future research should focus on optimizing the therapeutic index of these compounds, aiming for high selectivity against cancer cells while minimizing toxicity to normal tissues.[13][18] Advanced studies integrating molecular docking, in vivo xenograft models, and combination therapies will be crucial in translating the promise of these derivatives from the laboratory to the clinic.[9][11]

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quinoline scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. These heterocyclic compounds have demonstrated significant therapeutic potential by targeting key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This guide provides a comprehensive comparison of the in vitro and in vivo performance of a series of inhibitors based on the 4-anilino-6-methoxy-7-oxy-quinoline core, a close and synthetically accessible analog to the 4-Chloro-6-methoxyquinolin-7-ol scaffold. We will delve into the experimental data that underpins our understanding of their efficacy, explore the nuances of their biological activity, and provide detailed protocols for their evaluation.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline ring system is a versatile pharmacophore that can be readily functionalized to achieve high affinity and selectivity for the ATP-binding pocket of various kinases.[1][2] Modifications at the 4, 6, and 7-positions of the quinoline core have been extensively explored to optimize the potency and pharmacokinetic properties of these inhibitors. The 4-anilino moiety often plays a crucial role in establishing key hydrogen bond interactions within the kinase hinge region, while substitutions at the 6- and 7-positions can modulate solubility, cell permeability, and target specificity.[3][4]

In Vitro Performance: From Enzyme Inhibition to Cellular Potency

The initial assessment of any novel inhibitor begins with a battery of in vitro assays designed to quantify its intrinsic potency and cellular effects. These assays provide a foundational understanding of the compound's mechanism of action and its potential as a therapeutic agent.

Enzymatic Assays: Gauging Target-Specific Inhibition

The direct interaction between an inhibitor and its target kinase is quantified using enzymatic assays. These assays measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (IC50). A lower IC50 value is indicative of a more potent inhibitor.

Table 1: In Vitro Kinase Inhibition Profile of Representative Quinoline-Based Inhibitors

Compound IDTarget KinaseIC50 (nM)
QI-1 c-Met9.3
QI-2 VEGFR215.2
QI-3 EGFR31.8
QI-4 FLT3312
QI-5 PI3Kα900

Data synthesized from multiple sources for illustrative comparison.[3][5]

Cellular Assays: Assessing Antiproliferative Activity

While enzymatic assays reveal target-specific potency, cellular assays provide a more holistic view of an inhibitor's biological effects, taking into account factors such as cell permeability and off-target effects. The half-maximal growth inhibitory concentration (GI50) is a common metric used to quantify a compound's ability to inhibit the proliferation of cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Representative Quinoline-Based Inhibitors

Compound IDCancer Cell LineGI50 (µM)
QI-1 MKN45 (Gastric)0.093
QI-2 HUVEC (Endothelial)0.25
QI-3 A549 (Lung)1.5
QI-4 MV4-11 (AML)0.8
QI-5 K562 (Leukemia)0.15

Data synthesized from multiple sources for illustrative comparison.[3]

In Vivo Efficacy: Translating In Vitro Potency to Preclinical Models

The ultimate test of a drug candidate's therapeutic potential lies in its performance in living organisms. In vivo studies, typically conducted in rodent models bearing human tumor xenografts, are essential for evaluating a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).

Xenograft Models: Evaluating Antitumor Activity

In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the test inhibitor, and tumor growth is monitored over time. The percentage of tumor growth inhibition (TGI) is a key endpoint for assessing in vivo efficacy.

Table 3: In Vivo Antitumor Efficacy of Representative Quinoline-Based Inhibitors

Compound IDXenograft ModelDose (mg/kg, p.o.)TGI (%)
QI-1 MKN455085
QI-2 HCT11610070
QI-3 A54910055

Data synthesized from multiple sources for illustrative comparison.[6]

Pharmacokinetic Analysis: Understanding Drug Exposure

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor.[7] Key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) provide insights into the drug's bioavailability and exposure at the target site. A favorable PK profile is essential for achieving sustained target inhibition and therapeutic efficacy in vivo.

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A critical aspect of drug development is establishing a meaningful correlation between in vitro potency and in vivo efficacy.[8] A strong IVIVC allows for the prediction of clinical outcomes based on preclinical data and aids in the selection of optimal dosing regimens. For kinase inhibitors, factors such as target engagement in the tumor, drug exposure at the site of action, and the inhibitor's residence time on the target all contribute to the IVIVC.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

  • Reagent Preparation: Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in kinase buffer.

  • Compound Dilution: Perform a serial dilution of the test inhibitor in DMSO.

  • Assay Plate Preparation: Add the kinase, tracer, and antibody solution to the wells of a 384-well plate.

  • Inhibitor Addition: Add the diluted inhibitor to the assay plate.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Read the plate on a fluorescence plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.[4]

In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for evaluating the antitumor efficacy of an inhibitor in a mouse model.

  • Cell Implantation: Subcutaneously inject 1x10^6 - 1x10^7 cancer cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test inhibitor (e.g., by oral gavage) daily for a specified period.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days.

  • Data Analysis: Calculate the tumor volume and determine the percentage of tumor growth inhibition.

Visualizing the Science

General Structure of 4-Anilino-6-methoxy-7-oxy-quinoline Inhibitors

Caption: General chemical scaffold of the quinoline-based inhibitors discussed.

Experimental Workflow for Inhibitor Evaluation

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation enzymatic Enzymatic Assays (IC50) cellular Cellular Assays (GI50) enzymatic->cellular Potency & Selectivity pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) cellular->pk_pd Lead Optimization efficacy Xenograft Efficacy (TGI) pk_pd->efficacy Exposure & Response

Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.

Simplified PI3K/AKT/mTOR Signaling Pathway

pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Inhibitor (e.g., QI-5) Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR pathway, a common target for quinoline-based inhibitors.

Conclusion

The 4-anilino-6-methoxy-7-oxy-quinoline scaffold represents a promising framework for the development of novel kinase inhibitors. The comparative analysis of their in vitro and in vivo data highlights the importance of a multi-faceted evaluation approach in cancer drug discovery. A thorough understanding of the structure-activity relationship, coupled with a robust assessment of their pharmacokinetic and pharmacodynamic properties, is paramount for the successful translation of these potent inhibitors from the laboratory to the clinic. Future research will undoubtedly continue to refine this privileged scaffold, leading to the development of next-generation therapies with improved efficacy and safety profiles.

References

A Researcher's Guide to Assessing the Target Selectivity of 4-Chloro-6-methoxyquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high target selectivity is a paramount challenge in the development of precision medicines. The 4-chloro-6-methoxyquinolin-7-ol scaffold has emerged as a promising starting point for the design of potent inhibitors of key oncogenic kinases. However, raw potency is a double-edged sword; without a clear understanding of a compound's selectivity profile, promising leads can falter due to off-target effects.

This guide provides a comprehensive framework for assessing the target selectivity of novel this compound derivatives. We will delve into the critical experimental methodologies, offer a comparative analysis with established kinase inhibitors, and provide the technical details necessary to empower your research and development efforts.

The Rationale: Why Target Selectivity Matters

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1] Consequently, small molecule inhibitors designed to target a specific kinase often exhibit cross-reactivity with other kinases. This polypharmacology can lead to unforeseen toxicities or, in some cases, beneficial synergistic effects.[2] A thorough assessment of target selectivity is therefore not merely a characterization step but a critical component of preclinical drug development that informs on potential efficacy and safety.

Quinoline-based molecules have a rich history in medicinal chemistry and have been successfully developed into approved drugs targeting a range of kinases.[3][4][5] For derivatives of this compound, which bear resemblance to the core structures of multi-kinase inhibitors like cabozantinib, a rigorous evaluation of their interactions across the kinome is essential.[6][7][8]

Key Kinase Targets for Quinoline Derivatives

Research has shown that quinoline scaffolds are effective inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression, including:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][10][11][12]

  • c-MET (Mesenchymal-Epithelial Transition Factor): Its aberrant activation is linked to tumor growth, invasion, and metastasis in various cancers.[3][13][14][15]

  • AXL: A member of the TAM (Tyro3, Axl, Mer) family of RTKs, its overexpression is associated with poor prognosis and drug resistance.[2][16][17][18]

The signaling pathways initiated by these kinases are crucial for cancer cell survival and proliferation.

Kinase_Signaling_Pathways cluster_VEGFR VEGFR-2 Signaling cluster_cMET c-MET Signaling cluster_AXL AXL Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis HGF HGF cMET c-MET HGF->cMET PI3K PI3K cMET->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation Gas6 Gas6 AXL AXL Gas6->AXL PI3K_AXL PI3K AXL->PI3K_AXL AKT_AXL Akt PI3K_AXL->AKT_AXL Metastasis Invasion/ Metastasis AKT_AXL->Metastasis

Caption: Simplified signaling pathways of VEGFR-2, c-MET, and AXL.

Experimental Methodologies for Assessing Target Selectivity

A multi-pronged approach is necessary to build a comprehensive selectivity profile. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement in a more physiologically relevant context.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A tiered approach is often most efficient.[1]

Workflow for In Vitro Kinase Profiling

Caption: A tiered workflow for in vitro kinase selectivity profiling.

Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

This is considered a gold-standard method for its direct measurement of kinase activity.

  • Reaction Preparation: In a 96-well filter plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations in kinase buffer.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to allow for a more direct comparison of IC₅₀ values.[10]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Washing: Wash the plate multiple times with a wash solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel on the substrate captured by the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify target engagement within intact cells.[11] The principle is that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[16]

Workflow for CETSA

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells to an appropriate confluency and treat with the desired concentrations of the this compound derivative or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature. The resulting melting curves are used to determine the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.

Comparative Analysis: Benchmarking Against Approved Drugs

To put the selectivity of novel derivatives into context, it is crucial to compare their activity against well-characterized, clinically approved kinase inhibitors with a quinoline core. Cabozantinib and Bosutinib serve as excellent comparators.

Kinase TargetHypothetical Derivative 1 (IC₅₀, nM)Cabozantinib (IC₅₀, nM)[6][7]Bosutinib (IC₅₀, nM)[19][20]
Primary Targets
c-MET51.3>1000
VEGFR-2100.035>1000
AXL157100
Key Off-Targets
KIT5004.6>1000
RET>10004>1000
SRC800-1.2
ABL>1000-1.0

This table presents hypothetical data for "Derivative 1" for illustrative purposes. The IC₅₀ values for Cabozantinib and Bosutinib are from published sources and may vary depending on the assay conditions.

Interpreting the Data:

  • Potency: "Derivative 1" shows potent inhibition of c-MET, VEGFR-2, and AXL, albeit generally less potent than Cabozantinib for VEGFR-2.

  • Selectivity: Compared to Cabozantinib, which is a potent inhibitor of KIT and RET, "Derivative 1" appears more selective against these kinases. Bosutinib, a dual Src/Abl inhibitor, has a very different selectivity profile, highlighting the impact of subtle structural changes on the quinoline scaffold.[19][21][22]

  • Structure-Activity Relationship (SAR): The substitution pattern on the quinoline core significantly influences the selectivity profile. The 7-ol and 6-methoxy groups of the parent scaffold, along with modifications at the 4-chloro position, will be critical determinants of which kinases are inhibited.[23][24][25]

Conclusion and Future Directions

The assessment of target selectivity is a cornerstone of modern drug discovery. For novel this compound derivatives, a systematic approach combining in vitro kinase profiling and cellular target engagement assays is essential to build a comprehensive understanding of their biological activity. By comparing the selectivity profiles of new chemical entities to those of approved drugs like Cabozantinib and Bosutinib, researchers can make more informed decisions about which compounds to advance in the drug development pipeline. The ultimate goal is to identify derivatives with the desired on-target potency and a clean off-target profile, paving the way for safer and more effective targeted therapies.

References

A Comparative Guide to the Synthetic Efficiency of 4-Chloro-6-methoxyquinolin-7-ol Production Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities. Within this privileged heterocyclic family, 4-Chloro-6-methoxyquinolin-7-ol stands out as a key intermediate in the synthesis of targeted therapies, particularly in oncology. Its strategic functionalization allows for the development of potent kinase inhibitors and other novel drug candidates. The efficient and scalable synthesis of this molecule is therefore of paramount importance to the pharmaceutical industry.

This guide provides an in-depth analysis of the most plausible and efficient synthetic routes for the production of this compound. While a specific, optimized protocol for this exact molecule is not extensively documented in publicly available literature, this guide will detail robust and well-established methods for the synthesis of closely related analogues. By examining these proven methodologies, we can extrapolate the most promising strategies and provide a solid foundation for the development of a highly efficient synthesis of the target compound.

Plausible Synthetic Strategies

Two principal synthetic routes emerge as the most viable for the production of this compound, based on established methodologies for analogous quinoline derivatives. These are:

  • Multi-step Synthesis via Reductive Cyclization: A versatile and widely used approach that builds the quinoline core through a sequence of reliable reactions.

  • The Gould-Jacobs Reaction: A classic and powerful method for the formation of 4-hydroxyquinolines, which can then be chlorinated.

This guide will now delve into the specifics of each approach, providing detailed experimental protocols for analogous compounds and a comparative analysis of their potential efficiencies.

Method 1: Multi-step Synthesis via Reductive Cyclization

This strategy is a workhorse in industrial settings due to its reliability and the ready availability of starting materials. The synthesis of the closely related and commercially significant 4-chloro-6,7-dimethoxyquinoline provides a well-documented blueprint for this approach. The overall workflow can be visualized as a four-stage process.

cluster_0 Stage 1: Nitration cluster_1 Stage 2: Condensation cluster_2 Stage 3: Reduction & Cyclization cluster_3 Stage 4: Chlorination A 3,4-Dimethoxy- acetophenone B 2-Nitro-4,5-dimethoxy- acetophenone A->B HNO₃, Acetic Acid C 1-(4,5-Dimethoxy-2-nitrophenyl)- 3-(dimethylamino)propen-1-one B->C DMF-DMA D 4-Hydroxy-6,7-dimethoxyquinoline C->D H₂, Catalyst E 4-Chloro-6,7-dimethoxyquinoline D->E POCl₃

Four-stage synthetic workflow for a 4-chloro-dimethoxyquinoline analogue.

Causality Behind Experimental Choices

The choice of this multi-step pathway is dictated by the need for high purity and yield in the final product. Each step is a well-understood and optimizable transformation:

  • Nitration: The introduction of a nitro group ortho to an activating group (the acetyl group) is a standard electrophilic aromatic substitution. The nitro group is crucial as it will be reduced to an amine in a later step to facilitate the cyclization.

  • Condensation: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enaminone, which is a key intermediate that sets up the carbon framework for the pyridine ring of the quinoline system.

  • Reductive Cyclization: This is the core ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the ketone to form the heterocyclic ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Chlorination: The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical step for enabling further functionalization, as the chloro group is a good leaving group for nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose.

Detailed Experimental Protocol (for 4-Chloro-6,7-dimethoxyquinoline)

The following protocol is adapted from established industrial methods for the synthesis of 4-chloro-6,7-dimethoxyquinoline and serves as a robust template for the synthesis of this compound.[1][2][3]

Stage 1: Nitration of 3,4-Dimethoxyacetophenone

  • Charge a suitable reactor with 3,4-dimethoxyacetophenone and acetic acid.

  • Stir the mixture and heat to approximately 60°C until all solids dissolve.

  • Slowly add 65 wt% nitric acid to the solution while maintaining the temperature at 60°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.

Stage 2: Condensation with DMF-DMA

  • Dissolve the 2-nitro-4,5-dimethoxyacetophenone in a suitable solvent such as toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heat the mixture to reflux (approximately 120°C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid and dry to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Stage 3: Reductive Cyclization

  • Suspend the product from the previous step in a suitable solvent such as methanol or tetrahydrofuran (THF).[1]

  • Add a hydrogenation catalyst (e.g., Palladium on carbon or Raney Nickel).

  • Pressurize the reactor with hydrogen gas and heat to approximately 100°C.[1]

  • Monitor the reaction until completion.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate and purify the crude product by recrystallization to obtain 4-hydroxy-6,7-dimethoxyquinoline.[1]

Stage 4: Chlorination

  • Charge a reactor with 4-hydroxy-6,7-dimethoxyquinoline and a suitable solvent such as diethylene glycol dimethyl ether (diglyme).[1]

  • With stirring, add the chlorinating agent, for instance, phosphorus oxychloride (POCl₃).[1]

  • Heat the reaction mixture to 90-100°C for 4 to 12 hours.[1]

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to approximately 20°C.

  • Carefully quench the reaction mixture by pouring it into a cold aqueous solution of a base, such as 10% potassium carbonate.[1]

  • Filter the solid, wash with water, and dry to obtain the crude 4-chloro-6,7-dimethoxyquinoline.

  • Purify the crude product by recrystallization from a mixture of ethanol and ethyl acetate (1:1).[1]

Method 2: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and highly effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4][5] This approach offers a more convergent synthesis of the quinoline core.

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis & Decarboxylation cluster_3 Stage 4: Chlorination A Aniline Derivative C Anilidomethylenemalonate Intermediate A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (100-130°C) D 4-Hydroxy-3-carboethoxyquinoline C->D High Temperature (e.g., 250°C) E 4-Hydroxyquinoline D->E 1. NaOH 2. Heat F 4-Chloroquinoline E->F POCl₃

Gould-Jacobs reaction workflow for the synthesis of a 4-chloroquinoline.

Causality Behind Experimental Choices

The Gould-Jacobs reaction is favored for its ability to rapidly construct the quinoline ring system from readily available anilines.

  • Condensation: The initial step is a straightforward condensation reaction that forms the key anilidomethylenemalonate intermediate.

  • Thermal Cyclization: This is the defining step of the reaction. The high temperature promotes a 6-electron electrocyclization to form the quinoline ring. The use of high-boiling solvents or microwave irradiation can facilitate this transformation.

  • Hydrolysis and Decarboxylation: These steps remove the carboethoxy group at the 3-position to yield the desired 4-hydroxyquinoline.

  • Chlorination: As in the previous method, chlorination with POCl₃ converts the hydroxyl group to a chloro group.

Detailed Experimental Protocol (General Procedure)

The following is a general protocol for the Gould-Jacobs reaction, which can be adapted for the synthesis of 6-methoxy-7-hydroxy-4-quinolone, the precursor to the target molecule.[4][5][6]

Stage 1 & 2: Condensation and Thermal Cyclization

  • Conventional Heating:

    • In a round-bottom flask, combine the aniline derivative (e.g., 5-amino-2-methoxyphenol) (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

    • Heat the mixture at 100-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate.

    • Remove the ethanol byproduct under reduced pressure.

    • Add a high-boiling solvent (e.g., diphenyl ether) and heat to approximately 250°C to effect cyclization.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and isolate the precipitated 4-hydroxy-3-carboethoxyquinoline.

  • Microwave-Assisted Synthesis:

    • In a microwave vial, add the aniline derivative (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq, serving as both reagent and solvent).[6]

    • Seal the vial and heat in a microwave reactor to 250-300°C for a short duration (e.g., 5-15 minutes).[6]

    • Cool the vial to room temperature and isolate the precipitated product.

Stage 3: Hydrolysis and Decarboxylation

  • Suspend the 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Isolate the carboxylic acid and heat it (either neat or in a high-boiling solvent) to effect decarboxylation, yielding the 4-hydroxyquinoline.

Stage 4: Chlorination

  • Follow the chlorination protocol as described in Method 1.

Comparative Analysis of Synthetic Efficiency

ParameterMulti-step Synthesis via Reductive CyclizationGould-Jacobs Reaction
Overall Yield Potentially high, with each step being optimizable. Overall yields for analogous compounds are reported in the range of 40-50%.[3]Can be variable, highly dependent on the cyclization step. Microwave-assisted methods have shown improved yields.[5][6]
Scalability Well-suited for large-scale industrial production due to the robustness of each step.The high-temperature cyclization can be challenging to scale up with conventional heating. Microwave flow reactors may offer a solution.
Reaction Time Can be lengthy due to the multiple steps.Can be significantly shorter, especially with microwave assistance.
Reagent Cost & Availability Starts from readily available and relatively inexpensive materials.Diethyl ethoxymethylenemalonate is a common reagent. The cost of the aniline precursor may vary.
Safety & Environmental Impact Involves the use of nitric acid and catalytic hydrogenation, which require specific safety precautions.The high temperatures required for cyclization can be a safety concern. The use of high-boiling solvents can have environmental implications.

Conclusion and Future Outlook

Both the multi-step synthesis via reductive cyclization and the Gould-Jacobs reaction present viable pathways for the production of this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, such as the desired scale, available equipment, and cost considerations.

The multi-step approach offers a more controlled and potentially higher-yielding route for large-scale production, while the Gould-Jacobs reaction, particularly with modern microwave technology, provides a more rapid and convergent synthesis that may be advantageous for laboratory-scale and library synthesis.

Further research is warranted to develop and optimize a specific protocol for this compound. This would involve the careful selection of starting materials, optimization of reaction conditions for each step, and thorough characterization of the final product. The insights and detailed protocols provided in this guide offer a strong foundation for such endeavors, paving the way for the efficient and scalable production of this important medicinal chemistry intermediate.

References

Safety Operating Guide

A Guide to the Proper Disposal of 4-Chloro-6-methoxyquinolin-7-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 4-Chloro-6-methoxyquinolin-7-ol is increasingly utilized in medicinal chemistry and drug development. Its proper handling and disposal are not merely procedural formalities but are fundamental to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the first step in creating a safe disposal plan. This compound must be treated as hazardous waste. According to its Safety Data Sheet (SDS), the primary hazards are significant and demand careful management.[1]

Table 1: Summary of Hazards for this compound

Hazard ClassificationDescriptionImplication for Handling and Disposal
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]All personal contact must be avoided.[1] Waste must be securely contained to prevent accidental exposure.
Skin Irritation Causes skin irritation.[1]Protective gloves and clothing are mandatory to prevent direct contact.
Eye Irritation Causes serious eye irritation.[1]Eye protection is critical; waste containers must be sealed to prevent splashes or dust generation.
Respiratory Irritation May cause respiratory irritation.[1]Handling and waste consolidation should occur in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[1]
Environmental Hazard As a chlorinated organic compound, it poses a risk to aquatic life and should not enter the environment.[1][2]Disposal into drains or general trash is strictly prohibited.[1][3]

The presence of a chlorine atom classifies this compound as a halogenated organic waste . This is a critical distinction, as regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate specific disposal routes for halogenated materials, which are often more complex and costly than for non-halogenated waste.[4] Co-mingling these waste streams can lead to regulatory violations and unnecessarily increase the volume and cost of hazardous waste disposal.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, researchers must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of suitable PPE for each identified hazard.[5][6][7]

Table 2: Required PPE for Handling this compound Waste

PPE ItemSpecificationRationale
Gloves Chemically resistant (e.g., Nitrile rubber).To prevent skin contact, as the substance is harmful and a skin irritant.[1][5]
Eye Protection Chemical safety goggles or a face shield.To protect against dust or splashes, preventing serious eye irritation.[1][5]
Protective Clothing A lab coat, worn fully buttoned.To protect skin and personal clothing from contamination.[1][5]
Respiratory Protection NIOSH-approved respirator.Required if there is a risk of generating dust and work cannot be conducted in a fume hood.[1]

Standard Operating Procedure for Waste Collection and Disposal

This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) and common institutional EHS (Environmental Health & Safety) policies.[3][8]

Step 1: Waste Segregation

This is the most crucial step.

  • Action: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Causality: this compound waste must never be mixed with non-halogenated waste (e.g., acetone, hexane).[4] Disposal methods like incineration require different conditions for halogenated compounds to prevent the formation of toxic dioxins and furans. Keeping them separate is essential for proper treatment and is a key regulatory requirement.

Step 2: Container Selection and Labeling

Proper containment and identification are non-negotiable.

  • Action: Select a waste container that is in good condition, made of a compatible material (e.g., glass or high-density polyethylene), and has a secure, leak-proof screw-top cap.[9]

  • Action: Affix a "Hazardous Waste" label to the container before adding any waste.[10] The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[10]

    • The accumulation start date (only to be filled out when the container is moved to a Central Accumulation Area).[10]

  • Causality: Federal EPA regulations mandate clear labeling for tracking, safe handling, and final disposal.[10] A compatible, sealed container prevents leaks and exposure to personnel.[3][9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation.

  • Action: Store the labeled, sealed waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Action: The SAA should be a secondary containment tray to capture any potential leaks. Ensure incompatible waste streams (e.g., acids and bases) are stored in separate secondary containers.[8]

  • Causality: The SAA regulation allows for the safe collection of hazardous waste in the lab without requiring a full-scale storage permit, provided specific volume and time limits are followed.[10][11] Secondary containment is a safeguard against spills contaminating the laboratory.

Step 4: Arranging for Final Disposal

Laboratory personnel should never personally transport hazardous waste off-site.

  • Action: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4][12]

  • Action: EHS personnel are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Causality: The final disposal of hazardous waste is a highly regulated process governed by the EPA and Department of Transportation (DOT).[8] Using your EHS office ensures that this process is handled in full compliance with all legal requirements.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses.

Small-Scale Spill Cleanup
  • Alert personnel in the immediate area.[1]

  • Ensure you are wearing the full, appropriate PPE (See Table 2).

  • Avoid breathing in dust.[1]

  • Use dry cleanup procedures. Gently cover the spill with an inert absorbent material like vermiculite or sand.[1]

  • Carefully sweep or scoop the material into your designated halogenated hazardous waste container.[1]

  • Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.

  • Prevent any spilled material or cleanup runoff from entering drains.[1]

First-Aid for Exposure
  • Skin Contact: Immediately flush the skin with running water (and soap if available). Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately wash out the eye with fresh running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Ingestion: Immediately give a glass of water. Contact a poison control center or doctor for advice.[1]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Protocol cluster_emergency Contingency A Generation of This compound Waste B Is this waste hazardous? A->B C YES (Treat as Halogenated Organic Waste) B->C Based on SDS D Select PPE (Gloves, Goggles, Lab Coat) C->D E 1. Segregate Waste (Keep separate from non-halogenated waste) D->E F 2. Select & Label Container ('Hazardous Waste', Full Chemical Name) E->F G 3. Store in SAA (Sealed, in Secondary Containment) F->G H 4. Request Pickup (Contact Institutional EHS) G->H I EHS Collects for Licensed Disposal H->I J Spill or Exposure Occurs K Follow Emergency Procedures (Spill Cleanup / First Aid) J->K L Collect Spill Debris as Hazardous Waste K->L L->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methoxyquinolin-7-ol
Reactant of Route 2
4-Chloro-6-methoxyquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.